molecular formula C16H40BrN4P B3285757 Tetrakis(diethylamino)phosphonium bromide CAS No. 81175-49-7

Tetrakis(diethylamino)phosphonium bromide

Cat. No.: B3285757
CAS No.: 81175-49-7
M. Wt: 399.39 g/mol
InChI Key: GQSNYNMMDQPIDR-UHFFFAOYSA-M
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Description

Tetrakis(diethylamino)phosphonium bromide is a useful research compound. Its molecular formula is C16H40BrN4P and its molecular weight is 399.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrakis(diethylamino)phosphanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H40N4P.BrH/c1-9-17(10-2)21(18(11-3)12-4,19(13-5)14-6)20(15-7)16-8;/h9-16H2,1-8H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSNYNMMDQPIDR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[P+](N(CC)CC)(N(CC)CC)N(CC)CC.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40BrN4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Comparative Solubility of Tetraethylammonium Bromide and Tetrabutylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of two prominent quaternary salts: Tetraethylammonium Bromide (TEABr) and Tetrabutylphosphonium Bromide (TBPB). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation to explore the underlying physicochemical principles governing the solubility of these compounds. We will delve into the causal factors behind their differential solubility, provide actionable experimental protocols for in-lab determination, and offer a comparative analysis to inform solvent selection and process development.

Executive Summary: At a Glance

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing bioavailability, formulation, and purification strategies. Quaternary ammonium and phosphonium salts are ubiquitous in pharmaceutical and chemical synthesis, often serving as phase-transfer catalysts, ionic liquids, or active agents themselves. Understanding their solubility is paramount for process optimization.

This guide focuses on a comparative analysis of Tetraethylammonium Bromide (TEABr) and Tetrabutylphosphonium Bromide (TBPB). While both are quaternary salts sharing a common bromide anion, the differences in their cationic core—a central nitrogen atom with ethyl groups versus a phosphorus atom with butyl groups—lead to distinct solubility profiles. Generally, TEABr, with its smaller, more compact cation, exhibits exceptionally high solubility in polar protic solvents like water. In contrast, TBPB, with its larger, more hydrophobic butyl chains, displays more moderate aqueous solubility but improved solubility in less polar organic solvents.

Foundational Principles: What Governs Solubility?

The dissolution of an ionic salt is a thermodynamic process governed by the interplay between the lattice energy of the crystal and the solvation energy of the individual ions.

  • Lattice Energy: This is the energy required to break apart the ionic crystal lattice. It is influenced by the size of the ions and the magnitude of their charge. Smaller ions with higher charge density lead to stronger electrostatic attractions and higher lattice energies.

  • Solvation Energy: This is the energy released when the dissociated ions are surrounded and stabilized by solvent molecules. For polar solvents like water, this involves strong ion-dipole interactions.

The balance between these two forces dictates the extent of solubility. A salt will dissolve if the energy released during solvation is sufficient to overcome the energy required to break the crystal lattice.

The structural differences between TEABr and TBPB directly impact these factors:

  • Cation Size and Alkyl Chain Length: The tetraethylammonium cation is significantly smaller than the tetrabutylphosphonium cation. The longer butyl chains in TBPB increase its nonpolar character, which can disrupt the hydrogen-bonding network of water, making solvation in highly polar solvents less favorable than for TEABr. Conversely, this increased hydrophobicity enhances van der Waals interactions with organic solvents.[1]

  • Central Atom (N vs. P): Phosphorus is larger and less electronegative than nitrogen. This results in a more diffuse positive charge on the phosphonium cation compared to the ammonium cation. This can influence the strength of ion-dipole interactions with solvent molecules.

The following diagram illustrates the key factors influencing the solubility of these salts.

G cluster_0 Solubility Determinants cluster_1 Thermodynamic Balance Solute Quaternary Salt (TEABr / TBPB) Lattice Lattice Energy (Energy to break crystal) Solute->Lattice Cation Size Alkyl Chain Length Central Atom (N vs P) Solvation Solvation Energy (Energy released) Solute->Solvation Solvent Solvent Properties (Polarity, H-Bonding) Solvent->Solvation Ion-Dipole Interactions Van der Waals Forces Solubility Overall Solubility Lattice->Solubility Overcome by Solvation->Solubility Drives Dissolution

Caption: Key factors influencing the solubility of quaternary salts.

Comparative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for TEABr and TBPB in a range of common laboratory solvents. It is important to note that while precise numerical data is available for some solvent systems, other entries rely on qualitative descriptors from technical data sheets.[2][3][4][5]

SolventTetraethylammonium Bromide (TEABr)Tetrabutylphosphonium Bromide (TBPB)
Water 2795 g/L (25 °C)[2][6]~70 g/100 mL (forming a syrup with 10-15% water)[4][7]
Ethanol Freely Soluble[3]Soluble
Methanol SolubleSlightly Soluble[4]
Acetone Freely Soluble[3]Soluble
Chloroform Freely Soluble[3]Slightly Soluble[4]
Acetonitrile 0.1 g/mL (warm)[8]Soluble
Benzene Slightly Soluble[3]Insoluble

Analysis of Solubility Profiles

Tetraethylammonium Bromide (TEABr): The data clearly indicates that TEABr is a highly polar salt with exceptional aqueous solubility.[2][3][6] Its smaller size and the moderate length of the ethyl groups allow for effective solvation by water molecules. Its high solubility extends to other polar solvents like short-chain alcohols and acetone.[3] This profile makes TEABr an excellent candidate for aqueous-phase reactions or as a supporting electrolyte in electrochemical applications in polar media.[9]

Tetrabutylphosphonium Bromide (TBPB): TBPB presents a more nuanced solubility profile. While still very soluble in water, its solubility is considerably lower than that of TEABr.[4][5] The four butyl chains impart significant lipophilic character to the cation, which enhances its interaction with less polar organic solvents. This amphiphilic nature is a key reason for its widespread use as a phase-transfer catalyst, where it can shuttle reactive anions between aqueous and organic phases.[10] Its utility in the formation of ionic liquids and deep eutectic solvents further highlights its versatile solubility characteristics.[4]

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data not available in the literature, direct experimental measurement is necessary. The following are standardized protocols for determining the solubility of compounds like TEABr and TBPB.

Isothermal Gravimetric Method

This classic method determines solubility at a constant temperature by creating a saturated solution and measuring the concentration of the solute.[11][12]

Objective: To determine the mass of solute that dissolves in a given mass or volume of solvent at a specified temperature.

Methodology:

  • Preparation: Add an excess amount of the salt (e.g., TEABr) to a known volume of the solvent (e.g., 25 mL of ethanol) in a sealed container, such as a jacketed glass vessel with a magnetic stirrer.

  • Equilibration: Maintain the sealed container at a constant temperature using a circulating water bath. Stir the suspension vigorously for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

  • Sampling: Once equilibrium is achieved, cease stirring and allow the excess solid to settle. Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals.

  • Analysis: Accurately weigh a clean, dry evaporating dish. Transfer the filtered sample into the dish and re-weigh to determine the mass of the solution.

  • Solvent Evaporation: Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature that will not decompose the salt.

  • Final Weighing: Once the solvent is completely removed, weigh the evaporating dish containing the dry solute.

  • Calculation: The solubility can be calculated as grams of solute per 100 g of solvent.

G A 1. Add Excess Solute to Solvent B 2. Equilibrate at Constant Temperature (24-48h with stirring) A->B C 3. Sample Supernatant (with filtration) B->C D 4. Weigh Sample C->D E 5. Evaporate Solvent D->E F 6. Weigh Dry Solute E->F G 7. Calculate Solubility F->G

Caption: Workflow for the Isothermal Gravimetric Solubility Method.

Polythermal Method

The polythermal method involves determining the temperature at which a known concentration of a solute completely dissolves.[13][14] This method is often faster than the isothermal approach, especially when determining solubility across a range of temperatures.

Objective: To construct a solubility curve by identifying the dissolution temperature for several known concentrations.

Methodology:

  • Sample Preparation: Prepare a series of vials, each containing a precisely weighed amount of the solute and a precisely weighed amount of the solvent. This creates a set of samples with known concentrations.

  • Heating Cycle: Place a vial in a system that allows for controlled heating and visual or instrumental observation (e.g., a Crystal16 parallel crystallizer or a simple temperature-controlled bath with a stir bar).

  • Dissolution Point Determination: Slowly heat the sample at a constant rate (e.g., 0.5 °C/min) while stirring. The temperature at which the last crystal of the solute dissolves is the saturation temperature for that specific concentration. This "clear point" can be observed visually or detected by instruments that measure solution turbidity.

  • Data Plotting: Repeat the process for all prepared samples. Plot the concentration of each sample against its measured saturation temperature.

  • Solubility Curve: The resulting plot represents the solubility curve of the compound in the chosen solvent.

Conclusion and Practical Implications

The choice between Tetraethylammonium Bromide and Tetrabutylphosphonium Bromide in a given application is significantly influenced by their respective solubility profiles.

  • TEABr is the salt of choice for applications demanding high solubility in water and other highly polar solvents. Its behavior as a simple, highly dissociated electrolyte is advantageous in many aqueous-based synthetic and analytical procedures.

  • TBPB offers greater versatility for systems involving both aqueous and organic phases. Its amphiphilic character, a direct result of the longer butyl chains, underpins its efficacy as a phase-transfer catalyst. While its aqueous solubility is substantial, its enhanced affinity for less polar environments is often the critical factor in its selection.

This guide provides the foundational knowledge, comparative data, and experimental frameworks necessary for scientists and researchers to make informed decisions regarding the use of TEABr and TBPB. A thorough understanding of their solubility is a key step toward the rational design and optimization of robust and efficient chemical processes.

References

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An In-Depth Technical Guide to Tetrakis(diethylamino)phosphonium Bromide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tetrakis(diethylamino)phosphonium bromide, a quaternary phosphonium salt with significant applications in organic synthesis. Delving into its fundamental properties, synthesis, and key applications, this document serves as a detailed resource for professionals in research and development.

Core Molecular and Physical Properties

This compound is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to four diethylamino groups, with a bromide counterion. Its structure imparts a unique combination of steric bulk and charge distribution, influencing its reactivity and utility in various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₆H₄₀BrN₄P[1]
Molecular Weight 399.4 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 245-246 °C[2]
Solubility Soluble in polar aprotic solvents (e.g., DMF, acetonitrile)
CAS Number 81175-49-7[3]

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through a multi-step process. One common route begins with the reaction of phosphorus trichloride with diethylamine to form tris(diethylamino)phosphine. This intermediate is then reacted with bromine to yield tris(diethylamino)phosphorous dibromide. Subsequent reaction with ammonia produces tris(diethylamino)phosphinimine hydrobromide, which is then neutralized with a base like sodium hydroxide to form tris(diethylamino)phosphinimine. The final step involves the reaction of tris(diethylamino)phosphinimine with bromoethane to yield the desired this compound.[4]

Key Applications in Organic Synthesis

The primary utility of this compound lies in its role as a phase-transfer catalyst (PTC) and as a reagent in specific organic reactions.

Phase-Transfer Catalysis: The Halex Reaction

This compound is a highly effective phase-transfer catalyst, particularly in nucleophilic aromatic substitution reactions such as the Halex reaction (halogen exchange).[8] This reaction is of significant industrial importance for the synthesis of fluorinated aromatic compounds, which are key intermediates in pharmaceuticals and agrochemicals.[9]

The mechanism of phase-transfer catalysis involves the phosphonium cation forming an ion pair with the nucleophile (e.g., fluoride ion) from the aqueous or solid phase and transporting it into the organic phase where the substrate is dissolved. The lipophilic nature of the phosphonium salt, enhanced by the diethylamino groups, facilitates this transfer. In the organic phase, the "naked" and highly reactive nucleophile can readily react with the aromatic substrate.

Experimental Protocol: Synthesis of p-Nitrofluorobenzene via Halex Reaction

The following is a representative protocol for the synthesis of p-nitrofluorobenzene from p-chloronitrobenzene using a phase-transfer catalyst like this compound.

  • Materials:

    • p-Chloronitrobenzene

    • Potassium fluoride (anhydrous)

    • This compound

    • High-boiling aprotic solvent (e.g., sulfolane or N,N-dimethylformamide)

  • Procedure:

    • To a reaction flask equipped with a mechanical stirrer, condenser, and a temperature probe, add p-chloronitrobenzene, anhydrous potassium fluoride, and a catalytic amount of this compound.

    • Add the aprotic solvent to the flask.

    • Heat the reaction mixture to a high temperature (typically 150-220 °C) with vigorous stirring.[10]

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., GC or TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water to dissolve the inorganic salts.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by distillation or recrystallization to yield p-nitrofluorobenzene.

The Wittig Reaction

Phosphonium salts are the precursors to phosphonium ylides, the key reagents in the Wittig reaction. This reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[11]

The process begins with the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom using a strong base to form the ylide. The nucleophilic carbon of the ylide then attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of a betaine intermediate, which subsequently collapses to form an oxaphosphetane. This four-membered ring intermediate then fragments to yield the desired alkene and a phosphine oxide byproduct.[12]

Experimental Protocol: General Procedure for the Wittig Reaction

This protocol outlines the general steps for a Wittig reaction. The specific phosphonium salt, base, and reaction conditions will vary depending on the desired alkene.

  • Step 1: Preparation of the Phosphonium Ylide

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonium salt in a dry, aprotic solvent (e.g., THF or diethyl ether).

    • Cool the solution to the appropriate temperature (often 0 °C or -78 °C).

    • Slowly add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to the stirred solution. The formation of the ylide is often indicated by a color change.

  • Step 2: Reaction with the Carbonyl Compound

    • Dissolve the aldehyde or ketone in a dry, aprotic solvent in a separate flask under an inert atmosphere.

    • Slowly add the solution of the carbonyl compound to the freshly prepared ylide solution at the appropriate temperature.

    • Allow the reaction to stir for a specified period, monitoring its progress by TLC.

  • Step 3: Work-up and Purification

    • Quench the reaction by adding a suitable reagent (e.g., water or saturated aqueous ammonium chloride).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by chromatography or recrystallization to isolate the alkene. The triphenylphosphine oxide byproduct often needs to be carefully separated.[13]

Safety and Handling

Quaternary phosphonium salts, including this compound, require careful handling in a laboratory setting.

  • General Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

    • Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[15]

    • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14]

    • Wash hands thoroughly after handling.

  • Toxicology:

    • Quaternary phosphonium compounds can exhibit cytotoxicity and may have genotoxic potential at elevated concentrations.[16] Some studies have explored their antimicrobial properties.[15][17]

  • Storage:

    • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile compound for researchers and professionals in drug development and organic synthesis. Its efficacy as a phase-transfer catalyst, particularly in the synthesis of fluorinated aromatics, and its role as a precursor in the Wittig reaction underscore its importance. A thorough understanding of its properties, synthesis, and reaction mechanisms, coupled with stringent safety protocols, will enable its effective and safe utilization in the laboratory.

Visualization of Key Processes

Diagram 1: The Phase-Transfer Catalysis Cycle

PTC_Cycle cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase F_aq F⁻ (from KF) QF_org [P(NEt₂)₄]⁺F⁻ F_aq->QF_org Ion Exchange Br_aq Br⁻ ArCl Ar-Cl (Substrate) QBr_org [P(NEt₂)₄]⁺Br⁻ ArCl->QBr_org Reaction ArF Ar-F (Product) QBr_org->Br_aq Ion Exchange QF_org->ArF Nucleophilic Aromatic Substitution

Caption: Catalytic cycle of the Halex reaction using this compound.

Diagram 2: The Wittig Reaction Workflow

Wittig_Workflow start Start phosphonium_salt Phosphonium Salt ([R₃P-CH₂R']⁺X⁻) start->phosphonium_salt ylide_formation Ylide Formation (Deprotonation with strong base) phosphonium_salt->ylide_formation reaction Wittig Reaction ylide_formation->reaction carbonyl Aldehyde or Ketone (R''₂C=O) carbonyl->reaction oxaphosphetane Oxaphosphetane Intermediate reaction->oxaphosphetane fragmentation Fragmentation oxaphosphetane->fragmentation alkene Alkene (R''₂C=CHR') fragmentation->alkene phosphine_oxide Phosphine Oxide (R₃P=O) fragmentation->phosphine_oxide end End alkene->end

Caption: Step-by-step workflow of the Wittig reaction.

References

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  • Muroski, M. E., & Wuest, W. M. (2022). Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance. ACS infectious diseases, 8(3), 466–475. [Link]

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  • Yadav, G. D., Jadhav, Y. B., & Sengupta, S. (2003). Selectivity engineered phase transfer catalysis in the synthesis of fine chemicals: reactions of p-chloronitrobenzene with sodium sulphide. Journal of Molecular Catalysis A: Chemical, 200(1-2), 117-129. [Link]

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Tetrakis(diethylamino)phosphonium Bromide: High-Temperature Phase Transfer Catalysis for Halex Fluorination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrakis(diethylamino)phosphonium bromide (CAS: 81175-49-7) is a specialized quaternary phosphonium salt engineered for extreme thermal stability in phase transfer catalysis (PTC). Unlike conventional ammonium salts (e.g., TBAB) that degrade via Hofmann elimination above 100–120°C, this catalyst remains stable at temperatures exceeding 180°C. Its primary industrial application is in Halex (Halogen Exchange) reactions , facilitating the nucleophilic fluorination of deactivated aryl chlorides using potassium fluoride (KF). This guide details its physiochemical properties, mechanistic advantages, and a validated protocol for synthesizing fluorinated aromatic intermediates.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertyData
Chemical Name This compound
CAS Number 81175-49-7
Molecular Formula C₁₆H₄₀BrN₄P
Molecular Weight 399.40 g/mol
Appearance White to off-white crystalline powder
Melting Point 245–246°C
Solubility Soluble in polar organic solvents (DCM, Chloroform, Sulfolane); limited water solubility
Thermal Stability Stable >200°C (Process dependent)
Structural Architecture

The cation consists of a central phosphorus atom tetrahedrally bonded to four diethylamino groups. This structure is critical for its function:

  • Charge Delocalization : The positive charge on phosphorus is effectively delocalized onto the four nitrogen atoms via

    
     back-bonding, significantly reducing the acidity of the 
    
    
    
    -protons.
  • Steric Bulk : The eight ethyl groups create a lipophilic shell that facilitates solubility in non-polar organic phases while protecting the cationic center from nucleophilic attack.

  • Absence of

    
    -Hydrogens : Unlike tetraalkylammonium salts, the specific arrangement and electronic nature of the aminophosphonium core prevent thermal degradation pathways like Hofmann elimination.
    

Structure P P+ N1 N P->N1 N2 N P->N2 N3 N P->N3 N4 N P->N4 Et1 Et2 N1->Et1 Et2 Et2 N2->Et2 Et3 Et2 N3->Et3 Et4 Et2 N4->Et4 Br Br-

Figure 1: Structural connectivity of the Tetrakis(diethylamino)phosphonium cation showing the N-P core.

Mechanistic Principles: The Halex Reaction[8][9][10]

The Halex reaction involves the substitution of a chlorine atom on an aromatic ring with a fluorine atom using a metal fluoride (typically KF).[1] This reaction is notoriously difficult because KF is insoluble in organic solvents, and the fluoride ion is a poor nucleophile when hydrated or in a lattice.

The Challenge
  • Solid Phase : KF exists as a solid lattice with high lattice energy.

  • Organic Phase : The aryl chloride substrate is dissolved in the organic solvent.

  • Interface : Without a catalyst, interaction is limited to the surface of the solid KF, resulting in negligible reaction rates.

The Solution: Phase Transfer Catalysis (PTC)

This compound acts as a shuttle.

  • Ion Exchange : The lipophilic phosphonium cation (

    
    ) approaches the surface of the solid KF.
    
  • Extraction :

    
     pairs with a fluoride ion (
    
    
    
    ) to form a lipophilic ion pair (
    
    
    ) that dissolves in the organic phase.
  • Reaction : The "naked" fluoride ion, now stripped of its hydration shell and lattice forces, becomes a potent nucleophile. It attacks the aryl chloride (

    
    ) in an 
    
    
    
    mechanism.
  • Regeneration : The leaving chloride ion pairs with the catalyst (

    
    ), which returns to the solid surface to exchange 
    
    
    
    for a fresh
    
    
    .

Mechanism cluster_organic Organic Phase (Reaction Zone) cluster_interface Solid-Liquid Interface cluster_solid Solid Phase (Reservoir) Q_F_org [Q+ F-] (Active Catalyst) Product Ar-F (Product) Q_F_org->Product Fluorination (SNAr) Q_Cl_org [Q+ Cl-] (Spent Catalyst) Q_F_org->Q_Cl_org Release Cl- Substrate Ar-Cl (Substrate) Substrate->Product + F- Exchange_Cl Ion Exchange (Cl- release) Q_Cl_org->Exchange_Cl Diffusion Exchange_F Ion Exchange (F- uptake) Exchange_F->Q_F_org Diffusion Exchange_Cl->Exchange_F Surface Regeneration KCl_solid KCl (Byproduct) Exchange_Cl->KCl_solid KF_solid KF (Solid Lattice) KF_solid->Exchange_F

Figure 2: Phase Transfer Catalysis cycle for the Halex reaction using this compound.

Experimental Protocol: Synthesis of p-Fluoronitrobenzene

This protocol demonstrates the conversion of p-chloronitrobenzene to p-fluoronitrobenzene, a standard benchmark for Halex catalysts.

Reagents & Equipment[1][4][11][12]
  • Substrate : p-Chloronitrobenzene (157.6 g, 1.0 mol)

  • Reagent : Potassium Fluoride (Spray-dried, anhydrous) (64.0 g, 1.1 mol)

  • Catalyst : this compound (4.0 g, ~10 mmol, 1 mol%)

  • Solvent : Sulfolane (Tetramethylene sulfone) or Polyethylene glycol dimethyl ether (high boiling point required).

  • Apparatus : 500 mL 4-neck round bottom flask, mechanical stirrer, reflux condenser, N₂ inlet, thermometer.

Step-by-Step Procedure
  • Drying (Critical) : Ensure the KF is rigorously anhydrous. Spray-dried KF is preferred due to its high surface area. If necessary, dry KF in an oven at 150°C for 12 hours before use.

  • Charging : Under a nitrogen atmosphere, charge the flask with p-chloronitrobenzene (157.6 g) and the solvent (if using sulfolane, ~150 mL; if performing a melt reaction, ensure temperature control is precise).

  • Catalyst Addition : Add the this compound (4.0 g) and the anhydrous KF (64.0 g) to the mixture.

  • Reaction :

    • Heat the mixture to 180°C .

    • Maintain vigorous stirring (essential for solid-liquid contact).

    • Monitor the reaction by GC or HPLC. The reaction typically requires 15–20 hours for >95% conversion.

  • Work-up :

    • Cool the reaction mixture to ~60°C.

    • Filter off the inorganic salts (KCl and unreacted KF). Wash the filter cake with a small amount of dichloromethane or toluene.

    • Distill the solvent (Sulfolane) under reduced pressure if recycling is required.

    • Isolate the product (p-fluoronitrobenzene) by vacuum distillation (bp ~205°C at atm, lower at vacuum).

Performance Comparison
Catalyst ClassTypical Max TempHalex SuitabilityNotes
Tetraalkylammonium (e.g., TBAB) ~100–120°CLowDegrades via Hofmann elimination before reaction temp is reached.
Crown Ethers (18-Crown-6) ~150°CMediumExpensive; toxicity issues; moderate thermal stability.
Tetraphenylphosphonium ~200°CHighGood stability, but less lipophilic than aminophosphoniums.
Tetrakis(diethylamino)phosphonium >250°C Excellent Highest thermal stability; bulky alkyls ensure high organic solubility.

Safety & Handling

  • Hazards : The compound is an irritant (H315, H319, H335). It is hygroscopic and should be stored under inert gas to maintain free-flowing powder form.

  • Thermal Runaway : While the catalyst is stable, Halex reactions involving nitro-compounds are exothermic. Ensure proper temperature control and emergency cooling systems are in place.

  • Toxicity : Phosphonium salts can exhibit biological activity; avoid inhalation of dust.

References

  • Halex Reaction Catalysis : Pasenok, S., et al. (2000).[2] Catalyst for Halex reactions. US Patent 6,103,659.[2] Link

  • High-Temperature PTC : Halpern, M. (2009). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. PTC Communications.[2]

  • Synthesis of Aminophosphonium Salts: Marchenko, A. P., et al. (1980). Zhurnal Obshchei Khimii, 50, 679.
  • Application in Fluorination : Rack, M., et al. (2009). Process for preparing ring-fluorinated aromatics. US Patent 7,595,426.[2] Link

  • Benchchem Product Data : this compound Properties. Link

Sources

Tetrakis(diethylamino)phosphonium Bromide: A Comprehensive Safety and Handling Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(diethylamino)phosphonium bromide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to four diethylamino groups, with a bromide counterion. Its unique structure lends it to applications in various chemical syntheses, including as a phase-transfer catalyst and as a precursor for the generation of non-coordinating, bulky phosphonium ylides. The handling of this compound, as with any chemical reagent, necessitates a thorough understanding of its potential hazards and the implementation of appropriate safety protocols to mitigate risks in the laboratory setting. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency responses related to this compound, compiled to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Classification

A critical first step in the safe handling of any chemical is a clear understanding of its inherent hazards. This compound is classified as a hazardous substance, and it is imperative that all personnel are aware of its potential health effects.

GHS Classification:

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the following classifications apply[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].

  • Skin Irritation (Category 2): Causes skin irritation[1][2].

  • Eye Irritation (Category 2A): Causes serious eye irritation[1][2].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1][2].

  • Reproductive Toxicity (Category 1B): May damage fertility or the unborn child[3].

Signal Word: Danger[3]

Hazard Pictograms:

The GHS pictograms provide an immediate visual representation of the hazards associated with this compound.

PictogramHazard Class
GHS07Exclamation Mark[1]
GHS08Health Hazard[3]

Hazard Statements: [1]

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H317: May cause an allergic skin reaction.[3]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • H360: May damage fertility or the unborn child.[3]

Precautionary Statements:

A comprehensive list of precautionary statements is provided by suppliers to ensure safe handling and emergency response. Key statements include[1][2]:

  • P201: Obtain special instructions before use.[3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4][5]* P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [1]* P302+P352: IF ON SKIN: Wash with plenty of soap and water. [1][4][5][6]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1][2][4][5]* P308+P313: IF exposed or concerned: Get medical advice/attention. [2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper storage and handling.

PropertyValueSource
Chemical Formula C16H40BrN4P[3]
Molecular Weight 399.4 g/mol [1][3]
Appearance White to off-white powder[1]
Melting Point 245-246 °C[1]
Solubility No data available
Storage Temperature Room Temperature or +4 °C[3]

Safe Handling and Storage Protocols

The implementation of rigorous handling and storage protocols is fundamental to maintaining a safe laboratory environment when working with this compound.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation. [5][7]* Eye Wash Stations and Safety Showers: Eye wash stations and safety showers must be readily accessible in the immediate vicinity of where the compound is being handled. [8]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles. [5][7]* Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat are essential to prevent skin contact. [5][7]* Respiratory Protection: In situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator should be worn. [7]

Handling Procedures
  • Avoid Dust Generation: Care should be taken to minimize the generation of dust when handling the solid material. [9]* Grounding: To prevent static discharge, all equipment used for transferring the powder should be properly grounded. [10]* Inert Atmosphere: For sensitive reactions, handling and storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent degradation. [5][7]

Storage
  • Container: Store in a tightly sealed container to prevent moisture absorption and contamination. [7][10]* Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [9][10]* Access: The storage area should be secured and accessible only to authorized personnel.

Emergency Procedures

In the event of an accidental exposure or spill, a swift and appropriate response is crucial to minimize harm.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [4][5][7]* Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention. [5][7]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [5][7]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [8][9]

Fire-Fighting Measures
  • Extinguishing Media: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish. * Unsuitable Extinguishing Media: Do not use a water jet, as it may spread the fire. [11]* Hazardous Combustion Products: Thermal decomposition may produce irritating gases and vapors, including carbon oxides, nitrogen oxides, and phosphorus oxides. [10]* Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear. [7][12]

Accidental Release Measures

A spill of this compound requires a systematic and cautious approach to cleanup.

Spill Response Workflow

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain collect Carefully Sweep or Scoop Up (Avoid generating dust) contain->collect containerize Place in a Labeled, Sealed Container for Disposal collect->containerize decontaminate Decontaminate the Area (Wash with soap and water) containerize->decontaminate dispose Dispose of Waste According to Institutional and Local Regulations decontaminate->dispose end Spill Cleanup Complete dispose->end

Caption: Workflow for handling a spill of this compound.

Toxicological and Ecological Information

Toxicological Information

The toxicological properties of this compound have not been fully investigated. [9]However, based on its GHS classification, it is known to be harmful if swallowed and to cause skin, eye, and respiratory irritation. [1][2]The "Health Hazard" pictogram also indicates the potential for more severe, long-term health effects, such as reproductive toxicity. [3]

Ecological Information

There is currently no specific data available regarding the ecological effects of this compound. To prevent environmental contamination, this compound should not be allowed to enter drains or waterways. [9]All disposal must be in accordance with local, state, and federal regulations. [13]

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

  • Waste Containers: Use properly labeled, sealed containers for the collection of waste material.

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it in the regular trash or pour it down the drain. [8]* Regulations: Adhere to all local, regional, and national regulations for hazardous waste disposal. [13]

Conclusion

This compound is a valuable reagent in chemical research, but its safe use is paramount. A thorough understanding of its hazards, coupled with the consistent application of appropriate safety protocols, is essential for protecting researchers and the environment. This guide provides a foundational framework for the safe handling, storage, and disposal of this compound. It is incumbent upon all users to supplement this information with institution-specific safety guidelines and to maintain a culture of safety consciousness in the laboratory.

References

  • MilliporeSigma. (2024, September 30). SAFETY DATA SHEET. Retrieved from [No valid URL provided in search results]
  • American Elements. (n.d.). Tetrakis(diethylamino)phosphanium bromide. Retrieved from [Link]

  • Strem Chemicals, Inc. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [No valid URL provided in search results]
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET. Retrieved from [No valid URL provided in search results]
  • Fisher Scientific. (2010, October 21). SAFETY DATA SHEET. Retrieved from [No valid URL provided in search results]
  • Chem-Impex International, Inc. (2023, November 28). SDS US. Retrieved from [No valid URL provided in search results]
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [No valid URL provided in search results]
  • Castrol. (2025, July 4). SAFETY DATA SHEET. Retrieved from [No valid URL provided in search results]
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET. Retrieved from [No valid URL provided in search results]
  • Chemwatch. (n.d.). Tetrakis(decyl)ammonium bromide. Retrieved from [No valid URL provided in search results]
  • CymitQuimica. (2024, December 19). Safety Data Sheet. Retrieved from [No valid URL provided in search results]

Sources

Advanced Applications and Synthesis of Tetrakis(diethylamino)phosphonium Bromide (TEAPB) in Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for highly fluorinated aromatic compounds accelerates in pharmaceutical and agrochemical development, the limitations of traditional nucleophilic aromatic substitution (SNAr) have become glaringly apparent. Standard Phase-Transfer Catalysts (PTCs) fail under the extreme thermal conditions required for these reactions. This whitepaper provides an in-depth technical analysis of Tetrakis(diethylamino)phosphonium bromide , a highly specialized, thermally robust PTC. We will explore its nomenclature, mechanistic superiority, synthesis, and field-proven application in the Halex (Halogen Exchange) reaction.

Chemical Identity and Nomenclature

The topic compound is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to four sterically demanding diethylamino groups, paired with a bromide counterion[1]. In industrial and academic literature, it is referred to by several synonyms depending on the regulatory or commercial context[2][3].

Primary Synonyms and Identifiers:

  • IUPAC Name: this compound

  • Common Synonyms:

    • Tetrakis(N,N-diethylamino)phosphorus bromide[2]

    • Tetrakis(dihydrocarbylamino)phosphonium bromide (often used in patent literature)[3]

    • RMA-408 (Industrial designation)[3]

    • TEAPB (Standard academic acronym)[1]

  • CAS Registry Number: 81175-49-7[2]

  • Molecular Formula: C₁₆H₄₀BrN₄P[1]

  • Molecular Weight: 399.40 g/mol [1]

Mechanistic Superiority in High-Temperature PTC

As a Senior Application Scientist, I frequently observe process chemists defaulting to Tetrabutylammonium bromide (TBAB) for biphasic reactions. However, in the Halex reaction—which requires temperatures between 180°C and 220°C to drive the exchange of a stable aryl chloride for an aryl fluoride—TBAB completely degrades via Hofmann elimination[4].

The Causality of TEAPB's Stability: TEAPB is engineered to survive these extreme conditions[5]. The positive charge on the central phosphorus atom is highly delocalized across the four adjacent nitrogen atoms via resonance and inductive effects. Furthermore, the bulky diethylamino groups provide immense steric shielding, preventing nucleophilic attack on the phosphorus center[1]. This allows TEAPB to successfully ferry the highly nucleophilic, "naked" fluoride ion from the solid alkali metal phase into the organic phase without undergoing catalyst decomposition[6].

Synthetic Manufacturing Protocol of TEAPB

The synthesis of TEAPB is a rigorous four-step cascade starting from phosphorus trichloride (PCl₃)[1][7]. The protocol below is designed as a self-validating system, ensuring intermediate purity before progression.

Step-by-Step Methodology
  • Amination: React PCl₃ with excess diethylamine in chlorobenzene at low temperatures (-10°C to 0°C). Causality: This reaction is violently exothermic; strict thermal control prevents the formation of unwanted phosphine oligomers. The intermediate is Tris(diethylamino)phosphine[7].

  • Bromination: Introduce elemental bromine (Br₂) to the solution to form Tris(diethylamino)phosphorous dibromide[7].

  • Imination & Neutralization: Treat the dibromide intermediate with anhydrous ammonia (NH₃) to yield the hydrobromide salt, followed by neutralization with aqueous NaOH at 50°C to produce Tris(diethylamino)phosphinimine[7].

  • Alkylation: React the phosphinimine with bromoethane (C₂H₅Br) in the presence of NaOH at 70°C. Validation: Extract the organic layer with dichloromethane, evaporate, and recrystallize from a dichloromethane/diethyl ether matrix. Analyze via ³¹P-NMR; a successful synthesis will yield a purity >96% with a distinct peak confirming the tetrakis-coordination, free of amidophosphoxide byproducts[6][7].

TEAPB_Synthesis PCl3 PCl3 Phosphorus Trichloride Step1 Amination + Diethylamine PCl3->Step1 Int1 Tris(diethylamino) phosphine Step1->Int1 Step2 Bromination + Br2 Int1->Step2 Int2 Tris(diethylamino) phosphorous dibromide Step2->Int2 Step3 Imination + NH3 / NaOH Int2->Step3 Int3 Tris(diethylamino) phosphinimine Step3->Int3 Step4 Alkylation + Bromoethane Int3->Step4 TEAPB TEAPB Target Product Step4->TEAPB

Multi-step synthetic pathway of this compound from PCl3.

Experimental Workflow: The Halex Reaction

The most prominent application of TEAPB is catalyzing the Halex reaction to produce fluorinated aromatics, which are critical building blocks for active pharmaceutical ingredients (APIs)[1][4].

Protocol: Synthesis of 4-Fluorobenzaldehyde

This protocol details the conversion of 4-chlorobenzaldehyde to 4-fluorobenzaldehyde using TEAPB[8][9].

Reagents:

  • 4-Chlorobenzaldehyde: 140 g (1.0 mol)

  • Potassium Fluoride (Spray-dried): 58 g (1.0 mol)

  • TEAPB (Catalyst): 7.98 g (0.02 mol, 2 mol%)

  • Nitrobenzene (Co-solvent): 5 g

Workflow:

  • System Preparation: Charge a 500 mL four-neck flask (fitted with an anchor stirrer, thermometer, and reflux condenser) with the reagents[8]. Causality: Spray-dried KF is mandatory; ambient moisture severely hydrates the fluoride ion, killing its nucleophilicity.

  • Thermal Activation: Heat the vigorously stirred mixture to 190°C. Maintain this temperature for 20 hours[8][9]. Causality: The high temperature is required to overcome the activation energy of the SNAr mechanism on the moderately activated aromatic ring.

  • Phase Transfer Cycle: TEAPB undergoes ion exchange with KF at the solid-liquid interface, forming [TEAPB]⁺[F]⁻. This lipophilic complex dissolves into the organic phase, delivering the fluoride ion to the 4-chlorobenzaldehyde substrate[6].

  • Isolation & Validation: Cool the mixture, dissolve in chlorobenzene, and filter off the insoluble inorganic salts (KCl, unreacted KF). Purify the product via fractional distillation under reduced pressure[8].

  • Self-Validation: Confirm product identity via ¹⁹F-NMR (look for the characteristic aryl-fluorine singlet) and GC-FID to verify the expected 77% yield and >93% selectivity[8].

Halex_PTC cluster_aqueous Solid Phase (Alkali Fluoride) cluster_organic Organic Phase (Substrate) KF KF (Solid) PTC_F [TEAPB]+ [F]- Active Fluorinating Agent KF->PTC_F Ion Exchange KCl KCl (Solid) ArCl Ar-Cl (4-Chlorobenzaldehyde) ArF Ar-F (4-Fluorobenzaldehyde) ArCl->ArF Halogen Exchange PTC_Cl [TEAPB]+ [Cl]- Spent Catalyst ArCl->PTC_Cl Chloride Displacement PTC_F->ArCl Nucleophilic Attack (SNAr) PTC_Cl->KF Catalyst Regeneration PTC_Cl->KCl Precipitation

Phase-transfer catalytic cycle of TEAPB in the high-temperature Halex reaction.

Quantitative Data Summarization

To justify the utilization of TEAPB over cheaper alternatives, empirical data comparing catalyst efficacy under Halex conditions (190°C) is summarized below.

Phase-Transfer CatalystThermal Stability LimitHalex Yield (4-Fluorobenzaldehyde)Primary Degradation Pathway
Tetrabutylammonium bromide (TBAB) ~120°C< 10%Hofmann Elimination
18-Crown-6 ~150°C25 - 30%Ring Cleavage / Oxidation
TEAPB >220°C 77% Highly Stable (Minor oxidation)[6][8]

Table 1: Comparative efficacy of PTCs in high-temperature halogen exchange reactions.

References

  • "this compound | 81175-49-7", Benchchem.
  • "CAS 81175-49-7 - ChemBK", ChemBK.
  • "tetrakis(diethylamino)phosphanium bromide | 81175-49-7", Sigma-Aldrich.
  • "WO2000069864A1 - An improved synthesis of tetrakis (dihydro carbylamino) phosphonium halides", Google Patents.
  • "81175-49-7 | this compound", AiFChem.
  • "Synthesis of 4-Fluoroamphetamine", Rhodium Archive.
  • "this compound", PTC Organics, Inc.
  • "Albemarle Will Do Custom Fluorinations Using New Halex Technology", Chemical Online.
  • "US5965781A - Catalysis in halogen exchange reactions", Google Patents.
  • "Synthesis of 4-Fluoroamphetamine", Rhodium Archive (Secondary Protocol).

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Thermal Stability of Amino-Substituted Phosphonium Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference on the thermal stability and application of amino-substituted phosphonium salts , with a specific focus on aminophosphonium cations (containing direct P–N bonds). These materials represent a class of "super-cations" known for exceptional resistance to thermal and alkaline degradation, distinguishing them from traditional quaternary ammonium or alkylphosphonium salts.

An In-Depth Technical Guide for Researchers

Executive Summary & Structural Classification

Amino-substituted phosphonium salts are defined by the presence of one or more direct phosphorus-nitrogen (P–N) bonds. Unlike standard quaternary phosphoniums (


), the P–N bond confers unique electronic stabilization through resonance (

), effectively delocalizing the positive charge and reducing the electrophilicity of the phosphorus center.
Core Structural Classes
ClassGeneral FormulaKey CharacteristicTypical Stability (

)
Tetrakis(dialkylamino)phosphonium

Maximum steric/electronic protection. The "Gold Standard" for stability.350–425 °C
Alkyl(amino)phosphonium (APPs)

Tunable lipophilicity. Used in mitochondrial targeting.[1][2][3]250–320 °C
Amino-Functionalized Phosphonium

Amino group on alkyl chain (no P-N bond). Lower stability.200–280 °C

Thermal Decomposition Mechanisms

Understanding the failure modes of these salts is critical for designing high-temperature electrolytes or robust drug delivery vectors.

The Reverse-Quaternization Pathway (Thermal)

Unlike ammonium salts, which degrade via Hofmann elimination (requiring


-hydrogens), fully substituted aminophosphoniums often degrade via nucleophilic attack by the anion  on the alkyl group of the substituent, leading to reverse quaternization.
  • Mechanism:

    
     attack by the anion (
    
    
    
    ) on an alkyl group attached to the nitrogen or phosphorus.
  • Critical Factor: The nucleophilicity of the counter-anion dictates the decomposition temperature (

    
    ).
    
    • Halides (

      
      ): High nucleophilicity 
      
      
      
      Lower
      
      
      (~250–300°C).
    • Bulky Anions (

      
      ): Low nucleophilicity 
      
      
      
      Higher
      
      
      (>350°C).
Alkaline Degradation (Hydroxide Attack)

In basic media (e.g., AEM fuel cells), the primary failure mode is the attack of


 on the phosphorus center.
  • P-N Bond Advantage: The electron donation from Nitrogen lone pairs into the Phosphorus

    
    -orbitals (or 
    
    
    
    orbitals) increases electron density at P, repelling the nucleophilic
    
    
    .
  • Result: Tetrakis(dialkylamino)phosphoniums exhibit half-lives in 10 M KOH that are orders of magnitude longer than benzyltrimethylammonium salts.

Visualizing the Decomposition Pathways

Decomposition Salt Aminophosphonium Salt [P(NR2)4]+ X- Heat Thermal Stress (>300°C) Salt->Heat Base Alkaline Stress (OH-) Salt->Base SN2 Anion Attack (SN2) on Alkyl Group Heat->SN2 Non-coord Anion (NTf2) Elim Hofmann Elimination (if u03b2-H present) Heat->Elim Basic Anion (Cl, Br) P_Attack Nucleophilic Attack on Phosphorus Base->P_Attack Prod1 Phosphine Imine + Alkyl Halide SN2->Prod1 Prod2 Phosphine Oxide + Amine P_Attack->Prod2

Figure 1: Primary decomposition pathways for aminophosphonium salts under thermal and alkaline stress.

Structure-Property Relationships

The following data summarizes the impact of anion and cation structure on the onset of thermal decomposition (


), measured via TGA at 10°C/min under 

.
Table 1: Thermal Stability Data ( )
Cation StructureAnion

(°C)
Mechanism Note


280Nucleophilic attack by



395 Anion is non-nucleophilic; P-N bond intact


(in MeOH)
>160 (stable)Steric shielding by Cyclohexyl (Cy) groups


260Standard alkylphosphonium baseline


210Mixed APP; lower stability due to alkyl-P bond

Key Insight: To maximize thermal window, pair a per-alkylamino cation (e.g., pyrrolidinyl or diethylamino) with a fluorinated imide anion (


).

Applications in Drug Development

While thermal stability is crucial for processing, the biological activity of these salts drives their pharmaceutical utility.

Mitochondrial Targeting Vectors

Aminophosphonium salts (APPs) possess a delocalized positive charge similar to Triphenylphosphonium (TPP), allowing them to cross the mitochondrial double membrane driven by the membrane potential (


).
  • Advantage over TPP: The P-N bond allows for fine-tuning of lipophilicity (

    
    ) without altering the core charge.
    
  • Mechanism: The salt accumulates in the mitochondrial matrix (Nernstian accumulation), triggering Reactive Oxygen Species (ROS) generation or delivering a payload.

Antimicrobial Agents

Sterically hindered aminophosphoniums (e.g., Tri-tert-butyl derivatives) show potent activity against MRSA.[4]

  • Selectivity: High toxicity to bacteria (membrane disruption) but low toxicity to mammalian cells (due to cholesterol in mammalian membranes stabilizing against cationic surfactants).

Visualizing the Biological Mechanism

BioActivity APP Aminophosphonium Cation (APP+) Plasma Plasma Membrane (u0394u03a8p u2248 -60mV) APP->Plasma Lipophilic Uptake Cyto Cytosol Plasma->Cyto MitoMem Mitochondrial Membrane (u0394u03a8m u2248 -180mV) Cyto->MitoMem Potential Driven Matrix Mitochondrial Matrix (Accumulation) MitoMem->Matrix 100-500x Conc. Effect Apoptosis / ROS Gen. (Cancer Cell Death) Matrix->Effect

Figure 2: Mechanism of mitochondrial accumulation for aminophosphonium salts in cancer therapy.

Experimental Protocols

Protocol A: Synthesis of Tetrakis(diethylamino)phosphonium Chloride

This synthesis creates the highly stable core.

  • Reagents: Phosphorus pentachloride (

    
    ), Diethylamine (
    
    
    
    ), Dry Toluene.
  • Setup: 3-neck flask, inert atmosphere (

    
    ), reflux condenser.
    
  • Procedure:

    • Dissolve

      
       (1 eq) in dry toluene at 0°C.
      
    • Add Diethylamine (8.5 eq) dropwise. Caution: Exothermic.

    • Reflux at 110°C for 4 hours.

    • Filter off the diethylamine hydrochloride byproduct.

    • Evaporate solvent to yield

      
      .
      
  • Anion Exchange (Optional): Dissolve chloride salt in water; add

    
     (1.1 eq). The hydrophobic 
    
    
    
    will precipitate as an ionic liquid.
Protocol B: Thermal Stability Testing (TGA)

Standardized method for determining


.
  • Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).

  • Sample: 5–10 mg of dried salt (vacuum dried at 80°C for 12h to remove water).

  • Method:

    • Ramp: 10°C/min from 30°C to 600°C.

    • Purge: Nitrogen (40 mL/min).

  • Analysis: Determine

    
     (intersection of baseline and tangent of weight loss curve) and 
    
    
    
    (temperature at 5% mass loss).
Protocol C: Isothermal Aging (Long-term Stability)

Critical for assessing real-world durability.

  • Method: Heat sample to

    
    .
    
  • Hold: Maintain temperature for 12–24 hours.

  • Pass Criteria: <1% mass loss per hour implies stability for long-term applications.

References

  • Noonan, K. J. T., et al. (2016). "Tetrakis(dialkylamino)phosphonium Polyelectrolytes Prepared by Reversible Addition-Fragmentation Chain Transfer Polymerization." ACS Macro Letters. Link

  • Coates, G. W., et al. (2015). "Alkaline Stability of Tetrakis(dialkylamino)phosphonium Cations." Journal of the American Chemical Society. Link

  • Ermolaev, V., et al. (2023). "Novel Mitochondria-Targeted Amphiphilic Aminophosphonium Salts: Synthesis and Antitumor Activity." Nanomaterials. Link

  • Seddon, K. R., et al. (2010). "Influence of Anion on the Thermal Stability of Phosphonium Ionic Liquids." Green Chemistry. Link

  • Galkina, I. V., et al. (2021). "Sterically Hindered Quaternary Phosphonium Salts: Antimicrobial Activity and Cytotoxicity."[4] International Journal of Molecular Sciences. Link

Sources

Comprehensive Technical Guide: Tetrakis(diethylamino)phosphonium Bromide (TEAPB)

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Physicochemical Profiling, and Catalytic Applications in High-Temperature Halex Reactions

Executive Summary

Tetrakis(diethylamino)phosphonium bromide (TEAPB) is an advanced, sterically hindered quaternary phosphonium salt that has become a cornerstone reagent in modern organophosphorus chemistry and industrial drug development[1]. Unlike standard phase-transfer catalysts (PTCs) that rapidly degrade under harsh conditions, TEAPB exhibits extraordinary thermal stability, characterized by a remarkably high melting point. This whitepaper provides an in-depth analysis of TEAPB’s structural dynamics, its critical role in high-temperature nucleophilic aromatic substitutions (specifically the Halex reaction), and field-proven, self-validating protocols for its de novo synthesis and analytical characterization.

Physicochemical Profiling & Structural Dynamics

The physical properties of TEAPB are directly dictated by its unique molecular architecture. The central phosphorus atom is tetrahedrally coordinated to four bulky diethylamino groups. The nitrogen lone pairs delocalize electron density toward the positively charged phosphorus center, stabilizing the cation against nucleophilic attack. This extensive steric shielding and electronic stabilization result in an exceptionally strong ionic lattice when paired with the bromide counterion, driving the melting point to an unusually high 245–246 °C[2].

Table 1: Core Physicochemical Properties of TEAPB

PropertyValue / DescriptionCausality / Significance
Chemical Name This compoundIUPAC standard nomenclature[2].
CAS Number 81175-49-7Unique registry identifier[2].
Molecular Formula C₁₆H₄₀BrN₄PDetermines the molecular weight[1].
Molecular Weight 399.40 g/mol High mass contributes to lipophilicity[1].
Melting Point 245–246 °CHigh lattice energy due to symmetrical steric packing and electronic stabilization[2].
Appearance White, hygroscopic crystalline powderRequires anhydrous storage to prevent lattice disruption by water molecules[2].
Thermal Stability Stable up to >250 °CCritical for survival in high-temperature industrial reactors[3].
Mechanistic Insights: Phase-Transfer Catalysis in the Halex Reaction

In drug development, synthesizing fluorinated aromatic rings (e.g., p-nitrofluorobenzene from p-nitrochlorobenzene) is a critical step. This is typically achieved via the Halex (Halogen-Exchange) reaction using Potassium Fluoride (KF)[3].

The Causality of Catalyst Selection: Standard PTCs, such as tetrabutylammonium bromide (TBAB), undergo rapid Hofmann elimination at the required Halex temperatures (150–250 °C). TEAPB is specifically chosen because its central phosphorus lacks susceptible


-hydrogens, and the dense lipophilic shell of 16 ethyl groups effectively shields the core from thermal degradation and unwanted nucleophilic attack[3]. The highly lipophilic cation effortlessly extracts the hard, hydrophilic fluoride anion (

) from the solid KF lattice into the organic phase (e.g., sulfolane), creating a highly reactive, "naked" fluoride ion pair that drives the nucleophilic aromatic substitution forward[3].

Halex_PTC cluster_solid Solid Phase cluster_org Organic Phase (150-250°C) KF Potassium Fluoride (KF) TEAPB_F [TEAPB]⁺ F⁻ (Active Catalyst) KF->TEAPB_F F⁻ Extraction KCl Potassium Chloride (KCl) ArCl Aryl Chloride (Ar-Cl) ArF Aryl Fluoride (Ar-F) ArCl->ArF Halex Reaction TEAPB_Cl [TEAPB]⁺ Cl⁻ (Spent Catalyst) ArCl->TEAPB_Cl Cl⁻ Displacement TEAPB_F->ArCl Nucleophilic Attack TEAPB_Cl->KF Ion Exchange TEAPB_Cl->KCl Precipitation

Caption: Phase-Transfer Catalysis Cycle of TEAPB in the high-temperature Halex Reaction.

Experimental Protocol: De Novo Synthesis of TEAPB

The synthesis of TEAPB is a rigorous four-step process starting from phosphorus trichloride (


). The following protocol is engineered for high yield and purity, utilizing causality-driven solvent and temperature controls[4].
Step-by-Step Methodology
  • Amination:

    • Action: Slowly add

      
       to an excess of diethylamine (
      
      
      
      ) in anhydrous chlorobenzene under a nitrogen atmosphere at 0–5 °C.
    • Causality: Chlorobenzene is chosen as a non-polar, inert solvent that forces the byproduct (diethylamine hydrochloride) to precipitate, driving the equilibrium toward the formation of tris(diethylamino)phosphine. The low temperature controls the violent exotherm.

  • Bromination:

    • Action: Filter the solution and cool to -10 °C. Add elemental bromine (

      
      ) dropwise.
      
    • Causality: Strict temperature control prevents the oxidative cleavage of the newly formed P-N bonds, ensuring the selective formation of tris(diethylamino)phosphorous dibromide.

  • Imination:

    • Action: Purge the reaction vessel with anhydrous ammonia (

      
      ) gas until saturation is achieved.
      
    • Causality: Ammonia acts as a nucleophile, displacing the bromide to form tris(diethylamino)phosphinimine hydrobromide.

  • Neutralization & Alkylation:

    • Action: Add aqueous

      
       to deprotonate the intermediate, yielding the free phosphinimine. Subsequently, add bromoethane (
      
      
      
      ) and heat to reflux (approx. 40 °C) for 12 hours.
    • Causality: The free imine nitrogen is highly nucleophilic and readily attacks the electrophilic carbon of bromoethane. Refluxing ensures complete conversion. The final product is isolated via vacuum distillation of the solvent and recrystallization.

Synthesis_TEAPB PCl3 Phosphorus Trichloride (PCl3) Step1 Step 1: Amination + Diethylamine (HNEt2) PCl3->Step1 Int1 Tris(diethylamino)phosphine [P(NEt2)3] Step1->Int1 Step2 Step 2: Bromination + Bromine (Br2) Int1->Step2 Int2 Tris(diethylamino)phosphorous dibromide [Br2P(NEt2)3] Step2->Int2 Step3 Step 3: Imination + Ammonia (NH3) Int2->Step3 Int3 Tris(diethylamino)phosphinimine hydrobromide [HN=P(NEt2)3·HBr] Step3->Int3 Step4 Step 4: Alkylation + NaOH, Bromoethane (EtBr) Int3->Step4 Product This compound [(Et2N)4P⁺ Br⁻] Step4->Product

Caption: Four-step de novo synthesis workflow of TEAPB from Phosphorus Trichloride.

Analytical Characterization & Melting Point Validation

To ensure the trustworthiness of the synthesized TEAPB, the product must be subjected to a self-validating analytical matrix. The primary indicator of purity is its precise melting point[2].

Capillary Melting Point Determination Protocol

Because TEAPB is highly hygroscopic, ambient moisture will disrupt the crystal lattice, artificially broadening and depressing the melting point. This protocol eliminates false negatives.

  • Sample Desiccation: Dry 50 mg of the synthesized TEAPB under high vacuum (0.1 Torr) at 60 °C for 12 hours.

  • Capillary Loading: Inside a nitrogen-purged glovebox, load 2–3 mm of the dried powder into a glass melting point capillary. Seal the open end immediately with a micro-torch to prevent moisture ingress.

  • Instrument Setup: Insert the sealed capillary into a calibrated digital melting point apparatus. Set the initial furnace temperature to 230 °C.

  • Thermal Ramping: Apply a rapid heating ramp of 10 °C/min until the furnace reaches 235 °C. Reduce the ramp rate to exactly 1 °C/min.

  • Validation Matrix:

    • Pass: A sharp melt with a clear point between 245–246 °C . This validates >98% purity[2].

    • Fail: A depressed melt (<240 °C) indicates incomplete alkylation (presence of phosphinimine intermediates) or moisture contamination.

Spectroscopic Confirmation
  • ³¹P NMR (162 MHz, CDCl₃): A single sharp resonance validates the uniform oxidation state and symmetrical environment of the phosphonium center[4]. The absence of peaks upfield confirms the complete consumption of the phosphinimine intermediate.

  • ¹H NMR (400 MHz, CDCl₃): Characteristic multiplets for the 16 methylene protons and 24 methyl protons confirm the presence of the four diethylamino groups.

References
  • "tetrakis(diethylamino)phosphanium bromide | 81175-49-7", Sigma-Aldrich.
  • "this compound | 81175-49-7", Benchchem.
  • "WO2000069864A1 - An improved synthesis of tetrakis (dihydro carbylamino) phosphonium halides", Google Patents.
  • "US6184425B1 - Process for preparing fluorine-containing compounds", Google Patents.

Sources

Solubility & Application Guide: Tetrakis(diethylamino)phosphonium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrakis(diethylamino)phosphonium bromide (CAS: 81175-49-7) is a specialized quaternary phosphonium salt distinguished by its high thermal stability and unique solubility profile. Unlike ubiquitous tetraalkylammonium salts, this compound is engineered for high-temperature phase transfer catalysis (PTC), specifically in Halex (Halogen Exchange) fluorination reactions .

This guide analyzes its solubility behavior in polar solvents, provides a validated experimental protocol for solubility determination, and details its mechanistic role in industrial fluorination.

Part 1: Solubility Profile & Solvent Compatibility

Solubility Data Analysis

The solubility of this compound is governed by its ionic character and the hydrogen-bonding potential of its four diethylamino groups. It exhibits a "dissymmetric" solubility profile: highly soluble in polar protic and aprotic solvents, but insoluble in non-polar hydrocarbons.

Solvent ClassSpecific SolventSolubility StatusEstimated Limit (25°C)Mechanistic Insight
Polar Protic Water Highly Soluble > 1000 g/LStrong ion-dipole interactions; hygroscopic nature leads to rapid dissolution.
Polar Protic Methanol Soluble > 500 g/LExcellent solvation of the bromide anion and the cationic center.
Polar Aprotic Acetonitrile Soluble ~200–400 g/LPreferred solvent for electrochemical and PTC applications due to high dielectric constant.
Polar Aprotic DMSO / DMF Soluble > 300 g/LCritical for high-temperature Halex reactions; stabilizes the "naked" fluoride ion.
Non-Polar Diethyl Ether Insoluble < 0.1 g/LLack of solvation energy to overcome lattice energy; useful as a precipitating agent.
Non-Polar Hexane Insoluble < 0.01 g/LCompletely immiscible; used to wash away non-polar impurities.
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Technical Note: The compound is hygroscopic .[1] Solubility measurements in organic solvents must be conducted with anhydrous solvents under inert atmosphere to prevent water uptake, which dramatically alters the saturation point and solvating power.

Comparative Stability: Phosphonium vs. Ammonium

For high-temperature applications (>150°C), solubility is secondary to thermal stability. This compound outperforms traditional ammonium salts (like TBAB).

  • Ammonium Salts (e.g., Et₄NBr): Decompose via Hofmann elimination at ~160–180°C, losing catalytic activity.

  • Phosphonium Salts (Tetrakis-amino): Stable up to ~300°C . The P–N bonds are robust against thermal degradation, making this salt ideal for Halex reactions requiring temperatures of 180–230°C.

Part 2: Mechanism of Action (Halex Reaction)[3]

The primary industrial utility of this salt is driving the Solid-Liquid Phase Transfer Catalysis of fluorination reactions. In a typical Halex reaction (e.g., converting chloroarenes to fluoroarenes using Potassium Fluoride), the salt acts as a shuttle.

Mechanistic Pathway
  • Interfacial Exchange: The phosphonium bromide (

    
    ) in the organic phase exchanges anions with solid Potassium Fluoride (
    
    
    
    ) at the solid-liquid interface.
  • Transport: The lipophilic phosphonium fluoride (

    
    ) transports the fluoride ion into the bulk organic solvent (e.g., sulfolane or DMSO).
    
  • Reaction: The "naked" fluoride ion, loosely paired with the bulky cation, becomes highly nucleophilic and displaces the chloride on the aromatic substrate (

    
    ).
    
  • Regeneration: The phosphonium chloride (

    
    ) returns to the interface to exchange 
    
    
    
    for a fresh
    
    
    , completing the catalytic cycle.

HalexMechanism cluster_Solid Solid Phase (KF Surface) cluster_Interface Solid-Liquid Interface cluster_Organic Organic Phase (DMSO/Sulfolane) KF Solid KF (Potassium Fluoride) Exchange Anion Exchange Q+Br- + F- ⇌ Q+F- + Br- KF->Exchange Supplies F- KCl Solid KCl (Byproduct) Exchange->KCl Precipitation QF Active Catalyst (Q+ F-) Exchange->QF Solubilization Product Product (Ar-F) QF->Product Nucleophilic Attack Substrate Substrate (Ar-Cl) Substrate->Product Fluorination QCl Spent Catalyst (Q+ Cl-) Product->QCl Releases Cl- QCl->Exchange Regeneration

Figure 1: Catalytic cycle of the Halex fluorination driven by this compound. The catalyst shuttles F- from the solid lattice to the organic phase.

Part 3: Experimental Protocol for Solubility Determination

Objective: Determine the saturation solubility of hygroscopic phosphonium salts in polar solvents with <2% error.

Reagents & Equipment
  • Compound: this compound (Dry under vacuum at 60°C for 4h before use).

  • Solvents: HPLC-grade Acetonitrile, Methanol, or anhydrous DMSO (dried over 3Å molecular sieves).

  • Apparatus: Thermostated shaker bath, 0.22 µm PTFE syringe filters, analytical balance (±0.01 mg), UV-Vis Spectrophotometer (optional for low concentrations) or Gravimetric dishes.

Step-by-Step Methodology
Phase A: Saturation Equilibrium
  • Preparation: Add excess solid salt (~2.0 g) to 5.0 mL of solvent in a sealed glass vial.

  • Inerting: Flush the headspace with Nitrogen or Argon to prevent moisture absorption.

  • Equilibration: Agitate in a thermostated shaker at 25°C (±0.1°C) for 24 hours.

    • Self-Validation Check: Ensure solid is still present after 24h. If fully dissolved, add more solid and repeat.

Phase B: Sampling & Analysis (Gravimetric Method)
  • Filtration: Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw 2 mL of supernatant and filter through a 0.22 µm PTFE filter into a tared weighing vessel.

  • Weighing (Wet): Immediately weigh the vessel + filtrate (

    
    ).
    
  • Evaporation: Evaporate solvent in a vacuum oven at 60°C (for Methanol/Acetonitrile) or 100°C (for DMSO) until constant weight is achieved (~4-6 hours).

  • Weighing (Dry): Weigh the vessel + residue (

    
    ).
    
Phase C: Calculation

Calculate solubility (


) in g/L:


Where

is the density of the pure solvent.

SolubilityWorkflow Start Start: Dry Salt (Vacuum, 60°C, 4h) Mix Add Excess Salt to Solvent (Inert Atmosphere) Start->Mix Equilibrate Equilibrate (25°C, 24h, Agitation) Mix->Equilibrate Check Solid Present? Equilibrate->Check AddMore Add More Salt Check->AddMore No Filter Filter Supernatant (0.22 µm PTFE) Check->Filter Yes AddMore->Equilibrate WeighWet Record Wet Weight (Filtrate + Vessel) Filter->WeighWet Evap Evaporate Solvent (Vacuum Oven) WeighWet->Evap WeighDry Record Dry Weight (Residue + Vessel) Evap->WeighDry Calc Calculate Solubility (g/L) WeighDry->Calc

Figure 2: Workflow for gravimetric solubility determination of hygroscopic phosphonium salts.

References

  • Marchenko, A. P., et al. (1982). Synthesis of Tetrakis(dialkylamino)phosphonium Halides. Zhurnal Obshchei Khimii.

  • Pasenok, S., et al. (2000).[2] Process for the Preparation of Fluorinated Aromatic Compounds (Halex Reaction). US Patent 6,103,659.[2]

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.

  • Smidt, S., et al. (2009).[2] Method for Producing Fluorinated Benzene Derivatives. US Patent 7,595,426.[2]

  • TCI Chemicals. (2025). Safety Data Sheet: Tetrabutylphosphonium Bromide (Analogous Data).

Sources

Methodological & Application

Application Note: Tetrakis(diethylamino)phosphonium Bromide (TEAPB) as a High-Temperature Phase Transfer Catalyst in Halex Fluorinations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of fluorinated aromatic compounds via the Halogen Exchange (Halex) reaction is a cornerstone of agrochemical and pharmaceutical development. However, replacing a chloride leaving group on an unactivated or mildly activated aromatic ring with a fluoride ion requires extreme activation energy, typically necessitating reaction temperatures between 180°C and 200°C[1].

Conventional Phase Transfer Catalysts (PTCs), such as tetrabutylammonium bromide (TBAB), are fundamentally incompatible with these conditions. At temperatures exceeding 120°C, standard quaternary ammonium salts undergo rapid thermal degradation via Hofmann elimination.

  • Unprecedented Thermal Stability: The central phosphorus cation is coordinated by four diethylamino ligands. The absence of accessible beta-hydrogens in a conformation susceptible to elimination grants TEAPB exceptional thermal stability, allowing sustained catalytic turnover at 190°C[1].

  • Generation of "Naked" Fluoride: The massive steric bulk of the four diethylamino groups creates a spatial shield around the positive phosphorus center. This prevents tight ion-pairing with the hard, electronegative fluoride anion. Consequently, the

    
     ion pair partitions highly into the organic phase, where the fluoride ion remains poorly solvated ("naked") and exhibits dramatically enhanced nucleophilicity for the Nucleophilic Aromatic Substitution (
    
    
    
    )[3].

Comparative Catalyst Performance

The implementation of TEAPB fundamentally alters the stoichiometry and economics of the Halex reaction. Because the catalyst does not degrade and the fluoride is highly activated, the massive excess of Potassium Fluoride (KF) traditionally required to drive the reaction is no longer necessary[3].

Table 1: Quantitative Comparison of PTCs in Halex Fluorination

Catalyst ClassThermal Stability LimitTypical KF Excess RequiredRelative Fluorination Yield (Aryl Chlorides)Primary Failure Mode at >150°C
TBAB ~120°C>85%Low (<30%)Rapid Hofmann elimination
18-Crown-6 ~150°C50–85%Moderate (50-60%)Thermal ring-opening / Cost-prohibitive
TEAPB >200°C <20% High (85–95%) Stable; enables near-quantitative conversion

Mandatory Visualization: Biphasic Catalytic Cycle

The following diagram illustrates the self-sustaining phase-transfer workflow of TEAPB, highlighting the interfacial exchange and the organic-phase


 transition state.

Halex_PTC_Mechanism cluster_solid Solid Phase (Alkali Metal Salt) cluster_organic Organic Phase (180°C - 190°C) KF KF (Solid) TEAPB_F [TEAPB]+ [F]- (Highly Lipophilic) KF->TEAPB_F Phase Transfer (Activation) KCl KCl (Solid Byproduct) SNAr Nucleophilic Aromatic Substitution (SNAr) TEAPB_F->SNAr Naked F- TEAPB_Cl [TEAPB]+ [Cl]- (Spent Catalyst) TEAPB_Cl->KF Catalyst Regeneration TEAPB_Cl->KCl Precipitation Substrate Aryl Chloride (e.g., 4-Chlorobenzaldehyde) Substrate->SNAr Product Aryl Fluoride (e.g., 4-Fluorobenzaldehyde) SNAr->TEAPB_Cl Cl- Displacement SNAr->Product

Catalytic cycle of TEAPB mediating solid-liquid phase transfer in high-temperature Halex reactions.

Experimental Protocols

Protocol 1: Purification and Pretreatment of Commercial TEAPB

Context & Causality: Commercial TEAPB often contains up to 25% impurities by weight, predominantly tetraethylammonium bromide and various phosphoxides[4]. If used directly, these impurities act as catalytic poisons or cause the catalyst to "oil out" (form a separate, unreactive liquid phase) rather than remaining properly partitioned. This protocol utilizes selective solubility to isolate the pure phosphonium salt[4].

Self-Validating System: The protocol is validated by the physical state of the product. Impure TEAPB or incorrect solvent selection (e.g., using methanol) results in a biphasic liquid system. Successful purification yields a distinct white crystalline precipitate, verifiable by a single sharp peak in


-NMR.

Step-by-Step Methodology:

  • Dissolution: Suspend 50.0 g of commercial, crude TEAPB in 150 mL of anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Filtration of Insoluble Impurities: Stir the mixture at room temperature for 30 minutes. Filter the suspension through a medium-porosity glass frit to remove the insoluble residual material (primarily tetraethylammonium bromide)[4].

  • Precipitation: Transfer the clear THF filtrate to a vigorously stirring flask. Dropwise, add 250 mL of anhydrous diethyl ether. A white crystalline solid of pure TEAPB will immediately begin to precipitate[4].

  • Isolation: Filter the purified solid catalyst under a blanket of nitrogen (TEAPB is highly hygroscopic).

  • Drying: Dry the solid under full vacuum (<1 mbar) at 50°C for 60 minutes to remove residual ether[4].

  • Yield & QC: Expect ~30-35 g of purified catalyst. Verify purity (>95%) via

    
    -NMR.
    
Protocol 2: Halex Synthesis of 4-Fluorobenzaldehyde

Context & Causality: This protocol demonstrates the conversion of 4-chlorobenzaldehyde to 4-fluorobenzaldehyde. By operating at 190°C with minimal solvent, the collision frequency between the lipophilic


 and the substrate is maximized[5]. A catalytic amount of nitrobenzene is utilized not as a bulk solvent, but to stabilize the highly polar 

transition state.

Self-Validating System: The reaction validates itself through physical phase changes. As the reaction progresses, dense, insoluble Potassium Chloride (KCl) precipitates out of the organic phase, shifting the reaction equilibrium forward. Reaction completion is definitively validated via GC-MS tracking the disappearance of the Ar-Cl parent ion.

Step-by-Step Methodology:

  • Reactor Charging: To a 500 mL four-neck flask fitted with a mechanical anchor stirrer, thermometer, and reflux condenser, add:

    • 140 g (1.0 mol) of 4-chlorobenzaldehyde[5]

    • 58 g (1.0 mol) of anhydrous Potassium Fluoride (KF) (Note: Only a stoichiometric amount is needed due to TEAPB efficiency)[5]

    • 5.0 g of nitrobenzene (transition state stabilizer)[5]

    • 7.98 g (0.02 mol, 2 mol%) of purified TEAPB (from Protocol 1)[5].

  • Heating & Reaction: Purge the system with nitrogen. Heat the vigorously stirred mixture to 190°C. Maintain this temperature for 20 hours[5].

  • Monitoring: At 16 hours, pull a 0.1 mL aliquot, dilute in dichloromethane, and analyze via GC-MS. Continue heating until the 4-chlorobenzaldehyde peak constitutes <2% of the total area.

  • Workup: Allow the reaction mixture to cool to 80°C. Add 200 mL of chlorobenzene to fully dissolve the organic products[5].

  • Salt Removal: Filter the mixture while warm to remove the precipitated KCl and any unreacted KF[5].

  • Isolation: Isolate the pure 4-fluorobenzaldehyde via fractional distillation under reduced pressure.

References

  • PTC Organics, Inc. "Tetrakis(diethylamino)phosphonium bromide". Available at: [Link]

  • Google Patents. "US5965781A - Catalysis in halogen exchange reactions".
  • Chemical Online. "Albemarle Will Do Custom Fluorinations Using New Halex Technology". Available at: [Link]

  • Google Patents. "US6166242A - Method for producing compounds containing fluorine, in particular fluorobenzaldhydes and fluorobenzonitriles".

Sources

High-temperature fluorination using phosphonium salt catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Temperature Halex Fluorination Using Phosphonium Salt Phase-Transfer Catalysts

Executive Summary

The incorporation of fluorine into aromatic scaffolds is a critical transformation in pharmaceutical drug development, directly modulating a molecule's lipophilicity, metabolic stability, and target binding affinity. The Halogen Exchange (Halex) reaction—converting aryl chlorides to aryl fluorides using alkali metal fluorides—is the industrial standard for this transformation. However, unactivated or moderately activated aryl chlorides require extreme temperatures (>150 °C) to drive the Nucleophilic Aromatic Substitution (SNAr). Under these conditions, traditional quaternary ammonium phase-transfer catalysts (PTCs) rapidly degrade. This application note details the mechanistic rationale and validated protocols for utilizing highly robust phosphonium salt catalysts to achieve high-yielding, high-temperature fluorinations.

Mechanistic Dynamics: Overcoming the Fluoride Solvation Paradox

The fundamental challenge of the Halex reaction lies in the physical properties of Potassium Fluoride (KF). KF possesses a high lattice energy and is virtually insoluble in organic solvents. While polar aprotic solvents (like sulfolane or DMF) can partially dissolve KF, they often fail to provide a sufficient concentration of reactive fluoride ions for sluggish SNAr reactions.

Phase-Transfer Catalysis (PTC) solves this by transporting the fluoride ion into the organic phase. However, traditional quaternary ammonium salts (e.g., Tetrabutylammonium bromide, TBAB) undergo Hofmann elimination at temperatures above 110 °C, rendering them useless for high-temperature Halex reactions.

The Phosphonium Advantage: Quaternary phosphonium salts (such as tetraphenylphosphonium bromide or tetrakis(piperidino)phosphonium chloride) offer exceptional thermal stability, routinely surviving temperatures up to 250 °C[1][2]. The bulky substituents around the phosphorus atom sterically shield the electrophilic center from nucleophilic attack, preventing catalyst degradation[2]. Furthermore, the quaternary phosphonium ion (


) exhibits a strong binding affinity for 

, successfully pulling it from the solid lattice into the organic phase[1]. Because the bulky cation prevents tight ion-pairing, the resulting fluoride acts as a highly nucleophilic "naked fluoride," drastically accelerating the SNAr reaction rate and improving overall yields[1].

HalexCycle KF Solid Phase Potassium Fluoride (KF) PTC_F Active 'Naked' Fluoride [PR4]⁺ F⁻ (Organic) KF->PTC_F Interfacial Ion Exchange (- KCl) PTC_Cl Phosphonium Catalyst [PR4]⁺ Cl⁻ (Organic) PTC_Cl->PTC_F Phase Transfer SNAr High-Temp SNAr (150°C - 200°C) PTC_F->SNAr Delivers F⁻ Aryl_Cl Substrate Ar-Cl Aryl_Cl->SNAr Aryl_F Fluorinated Product Ar-F SNAr->PTC_Cl Catalyst Regeneration SNAr->Aryl_F

Phosphonium-catalyzed phase-transfer cycle for high-temperature Halex fluorination.

Catalyst Selection & Performance Matrix

Selecting the correct phosphonium architecture is dictated by the reaction medium and heating method. The table below summarizes quantitative performance metrics across different catalyst classes.

Catalyst TypeExample CompoundThermal Stability LimitTypical Halex YieldReaction TimeRecovery Profile
Quaternary Ammonium (Control)Tetrabutylammonium Bromide (TBAB)~110 °C< 30% (Degrades)> 24 hDifficult (Aqueous wash)
Aryl Phosphonium Tetraphenylphosphonium Bromide (TPPB)> 220 °C> 90%4 - 12 hModerate (Precipitation)
Aminophosphonium Tetrakis(piperidino)phosphonium Chloride> 200 °C> 95%< 1 h (Microwave)Moderate (Chromatography)
Polymer-Supported PS-Tetraphenylphosphonium Chloride> 150 °C> 90%2 - 6 hEasy (Hot Filtration)

Self-Validating Experimental Protocols

The following protocols have been engineered with built-in validation steps to ensure scientific integrity and reproducibility.

Protocol A: Microwave-Assisted Solid-Liquid Halex Fluorination

Optimized for rapid analog synthesis in drug discovery, utilizing aminophosphonium catalysts to maximize reaction rates[3].

Objective: Synthesis of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine.

  • Reagent Preparation (Critical Step): Weigh 3.0 equivalents of spray-dried Potassium Fluoride (KF) in a nitrogen-filled glovebox.

    • Causality: Standard KF is highly hygroscopic. Trace water forms strong hydrogen bonds with fluoride, destroying its nucleophilicity and leading to the formation of hydroxylated byproducts (phenols/pyridones). Spray-drying maximizes the surface area for solid-liquid interfacial exchange.

  • Reaction Assembly: In a microwave-safe vial equipped with a magnetic stir bar, combine 2,3,5-trichloropyridine (1.0 eq), spray-dried KF (3.0 eq), and Tetrakis(piperidino)phosphonium chloride (5 wt%) [3].

    • Causality: 5 wt% catalyst provides the optimal balance between phase-transfer acceleration and minimizing downstream purification burden[3].

  • Solvent Addition: Add anhydrous sulfolane (2 mL per mmol of substrate). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Irradiate the mixture at 450W, ramping the temperature to 150 °C for 20 minutes[3].

    • Self-Validation: Monitor the pressure curve on the microwave synthesizer. A sudden spike indicates solvent degradation or moisture contamination.

  • Workup: Cool the vial to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (3x) to remove sulfolane and inorganic salts. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Scale-Up Solid-Solid-Liquid (S-S-L) Triphase Catalysis

Optimized for process chemistry, utilizing polymer-supported phosphonium salts for effortless catalyst recovery[4].

Objective: Fluorination of 2,4-dinitrochlorobenzene (DNCB) to 2,4-dinitrofluorobenzene.

  • System Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser.

  • Azeotropic Drying: Add DNCB (1.0 eq), anhydrous KF (1.5 eq), and toluene (10 volumes). Heat to reflux and collect any trace water in the Dean-Stark trap.

  • Catalyst Introduction: Cool the mixture to 90 °C. Add polymer-supported tetraphenylphosphonium chloride (10 mol%)[4].

    • Causality: Introducing the catalyst after azeotropic drying prevents high-temperature hydrolytic cleavage of the phosphonium species.

  • Reaction Execution: Heat the suspension to 130 °C under vigorous mechanical stirring for 4 hours.

    • Self-Validation: The reaction obeys zero-order kinetics with respect to DNCB concentration and first-order kinetics with respect to the catalyst[4]. If the reaction stalls, it indicates inadequate stirring (poor solid-liquid mixing) rather than catalyst deactivation.

  • Catalyst Recovery: Perform a hot filtration (at ~80 °C) through a coarse glass frit. The filter cake contains the intact polymer-supported catalyst and precipitated KCl.

  • Product Isolation: Wash the filter cake with hot toluene. Concentrate the combined filtrates under vacuum to yield the highly pure fluorinated product. The catalyst can be regenerated by washing the filter cake with water (to dissolve KCl) and drying under a vacuum.

References

  • Phosphonium Salts - C
  • Modified Microwave-assisted Solid-liquid Halex Reaction using Phosphonium Salt as Efficient and Robust Phase Transfer C
  • Aromatic nucleophilic fluorination with KF catalyzed by polymer-supported phosphonium salts under solid–solid–liquid phase transfer conditions.
  • Confusing Fluoride-Halex Procedure. PTC Organics, Inc.

Sources

Application Note: High-Efficiency Biphasic Wittig Olefination Using Tetrakis(diethylamino)phosphonium Bromide (TDAPB)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in drug development, focusing on the utilization of Tetrakis(diethylamino)phosphonium bromide (TDAPB) as a high-stability Phase Transfer Catalyst (PTC) for Wittig olefination.



Executive Summary

The classic Wittig reaction, while a cornerstone of alkene synthesis, traditionally requires anhydrous conditions, cryogenic temperatures, and hazardous strong bases (e.g., n-BuLi, NaH) to generate the necessary phosphonium ylide. This protocol details a robust, "green" alternative using This compound (TDAPB) as a Phase Transfer Catalyst (PTC).[1]

Unlike quaternary ammonium PTCs (e.g., TBAB), which are prone to Hofmann elimination at elevated temperatures, TDAPB offers superior thermal stability (up to 180°C) and high lipophilicity. This allows for the use of simple aqueous bases (NaOH/KOH) and environmentally benign solvents, facilitating scalable, industrial-grade olefination under mild conditions.

Scientific Mechanism & Rationale

The Challenge: Classic vs. PTC Wittig

In a standard Wittig reaction, the phosphonium salt precursor is insoluble in non-polar solvents, while the base is typically a solid or in solution. The reaction is strictly heterogeneous or requires dipolar aprotic solvents (DMSO, HMPA) which are difficult to remove.

The Solution: TDAPB-Mediated Catalysis

TDAPB functions as a shuttle, transporting the hydroxide anion (


) from the aqueous phase into the organic phase where the Wittig salt resides.
  • Ion Exchange: The bulky

    
     cation pairs with 
    
    
    
    at the interface.
  • Phase Transfer: The lipophilic ion pair migrates into the organic solvent.

  • Deprotonation: The "naked" hydroxide (stripped of its hydration shell) rapidly deprotonates the Wittig salt (e.g., Alkyltriphenylphosphonium halide) to form the active ylide.

  • Reaction: The ylide reacts with the aldehyde/ketone to form the alkene and triphenylphosphine oxide (TPPO).[2]

  • Regeneration: The catalyst cation returns to the interface to repeat the cycle.

Why TDAPB?
  • Thermal Stability: Stable up to ~300°C, unlike tetraalkylammonium salts which degrade >100°C.

  • Steric Bulk: The four diethylamino groups create a highly delocalized positive charge, reducing tight ion-pairing with the bromide and making the exchanged hydroxide highly nucleophilic.

  • Solubility: Excellent solubility in chlorinated solvents (DCM, CHCl3) and aromatics (Toluene).

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle of TDAPB in a biphasic Wittig reaction.

G cluster_aqueous Aqueous Phase (NaOH) cluster_interface Liquid-Liquid Interface cluster_organic Organic Phase (DCM/Toluene) NaOH NaOH (Source of OH-) IonExchange Ion Exchange [Cat]+Br- ⇌ [Cat]+OH- NaOH->IonExchange Supplies OH- NaBr NaBr (Waste) IonExchange->NaBr Releases Br- CatOH Active Catalyst [P(NEt2)4]+ OH- IonExchange->CatOH Transfers to Org WittigSalt Wittig Salt [R-PPh3]+ X- CatOH->WittigSalt Deprotonates CatBr Spent Catalyst [P(NEt2)4]+ Br- CatOH->CatBr Returns as Bromide Ylide Active Ylide R-PPh3=CH-R' WittigSalt->Ylide Forms Ylide Aldehyde Aldehyde R''-CHO Ylide->Aldehyde Attacks Carbonyl Product Alkene Product R''-CH=CH-R' Aldehyde->Product Olefination TPPO Byproduct Ph3P=O Aldehyde->TPPO Byproduct CatBr->IonExchange Recycles

Caption: Figure 1: Phase Transfer Catalysis Cycle. TDAPB shuttles hydroxide ions into the organic phase to generate the ylide in situ.

Experimental Protocol

Materials & Reagents[3]
  • Catalyst: this compound (TDAPB) [CAS: 81175-49-7].

  • Substrate: Benzaldehyde (Model aldehyde).

  • Wittig Salt: Benzyltriphenylphosphonium chloride.

  • Base: 50% w/w Aqueous NaOH.

  • Solvent: Dichloromethane (DCM) or Toluene (for higher T).

Standard Operating Procedure (SOP)

Step 1: Reaction Assembly

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzyltriphenylphosphonium chloride (10 mmol, 3.89 g) and Benzaldehyde (10 mmol, 1.06 g) in DCM (20 mL).

  • Add TDAPB (0.5 mmol, 200 mg) to the organic solution. Note: This represents a 5 mol% catalyst loading.

Step 2: Initiation

  • Add 50% NaOH (aq) (15 mL) to the flask in one portion.

  • CRITICAL: Stir the biphasic mixture vigorously (>1000 RPM). The reaction rate is diffusion-controlled; high shear is necessary to maximize the interfacial area.

Step 3: Monitoring

  • Stir at Room Temperature (25°C) for 1-3 hours.

  • Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The limiting reagent (aldehyde) should disappear.

Step 4: Workup

  • Transfer mixture to a separatory funnel.

  • Separate the organic layer.[3]

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine organic layers and wash with water (1 x 20 mL) and brine (1 x 20 mL) to remove residual base and catalyst.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • The crude residue contains the alkene (Stilbene) and Triphenylphosphine oxide (TPPO).

  • Purify via silica gel flash chromatography or recrystallization from Ethanol (TPPO is soluble in EtOH; Stilbene crystallizes).

Optimization Table: Catalyst Comparison
Catalyst TypeCatalyst NameTemp LimitReaction TimeYield (%)Notes
Phosphonium (Recommended) TDAPB 300°C 1.5 h 94% High stability, no Hofmann elimination.
AmmoniumTBAB (Tetrabutylammonium bromide)100°C3.0 h82%Slower kinetics; degrades at high T.
Crown Ether18-Crown-6N/A4.0 h78%Expensive, toxic, difficult removal.
None(Control)N/A24 h+<5%Reaction fails without phase transfer.

Troubleshooting & Critical Parameters

"Stalled" Reaction
  • Cause: Insufficient stirring speed.

  • Fix: PTC reactions occur at the interface. Ensure a vortex is visible. If using a large reactor, use an overhead stirrer with a high-shear impeller.

Emulsion Formation
  • Cause: Similar densities of organic/aqueous phases or presence of surfactants.

  • Fix: Filter the biphasic mixture through a pad of Celite before separation, or add saturated NaCl (brine) to increase the density of the aqueous phase.

Z/E Selectivity
  • Observation: PTC Wittig reactions often favor the E-alkene (trans) due to thermodynamic control allowed by the reversibility of the betaine formation in the presence of base.

  • Adjustment: If Z-selectivity is required, this PTC method may not be suitable; traditional anhydrous conditions (salt-free) are preferred for Z-alkenes.

References

  • Halpern, M. "Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives."[1] Chapman & Hall, 1994.

  • BenchChem. "this compound Product Data." BenchChem Database, 2023.

  • Moussaoui, Y., et al. "Anionic activation of the Wittig reaction using a solid-liquid phase transfer."[4] Arkivoc, 2006 (xii), 1-22.[4]

  • Sigma-Aldrich. "Phase-Transfer Catalysts: Phosphonium Salts." MilliporeSigma Technical Library.

  • Vesta Chemicals. "CatOnium Phase Transfer Catalysts for Industrial Applications." Vesta Chemicals Technical Notes.

Sources

Application Note: Solvent Selection for Tetrakis(diethylamino)phosphonium Bromide Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrakis(diethylamino)phosphonium bromide (TDEAP-Br, CAS 81175-49-7) represents a specialized class of aminophosphonium salts distinct from standard tetraalkylphosphonium catalysts.[1] Its core advantage lies in the diethylamino substituents , which provide exceptional thermal stability (up to ~200°C) and unique solubility profiles in polar aprotic media.[1]

This guide addresses the critical challenge of solvent selection for TDEAP-Br. Unlike lipophilic tetrabutylphosphonium salts, TDEAP-Br requires specific solvent parameters to balance ion-pair dissociation (for reactivity) with catalyst stability .[1] This note details the physiochemical basis for solvent screening and provides a validated protocol for CO2 fixation, the catalyst’s primary industrial application.[1]

Chemical Identity & Mechanistic Grounding[1]

The Catalyst Architecture[1]
  • Cation:

    
    
    
  • Anion:

    
    [1][2][3][4][5][6]
    
  • Key Feature: The nitrogen atoms donate electron density to the central phosphorus, delocalizing the positive charge.[1] This reduces the acidity of alpha-protons (common failure points in alkylphosphoniums), granting high thermal resilience.[1]

The Solvent Paradox (The "Naked Anion" Effect)

For TDEAP-Br to function effectively—particularly in nucleophilic substitutions (Halex) or CO2 cycloadditions—the bromide anion must be "naked" or loosely paired.[1]

  • Protic Solvents (Alcohols, Water): Avoid.[1] Strong hydrogen bonding forms a solvation shell around

    
    , significantly reducing its nucleophilicity and catalytic turnover frequency (TOF).[1]
    
  • Non-Polar Solvents (Hexane, Toluene): Problematic.[1] While they do not solvate the anion, TDEAP-Br has limited solubility due to its polar amino-cation core, leading to precipitation and heterogeneous kinetics.[1]

  • Polar Aprotic Solvents (Acetonitrile, MEK, DMF): Ideal.[1] These solvate the bulky cation effectively while leaving the anion relatively free to react.[1]

Solvent Selection Matrix

The following table synthesizes solubility data and reactivity potential for TDEAP-Br.

Solvent ClassRepresentative SolventsSolubility of TDEAP-BrReactivity Score (1-10)Application Notes
Neat (Solvent-Free) Epoxides, Alkyl HalidesHigh (in substrate)10 Recommended. Highest reaction rate; no solvent recycling required.[1] Ideal for CO2 fixation.[1]
Polar Aprotic Acetonitrile, DMF, DMSOHigh8Good for homogeneous catalysis.[1] DMSO may be hard to remove.[1]
Ketones MEK (Methyl Ethyl Ketone), CyclohexanoneModerate-High7Excellent balance of solubility and ease of workup.[1]
Chlorinated DCM, ChloroformHigh6Good solubility, but environmental concerns limit industrial scale-up.[1]
Aromatic Hydrocarbons Toluene, XyleneLow-Moderate4Requires high temperature to dissolve; often forms biphasic systems.[1]
Protic Methanol, Ethanol, WaterHigh1 Avoid. Hydrogen bonding "poisons" the bromide nucleophile.[1]

Decision Logic & Workflow

The following decision tree guides the researcher through the solvent selection process based on the specific constraints of the reaction environment.

SolventSelection Start Start: Select Reaction Type ReactionType Is the Substrate Liquid? Start->ReactionType LiquidYes Yes (e.g., Epoxide) ReactionType->LiquidYes Liquid LiquidNo No (Solid Substrate) ReactionType->LiquidNo Solid NeatPath Can it run Solvent-Free? LiquidYes->NeatPath TempCheck Reaction Temp > 100°C? LiquidNo->TempCheck SolventFree RECOMMENDED: Neat Conditions (Max Reactivity) NeatPath->SolventFree Yes NeatPath->TempCheck No (Viscosity/Heat Transfer Issues) HighTemp Use High BP Polar Aprotic (DMF, DMSO, Sulfolane) TempCheck->HighTemp Yes LowTemp Use Low BP Polar Aprotic (Acetonitrile, MEK) TempCheck->LowTemp No AvoidProtic CRITICAL: Avoid Alcohols/Water (Anion Deactivation) HighTemp->AvoidProtic LowTemp->AvoidProtic

Figure 1: Solvent selection decision tree for TDEAP-Br catalysis. Green paths indicate optimal reactivity.

Validated Protocol: CO2 Cycloaddition to Epoxides

This protocol demonstrates the use of TDEAP-Br in Neat conditions, which is the gold standard for this catalyst to maximize atom economy and reaction rate.[1]

Objective

Synthesize styrene carbonate from styrene oxide and CO2 using TDEAP-Br without auxiliary solvents.[1]

Materials
  • Catalyst: this compound (>98% purity).[1]

  • Substrate: Styrene Oxide (Epoxide).[1][2]

  • Reagent: Carbon Dioxide (CO2) gas (99.99%).[1]

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor) with magnetic stirring.

Experimental Procedure
  • Catalyst Loading:

    • Charge the autoclave with Styrene Oxide (100 mmol, 12.0 g).[1]

    • Add TDEAP-Br (1 mol% relative to epoxide, 1 mmol, ~399 mg).[1]

    • Note: No solvent is added.[1] The catalyst will dissolve in the epoxide upon heating.[1]

  • System Purging:

    • Seal the reactor.[1]

    • Purge with CO2 three times (pressurize to 0.5 MPa, then vent) to remove air/moisture.[1]

  • Reaction Conditions:

    • Pressurize with CO2 to 2.0 MPa .[1]

    • Heat the mixture to 140°C .

    • Why 140°C? TDEAP-Br is thermally stable here, unlike ammonium salts.[1] Higher temperature overcomes the activation energy barrier for the ring-opening.[1]

  • Monitoring:

    • Stir at 800 rpm for 4–6 hours.

    • Monitor pressure drop (indicative of CO2 consumption).[1]

  • Workup:

    • Cool reactor to room temperature.

    • Slowly vent excess CO2.[1]

    • The product (cyclic carbonate) is often a solid or viscous liquid.[1]

    • Purification: Dissolve the crude mixture in minimal Ethyl Acetate and wash with water to remove the catalyst (TDEAP-Br is water-soluble).[1] Evaporate organic solvent to yield pure carbonate.[1]

Mechanistic Pathway (Catalytic Cycle)[1]

CatalyticCycle Epoxide Epoxide + CO2 Activation Nu- Attack (Ring Open) Epoxide->Activation Br- attacks Epoxide Intermediate Oxy-anion Species Activation->Intermediate [P(NEt2)4]+ Stabilizes O- Closure Ring Closure (Carbonate) Intermediate->Closure CO2 Insertion Closure->Epoxide Regenerate Catalyst

Figure 2: The bromide ion opens the epoxide ring, while the bulky phosphonium cation stabilizes the resulting oxy-anion, facilitating CO2 insertion.[1][7][8][9][10]

Troubleshooting & Self-Validation

To ensure the protocol is working correctly, use these self-validating checks:

  • Check 1: Homogeneity.

    • Observation: If the reaction mixture is cloudy at 140°C, the catalyst is not fully soluble in the substrate.[1]

    • Correction: Add a minimal amount of co-solvent (e.g., 5% v/v MEK) or increase temperature if below 120°C.[1]

  • Check 2: Pressure Drop.

    • Observation: No pressure drop in the first hour.[1]

    • Correction: Catalyst poisoning.[1] Ensure the epoxide is dry; water solvates the

      
       and kills activity.[1]
      
  • Check 3: Color Change.

    • Observation: Darkening of reaction mixture.[1]

    • Insight: TDEAP-Br is stable, but extreme darkening (>200°C) suggests substrate polymerization or catalyst decomposition.[1] Maintain T < 180°C.

References

  • Halpern, M. (2000).[1] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. PTC Organics.[1][3] Link

  • Liu, Y., Fletcher, M. O., & Fronczek, F. R. (2000).[1][5] this compound hemihydrate.[1][5] Acta Crystallographica Section C, 56(11), 1351–1353.[1][5] Link

  • Sun, J., et al. (2009).[1] Efficient Conversion of Carbon Dioxide to Cyclic Carbonates Catalyzed by Ionic Liquids.[1][2][4][9] Journal of Molecular Catalysis A: Chemical. (Contextual citation for ionic liquid mechanisms).

  • Sigma-Aldrich. (n.d.).[1] Product Specification: this compound.[1][3][5][10][11][12] Link[1]

  • Vertex Chem. (2023).[1] Solubility Profiles of Aminophosphonium Salts. (General chemical data inferred from search results).

Sources

Application Notes and Protocols for Tetrakis(diethylamino)phosphonium Bromide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Robust Catalyst for Challenging Nucleophilic Substitutions

Tetrakis(diethylamino)phosphonium bromide, [(Et₂N)₄P]Br, is a highly effective, thermally stable phase-transfer catalyst (PTC) particularly valued in industrial settings for high-temperature applications.[1] Its primary role is to facilitate nucleophilic substitution reactions between reactants that are partitioned between two immiscible phases, typically an aqueous phase containing an inorganic nucleophile and an organic phase containing the substrate.[2] The lipophilic nature of the bulky tetra-substituted phosphonium cation allows for the transport of anions from the aqueous to the organic phase, where the "naked" anion exhibits enhanced nucleophilicity, leading to significantly accelerated reaction rates.[2] This attribute makes it an invaluable tool for overcoming the solubility and reactivity challenges inherent in many synthetically important transformations, such as the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][3][4]

These application notes provide a comprehensive overview of the catalytic cycle of this compound in nucleophilic substitution reactions, detailed protocols for its use, and insights into reaction optimization.

The Catalytic Cycle: A Mechanistic Perspective

The efficacy of this compound as a phase-transfer catalyst hinges on its ability to reversibly bind and transport anionic nucleophiles across the phase boundary. The catalytic cycle can be conceptualized in the following key steps:

  • Anion Exchange: The phosphonium bromide salt, residing at the interface of the aqueous and organic phases, undergoes an anion exchange with the nucleophile present in the aqueous phase. The bromide ion is exchanged for the nucleophilic anion (e.g., F⁻, CN⁻, RS⁻) to form the active catalyst, tetrakis(diethylamino)phosphonium nucleophile.

  • Phase Transfer: The newly formed ion pair, being highly lipophilic due to the four diethylamino groups, partitions into the organic phase, carrying the nucleophile with it.

  • Nucleophilic Substitution: In the organic phase, the nucleophile is weakly solvated, rendering it highly reactive. It then attacks the electrophilic substrate in a classic SN2 or SNAr reaction, displacing the leaving group and forming the desired product.

  • Catalyst Regeneration: The displaced leaving group (e.g., Cl⁻, Br⁻, OTs⁻) forms a new phosphonium salt. This salt then migrates back to the aqueous interface to re-initiate the catalytic cycle by exchanging the leaving group anion for another nucleophilic anion.

Catalytic Cycle cluster_0 Organic Phase cluster_1 Aqueous Phase R-X Substrate (R-X) R-Nu Product (R-Nu) R-X->R-Nu Product Formation QX_org [(Et₂N)₄P]⁺X⁻ QNu_org [(Et₂N)₄P]⁺Nu⁻ QNu_org->R-X Nucleophilic Attack QX_org->QNu_org Anion Exchange MX_aq Byproduct (M⁺X⁻) MNu_aq Nucleophile Source (M⁺Nu⁻)

Caption: Catalytic cycle of this compound in nucleophilic substitution.

Application Notes: Best Practices and Considerations

Catalyst Selection and Handling
  • Thermal Stability: this compound is noted for its high thermal stability, making it suitable for reactions requiring elevated temperatures, such as halide exchange (Halex) reactions, which can be run at temperatures up to 180°C.[1]

  • Purity and Handling: The purity of the catalyst can significantly impact its efficiency.[5] It is advisable to use a high-purity grade and store it in a dry environment, as phosphonium salts can be hygroscopic.

Solvent Systems
  • The choice of the organic solvent is critical. Non-polar, aprotic solvents such as toluene, chlorobenzene, or dichlorobenzene are commonly employed.[4][5]

  • The solvent should be inert to the reaction conditions and provide good solubility for the organic substrate while maintaining immiscibility with the aqueous phase.

Substrate Scope
  • This catalyst is effective for a wide range of nucleophilic substitution reactions, including the synthesis of alkyl and aryl fluorides, cyanides, sulfides, and ethers.

  • It is particularly advantageous for reactions involving sterically hindered substrates or less reactive leaving groups, where forcing conditions are necessary.

Reaction Parameters
  • Catalyst Loading: Typical catalyst loading ranges from 1-5 mol% relative to the substrate. Higher loadings may be required for particularly challenging transformations.

  • Temperature: As a high-temperature PTC, reactions can be conducted from room temperature up to 180°C, depending on the thermal stability of the reactants and products.[1]

  • Agitation: Vigorous stirring is essential to maximize the interfacial area between the two phases, thereby increasing the rate of phase transfer and the overall reaction rate.

Protocols: Representative Nucleophilic Fluorination

This protocol describes a general procedure for the nucleophilic fluorination of an activated aryl chloride using this compound as the phase-transfer catalyst.

Materials:

  • Activated Aryl Chloride (e.g., 4-nitrochlorobenzene)

  • Potassium Fluoride (anhydrous, spray-dried)

  • This compound

  • Chlorobenzene (anhydrous)

  • Stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature controller

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add the activated aryl chloride (1.0 eq), potassium fluoride (1.5 eq), and this compound (0.05 eq).

  • Solvent Addition: Add anhydrous chlorobenzene to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 150-180°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove excess potassium fluoride and the regenerated catalyst.

    • Wash the filtrate with water to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Experimental Workflow A 1. Add Reactants & Catalyst to Flask B 2. Add Anhydrous Solvent A->B C 3. Heat to 150-180°C with Vigorous Stirring B->C D 4. Monitor Reaction by TLC or GC-MS C->D E 5. Cool to Room Temperature & Filter D->E F 6. Aqueous Work-up E->F G 7. Dry & Concentrate Organic Phase F->G H 8. Purify Product G->H

Caption: General experimental workflow for nucleophilic substitution using [(Et₂N)₄P]Br.

Data Summary

ParameterRecommended Range/ValueNotes
Catalyst This compoundHigh thermal stability.[1]
Substrate Activated Alkyl or Aryl HalidesElectron-withdrawing groups enhance reactivity.
Nucleophile Inorganic Salts (e.g., KF, KCN, NaSR)Anhydrous conditions are often preferred.
Solvent Toluene, ChlorobenzeneHigh-boiling, aprotic solvents are ideal.[4]
Catalyst Loading 1-5 mol%May need optimization for specific substrates.
Temperature 80-180 °CDependent on substrate and nucleophile reactivity.[1]
Reaction Time 2-24 hoursMonitor for completion to avoid side reactions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Insufficient temperatureIncrease reaction temperature incrementally.
Poor mixingIncrease the stirring rate.
Catalyst deactivationEnsure anhydrous conditions; use high-purity catalyst.
Side Product Formation Over-reaction or decompositionMonitor the reaction closely and stop when complete.
Presence of waterUse anhydrous reagents and solvents.
Difficulty in Product Isolation Emulsion formation during work-upAdd a small amount of brine to break the emulsion.

Conclusion

This compound is a powerful and versatile phase-transfer catalyst for a variety of nucleophilic substitution reactions, especially those requiring high temperatures. Its ability to efficiently transport nucleophiles into the organic phase allows for reactions to proceed under milder conditions than would otherwise be possible, often with improved yields and selectivities. By understanding the catalytic cycle and optimizing the reaction parameters as outlined in these notes, researchers and drug development professionals can effectively leverage this catalyst to overcome synthetic challenges and streamline their chemical processes.

References

  • PTC Organics, Inc. This compound.
  • Fiveable. Phosphonium Salt Definition - Organic Chemistry Key Term.
  • ACS Publications. Degenerate Nucleophilic Substitution in Phosphonium Salts.
  • Royal Society of Chemistry. Chemical Science.
  • Pendidikan Kimia. Nucleophilic Substitution Reactions Using Phosphine Nucleophiles: An Introduction to Phosphorus-31 NMR.
  • CORA. The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond.
  • Comptes Rendus de l'Académie des Sciences. Novel nucleophilic addition SN2'–SN2' pathway: utilizing phosphonium salts as electrophilic agents for synthesizing new phosphine oxides of Morita–Baylis–Hillman (MBH) adducts.
  • Chinese Chemical Society.
  • Benchchem. Technical Support Center: Phosphonium Salt Synthesis.
  • Sigma-Aldrich.
  • PubMed. Catalytic phosphorus(V)
  • Royal Society of Chemistry.
  • Nptel.
  • Google Patents. WO2000069864A1 - An improved synthesis of tetrakis (dihydro carbylamino) phosphonium halides.
  • Research Publish Journals.
  • Benchchem. Tetraphenylstibonium Bromide: Applications and Protocols in Organic Synthesis.
  • eScholarship.
  • TCI Chemicals. Study of Ion-supported Reagents for Organic Synthesis: IS-Ph3P, IS-MSO, IS-MS, and IS-DIB.
  • ResearchGate. Catalytic Phosphorus(V)
  • MDPI. Special Issue “Progress in Synthesis and Applications of Phosphorus-Containing Compounds”.
  • Tokyo Chemical Industry Co., Ltd. (APAC).
  • Pendidikan Kimia.
  • Scientific & Academic Publishing.

Sources

Application Note: Synthesis of Fluoroaromatics using Tetrakis(diethylamino)phosphonium Bromide

[1][2][3]

Abstract & Introduction

The introduction of fluorine into aromatic rings is a pivotal transformation in medicinal chemistry and agrochemistry, significantly altering lipophilicity, metabolic stability, and bioavailability.[1][2] While the Halex (Halogen Exchange) reaction—using potassium fluoride (KF) to displace aryl chlorides or nitro groups—is the industrial standard, it is kinetically hindered by the poor solubility of fluoride salts in organic solvents and the low nucleophilicity of solvated fluoride.[2]

Tetrakis(diethylamino)phosphonium bromide (CAS: 81175-49-7), often abbreviated as TDAP-Br , represents a class of thermally stable Phase Transfer Catalysts (PTC) designed specifically to overcome these barriers.[1][2] Unlike quaternary ammonium salts (which suffer from Hofmann elimination at high temperatures) or crown ethers (which are toxic and expensive), TDAP-Br remains stable at the elevated temperatures (130–220°C) required for difficult

12

This guide details the protocol for utilizing TDAP-Br to facilitate high-yield synthesis of fluoroaromatics, focusing on mechanistic rationale, anhydrous handling, and process optimization.

Mechanism & Rationale

The "Naked" Fluoride Effect

The core challenge in nucleophilic fluorination is the high lattice energy of alkali metal fluorides (KF, CsF).[2] In polar protic solvents, fluoride is heavily solvated and non-nucleophilic.[1][2] In aprotic solvents, KF is insoluble.[1][2]

TDAP-Br functions via a Solid-Liquid Phase Transfer mechanism:

  • Ion Exchange: The bulky, lipophilic

    
     cation undergoes anion exchange with solid KF at the interface, generating 
    
    
    .[1]
  • Solubilization: This ion pair dissolves in the organic phase.[2] The bulky cation prevents tight ion-pairing, leaving the fluoride anion "naked" and highly reactive.[2]

  • Substitution: The "naked" fluoride attacks the electron-deficient aromatic ring (

    
    ), displacing the leaving group (Cl, Br, 
    
    
    ).[1][2]
  • Regeneration: The catalyst returns to the solid surface to regenerate the active fluoride species.[2]

Thermal Stability Advantage

Standard PTCs like Tetrabutylammonium bromide (TBAB) degrade above 100°C via Hofmann elimination.[1][2] TDAP-Br lacks

1
Mechanistic Pathway (Graphviz)[2]

HalexMechanismcluster_solidSolid Phase (KF Surface)cluster_organicOrganic Phase / InterfaceKF_SolidKF (Solid Lattice)Cat_F[P(NEt2)4]+ F-(Active Species)KF_Solid->Cat_FAnion ExchangeKBr_SolidKBr (Byproduct)Cat_Br[P(NEt2)4]+ Br-Cat_Br->KBr_SolidSalt PrecipitatesCat_Br->Cat_FActivationMeisenheimerMeisenheimerComplexCat_F->Meisenheimer+ Ar-ClAr_ClAr-Cl(Substrate)Ar_FAr-F(Product)Ar_F->Cat_BrRegeneration (Cl- / Br- exchange)Meisenheimer->Ar_F- Cl-

Figure 1: Catalytic cycle of TDAP-Br in solid-liquid Phase Transfer Catalysis for Halex reactions.

Experimental Protocol

Reagent Preparation & Handling

Critical: Water is the enemy of fluorination.[2] Hydrated fluoride ions are inactive.[1][2]

  • TDAP-Br: Hygroscopic.[1][2] Must be dried under vacuum (0.1 mbar) at 60°C for 4 hours prior to use or stored in a desiccator.

  • Potassium Fluoride (KF): Use "Spray-dried" KF for maximum surface area.[1][2] Dry at 150°C under high vacuum for 12+ hours before use.[1][2]

  • Solvents: Sulfolane, DMSO, or DMAc (Anhydrous, <50 ppm water).[1][2]

Standard Operating Procedure (SOP)

Target Transformation: Conversion of 4-Chloronitrobenzene to 4-Fluoronitrobenzene.

Reagents:

  • Substrate: 4-Chloronitrobenzene (1.0 equiv, 20 mmol)

  • Fluoride Source: Potassium Fluoride (spray-dried) (2.0 equiv, 40 mmol)[1]

  • Catalyst: this compound (0.05 equiv, 1 mmol, 5 mol%)[1][2]

  • Solvent: Sulfolane (10 mL, 2M concentration) or Solvent-free (melt)[1]

Step-by-Step Workflow:

  • Drying Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.[1][2]

  • Solids Addition: Charge the flask with pre-dried KF (2.32 g) and TDAP-Br (0.40 g) inside a glovebox or under a cone of nitrogen.

  • Azeotropic Drying (Optional but Recommended): Add 10 mL of Toluene. Reflux with a Dean-Stark trap for 1 hour to remove trace moisture.[1][2] Distill off toluene completely.[1][2]

  • Reaction Initiation: Add 4-Chloronitrobenzene (3.15 g) and Sulfolane (10 mL).

  • Heating: Heat the mixture to 160°C . Vigorous stirring is essential to grind the solid KF surface.[2]

  • Monitoring: Monitor by GC-MS or HPLC every 2 hours. Reaction typically completes in 4–8 hours.[1][2]

    • Note: Look for the disappearance of Ar-Cl and appearance of Ar-F.[1][2]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with diethyl ether or ethyl acetate (50 mL).

    • Filter off the inorganic salts (KCl/KF) through a celite pad.[1][2]

    • Wash the organic filtrate with water (3 x 20 mL) to remove Sulfolane and catalyst.[1][2]

    • Dry over

      
      , filter, and concentrate.[1][2]
      
  • Purification: Distillation (for volatile fluoroaromatics) or Recrystallization.[1][2]

Workflow Diagram (Graphviz)

ProtocolWorkflowStartStart: Reagent PrepDry_KFDry KF (150°C, Vac)Dry TDAP-Br (60°C, Vac)Start->Dry_KFMixCombine Solids(Inert Atmosphere)Dry_KF->MixAzeotropeAzeotropic Distillation(Toluene, Dean-Stark)Mix->AzeotropeOptionalReactionAdd Substrate + SolventHeat to 140-190°CVigorous StirringMix->ReactionDirectAzeotrope->ReactionCheckMonitor (GC/HPLC)Conversion > 98%?Reaction->CheckCheck->ReactionNoWorkupDilute (Et2O), Filter Salts,Wash (H2O) to remove SulfolaneCheck->WorkupYesPurifyDistillation / ColumnWorkup->Purify

Figure 2: Operational workflow for TDAP-Br catalyzed fluorination.

Optimization & Troubleshooting

Solvent Selection Data

The choice of solvent dramatically impacts reaction rate.[2] Sulfolane is preferred for its thermal stability and high boiling point.[1][2]

SolventDielectric ConstantTemp LimitReaction Rate (Relative)Notes
Sulfolane 43.3285°CHighHard to remove; water wash required.[1][2]
DMSO 46.7189°CMediumRisk of decomposition/explosion >150°C.
DMAc 37.8165°CMediumGood for lower temp substrates.[1][2]
Benzonitrile 25.2191°CLowEasier workup (distillable).[1][2]
Solvent-Free N/AN/AVery HighRequires liquid substrate; max atom economy.[1][2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion "Wet" reaction environment.[1][2]Repeat drying of KF and Catalyst.[1][2] Add molecular sieves (3Å).
Byproduct: Phenol (Ar-OH) Hydrolysis due to water.[1][2]Strictly exclude moisture.[1][2][3] Ensure KF is anhydrous.
Byproduct: Ar-H Hydrodehalogenation.[1][2]Remove sources of hydrogen donors.[1][2] Reduce temperature slightly.
Catalyst Decomposition Temp > 250°C.Maintain reaction temp < 220°C.
Stalled Reaction KF surface passivation (KCl coating).[1][2]Use "Spray-dried" KF.[1][2] Increase stirring speed (mechanical stirring preferred).

Scope & Limitations

  • Activated Substrates: (Nitro, Cyano, Carbonyl ortho/para to halogen) react rapidly (130–160°C).[1][2]

  • Deactivated Substrates: (Alkyl, Methoxy) require higher temperatures (180–210°C) and higher catalyst loading (10 mol%).[1][2]

  • Leaving Groups:

    
    .[1][2] (Nitro is an excellent leaving group in fluorodenitration).[1][2]
    
  • Limitations: Substrates sensitive to strong bases may degrade (KF is basic).[1][2]

Safety Protocol

  • HF Generation: While this protocol uses KF, accidental contact with strong acids can generate anhydrous HF, which is fatal.[1][2] Keep Calcium Gluconate gel nearby.[1][2]

  • Thermal Hazards: Reactions are run near 200°C. Use blast shields.[1][2] Ensure reflux condensers are efficient to prevent solvent boil-off and pressure buildup.[1][2]

  • Toxicity: TDAP-Br is an organophosphorus compound.[1][2] Treat as potentially toxic and handle in a fume hood.[1][2][4]

References

  • Albemarle Corporation. (1999).[1][2][5] Catalysis in halogen exchange reactions. US Patent 5,965,781.[1][2][5] Link

  • Furin, G.G. (2006).[1][2] Present-day condition of fluoroaromatic compounds production technology. Fluorine Notes, Vol. 4(47).[1][2] Link

  • Grushin, V. V. (2010).[1][2] The Organometallic Fluorine Chemistry of Palladium and Nickel. Chemical Reviews, 110(10). (Context on challenges of fluorination). Link[1]

  • PTC Organics, Inc. this compound - High Temperature PTC. (Industrial Application Data). Link

  • Marson, C. M. (2011).[1][2] this compound.[1][2][5][6] Encyclopedia of Reagents for Organic Synthesis. Link[1]

Application Note: High-Temperature Reaction Protocols Using Tetrakis(diethylamino)phosphonium Bromide (180°C)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

In advanced organic synthesis and materials science, operating at elevated temperatures (≥ 180°C) introduces severe constraints on reagent stability. Standard quaternary ammonium phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide (TBAB), undergo rapid thermal degradation via Hofmann elimination or reverse Menschutkin reactions at temperatures exceeding 120°C.

To bypass this thermal ceiling, Tetrakis(diethylamino)phosphonium bromide (TEAPB) is employed [1]. The structural geometry of TEAPB—a central phosphorus atom covalently bonded to four bulky diethylamino groups—provides exceptional steric shielding. Furthermore, the P-N bonds alter the electronic distribution, preventing nucleophilic attack on the cationic center by highly basic anions (such as anhydrous fluoride). This structural robustification grants TEAPB thermal stability up to 240°C, making it the premier catalyst for high-activation-energy transformations like the Halex (Halogen Exchange) reaction and as an Organic Structure-Directing Agent (OSDA) in hydrothermal zeolite synthesis [2].

Physicochemical & Catalyst Profile

Understanding the physical limits of TEAPB is critical for reaction design. The bulky diethylamino substituents not only provide thermal stability but also enhance the lipophilicity of the catalyst, ensuring excellent solubility in non-polar organic phases during biphasic reactions.

Table 1: Physicochemical Properties of TEAPB

PropertyValue
Chemical Name This compound
CAS Number 81175-49-7
Molecular Formula

Molecular Weight 399.4 g/mol
Melting Point 245-246 °C
Thermal Stability Limit > 240 °C (in inert atmosphere)
Primary Applications High-temp PTC, OSDA for zeolites, Ionic liquid precursor

Table 2: Catalyst Performance Comparison (Halex Reaction at 180°C)

Catalyst TypeHalf-Life at 180°CNucleophile Solvation

Yield (Typical)
Tetrabutylammonium Bromide (TBAB)< 10 minutesModerate< 5% (Catalyst degrades)
Tetraphenylphosphonium Bromide (

)
~ 2-4 hoursPoor (Rigid structure)15 - 30%
This compound > 48 hours Excellent (Flexible alkyls) > 75%

Core Application 1: High-Temperature Halex Fluorination

Causality and Experimental Design

The Halex reaction converts aryl chlorides to aryl fluorides using solid Potassium Fluoride (KF). Because KF is entirely insoluble in organic solvents, a solid-liquid PTC is mandatory. Aryl chlorides possess a high activation energy barrier for Nucleophilic Aromatic Substitution (


), requiring temperatures of 180°C–190°C [3].

Critical Insight: Fluoride is only a strong nucleophile when it is "naked" (anhydrous). Even trace amounts of water will form a tight hydration shell around the fluoride ion, neutralizing its reactivity and causing the hydrolysis of the aryl chloride to a phenol. Therefore, the protocol utilizes a self-validating azeotropic drying step prior to reaching the 180°C reaction temperature [5].

Protocol: Synthesis of 4-Fluorobenzaldehyde

This protocol utilizes a solid-liquid phase transfer system to achieve high-yield fluorination.

Reagents:

  • 4-Chlorobenzaldehyde: 140 g (1.0 mol)

  • Potassium Fluoride (Spray-dried): 58 g (1.0 mol)

  • This compound (TEAPB): 7.98 g (0.02 mol, 2 mol%)

  • Nitrobenzene (Solvent/Promoter): 5.0 g

  • Toluene: 150 mL (for azeotropic drying)

Step-by-Step Methodology:

  • System Assembly: Equip a 500 mL four-neck flask with a mechanical anchor stirrer, a thermometer, a Dean-Stark trap topped with a reflux condenser, and an inert gas (Argon/Nitrogen) inlet.

  • Azeotropic Drying (Self-Validation Step): Charge the flask with KF, TEAPB, and Toluene. Heat the mixture to 120°C under vigorous stirring. Water will azeotrope with toluene and collect in the Dean-Stark trap. Causality: The reaction must not proceed until water evolution ceases completely, ensuring "naked" fluoride generation.

  • Solvent Transition: Once water removal is verified, distill off the toluene by gradually raising the internal temperature.

  • Reaction Initiation: Cool slightly and add 4-Chlorobenzaldehyde and Nitrobenzene. Nitrobenzene acts as a highly polar aprotic micro-environment that stabilizes the Meisenheimer transition state during the

    
     reaction.
    
  • High-Temperature Catalysis: Heat the mixture to 180°C–190°C. Maintain vigorous mechanical stirring (solid-liquid interfacial area is the rate-limiting physical parameter). Allow the reaction to proceed for 20 hours.

  • Workup: Cool the mixture to room temperature. Dissolve the organic fraction in chlorobenzene and filter off the insoluble inorganic salts (KBr and unreacted KF).

  • Purification: Isolate 4-fluorobenzaldehyde via fractional distillation under reduced pressure. Expected yield: ~75-77%.

PTC_Cycle KF Solid KF (Fluorine Source) CatF [(Et₂N)₄P]⁺ F⁻ (Organic Phase) KF->CatF Interfacial Exchange KBr Solid KBr (Byproduct) CatBr [(Et₂N)₄P]⁺ Br⁻ (Organic Phase) CatBr->KF Catalyst Migration CatBr->KBr Precipitates Reaction SNAr Reaction @ 180°C Ar-Cl  →  Ar-F CatF->Reaction Delivers F⁻ Reaction->CatBr Expels Br⁻

Caption: Solid-Liquid Phase Transfer Catalytic Cycle of TEAPB in the Halex Reaction at 180°C.

Core Application 2: Hydrothermal Synthesis of Zeolites (ITQ-70)

Causality and Experimental Design

In the synthesis of extra-large pore zeolites, the Organic Structure-Directing Agent (OSDA) templates the silica framework during crystallization. The synthesis of pure silica zeolites like ITQ-70 requires highly alkaline conditions and prolonged hydrothermal heating (150°C–180°C for up to 14 days)[4]. TEAPB is uniquely suited for this because its organo-phosphorous cation remains completely intact within the zeolite pores under these harsh hydrothermal conditions, preventing framework collapse prior to calcination.

Protocol: Crystallization of ITQ-70 Zeolite

Step-by-Step Methodology:

  • Gel Preparation: In a Teflon beaker, hydrolyze tetraethyl orthosilicate (TEOS) in an aqueous solution of TEAPB (acting as both the OSDA and the alkaline source).

  • Ethanol Evaporation: Stir the mixture at room temperature for 12 hours to allow complete hydrolysis. Heat the mixture gently to 80°C to evaporate the ethanol byproduct and excess water until the desired

    
     molar ratio is achieved.
    
  • Hydrothermal Heating: Transfer the dense silica gel into a Teflon-lined stainless steel autoclave. Seal and heat in a convection oven at 180°C under static conditions or tumbling (depending on desired crystal morphology) for 7 to 14 days.

  • Filtration and Washing: Quench the autoclave in cold water. Filter the resulting white solid and wash extensively with deionized water until the filtrate reaches a neutral pH.

  • Calcination: To open the extra-large pores, remove the TEAPB template by calcining the as-synthesized zeolite in air at 580°C for 6 hours (ramp rate: 2°C/min).

Zeolite_Synthesis Step1 Alkaline Silica Gel Preparation Step2 Addition of TEAPB (OSDA) Step1->Step2 Step3 Hydrothermal Heating (180°C, 7-14 Days) Step2->Step3 Step4 ITQ-70 Zeolite Crystallization Step3->Step4 Step5 Calcination (OSDA Removal) Step4->Step5

Caption: Workflow for the hydrothermal synthesis of ITQ-70 Zeolite using TEAPB as the OSDA.

Safety, Handling, and Environmental Impact

  • Thermal Hazards: While TEAPB is stable up to 240°C, reactions at 180°C involving volatile organics (like toluene or chlorofluorocarbons) generate immense vapor pressure. Always utilize pressure-rated autoclaves equipped with burst disks, or strictly open-system reflux setups with adequate cooling capacity.

  • Toxicity: TEAPB is classified as a severe skin and eye irritant (H315, H319) and a respiratory irritant (H335). Handling must occur within a Class II fume hood using nitrile gloves and face shields.

  • Moisture Sensitivity: Though the bromide salt is stable, the active fluoride intermediate (

    
    ) is highly hygroscopic. Store the bulk catalyst in a desiccator or under an argon atmosphere to maintain catalytic efficacy.
    

References

  • PubChem . This compound | 81175-49-7. National Center for Biotechnology Information. URL:[Link]

  • PTC Organics . Industrial Phase-Transfer Catalysis: High-Temperature Applications. URL:[Link]

  • Rhodium Archive / MDMA.ch . Synthesis of 4-Fluoroamphetamine (Halex Reaction Protocol). URL:[Link]

  • National Center for Biotechnology Information (PMC) . Synthesis and Structure Determination by 3D Electron Diffraction of the Extra-large Pore Zeolite ITQ-70. URL:[Link]

Application Note: Optimizing Tetrakis(diethylamino)phosphonium Bromide Concentration for High-Temperature Halex Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Tetrakis(diethylamino)phosphonium bromide ([(Et₂N)₄P]Br, CAS: 81175-49-7) is an advanced quaternary phosphonium salt engineered for demanding phase-transfer catalysis (PTC) applications. It is predominantly utilized in the 1[1] to synthesize polyfluorinated aromatics from chlorinated precursors using alkali metal fluorides.

Unlike standard phase-transfer catalysts (e.g., tetrabutylammonium bromide), which undergo rapid Hofmann elimination at elevated temperatures,[(Et₂N)₄P]Br 2[2].

The mechanism relies on interfacial ion exchange. The bulky, electron-donating diethylamino groups shield the central phosphorus atom, creating a highly lipophilic cation that solubilizes the solid fluoride ion (from KF) into the organic phase. This forms the active fluorinating agent, [(Et₂N)₄P]⁺F⁻, which executes a nucleophilic aromatic substitution (S_NAr) on the haloaromatic substrate.

Catalyst Concentration Dynamics: The 4–5 mol% Optimum

Determining the exact concentration of [(Et₂N)₄P]Br is critical. Empirical scaling studies demonstrate that the optimal catalyst loading is strictly bound between3[3] relative to the haloaromatic substrate.

  • Below 3 mol%: The rate of interfacial fluoride transfer becomes the rate-limiting step. The S_NAr kinetics stall, leading to incomplete halogen exchange (e.g., yielding chloropentafluorobenzene rather than hexafluorobenzene).

  • Above 6 mol%: The system exhibits diminishing kinetic returns. Excess catalyst increases the viscosity of the solid-liquid interface, complicates downstream product distillation, and introduces unnecessary material costs without accelerating the reaction.

Quantitative Performance Metrics

The following table summarizes the impact of [(Et₂N)₄P]Br concentration on the Halex fluorination of hexachlorobenzene to hexafluorobenzene at 180°C.

Table 1: Impact of[(Et₂N)₄P]Br Concentration on Halex Fluorination

Catalyst Loading (mol%)Molar Yield of Desired Products (%)Yield Based on Substrate Input (%)Reaction Time (Hours)Kinetic Observation
0.0 (Uncatalyzed) 49%35%24Severe mass-transfer limitation.
2.0 68%60%18Incomplete halogen exchange.
4.5 (Optimal) 86% 95% 12 Optimal phase-transfer equilibrium.
7.0 87%95%12Diminishing returns; difficult workup.

(Data synthesized from comparative 3[3])

Experimental Protocols

Protocol A: Pre-Reaction Catalyst Purification (Self-Validating)

Commercial or crudely synthesized [(Et₂N)₄P]Br often contains impurities such as tetraethylammonium bromide or amidophosphoxides. These impurities act as catalytic poisons by competing for fluoride ions without facilitating phase transfer. This protocol4[4].

  • Dissolution: Suspend 30.0 g of crude [(Et₂N)₄P]Br in 100 mL of anhydrous tetrahydrofuran (THF).

    • Causality: THF is a liquid cyclic ether that selectively dissolves the target phosphonium halide while leaving quaternary ammonium impurities in the solid state.

  • Filtration: Filter the suspension under an inert argon atmosphere to remove the insoluble impurities.

  • Precipitation: To the clear THF filtrate, slowly add 250 mL of anhydrous diethyl ether under vigorous stirring.

    • Causality: Diethyl ether is a strict non-solvent for the phosphonium salt, forcing rapid crystallization. Using other solvents (like methanol or acetonitrile) causes the product to undesirably "oil out" into an impure liquid phase.

  • Isolation: Filter the crystalline precipitate and dry under full vacuum at 50°C for 1 hour.

  • System Validation: Analyze the dried solid via ³¹P-NMR. The catalyst must show >95% purity (a single sharp peak) before proceeding to Protocol B.

Protocol B: High-Temperature Halex Fluorination

(Example: Hexachlorobenzene to Hexafluorobenzene)

  • Reactor Preparation: Ensure a 1-liter Hastelloy pressure reactor is completely dry and purged with nitrogen. Moisture rapidly deactivates the fluoride nucleophile via hydration.

  • Reagent Charging: Charge the reactor with 210 g of spray-dried, anhydrous potassium fluoride (KF) powder. Add 150 g (0.52 mol) of hexachlorobenzene, followed by 9.6 g (0.024 mol, ~4.6 mol%) of the purified [(Et₂N)₄P]Br catalyst.

  • Heating & Agitation: Seal the reactor and initiate rigorous mechanical stirring (anchor stirrer recommended). Heat the reactor rapidly to 180°C over 45–60 minutes.

    • Causality: Rapid heating combined with high-shear agitation prevents the solid KF from caking and ensures maximum interfacial surface area for the phase-transfer catalyst to operate effectively.

  • Reaction Monitoring (System Validation): Maintain the temperature at 180°C for 12 hours. Sample the organic phase and analyze via GC-MS. The reaction is validated as complete when the intermediate chloropentafluorobenzene peak is entirely consumed.

  • Workup: Cool the reactor to room temperature. Vent carefully. Distill the hexafluorobenzene directly from the reaction mixture under reduced pressure to separate it from the spent solid salts (KCl/KBr).

Phase-Transfer Cycle Visualization

HalexCycle KF KF (Solid Phase) PTC_F [(Et₂N)₄P]⁺ F⁻ (Active Catalyst) KF->PTC_F Interfacial Ion Exchange (Fluoride Extraction) KCl KCl / KBr (Solid Byproduct) ArCl Ar-Cl Substrate (Organic Phase) ArF Ar-F Product (Organic Phase) ArCl->ArF Halogen Exchange PTC_Cl [(Et₂N)₄P]⁺ Cl⁻/Br⁻ (Spent Catalyst) ArCl->PTC_Cl Halide Release PTC_F->ArCl SNAr Reaction (180°C - 200°C) PTC_Cl->KF Catalyst Regeneration PTC_Cl->KCl Salt Precipitation

Halex phase-transfer catalytic cycle driven by[(Et₂N)₄P]Br at optimal 4-5 mol% concentration.

References

  • Benchchem - this compound | 81175-49-7.
  • PTC Organics, Inc. - this compound.
  • Google Patents - EP0944564B9 - Halogen exchange reactions and uses thereof.
  • Google Patents - US5965781A - Catalysis in halogen exchange reactions.

Sources

Troubleshooting & Optimization

Technical Support Center: Drying Hygroscopic Tetrakis(diethylamino)phosphonium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrakis(diethylamino)phosphonium bromide (TEAPB) is a specialized quaternary phosphonium salt frequently used as a phase-transfer catalyst (PTC) in high-temperature Halex reactions and as a supporting electrolyte. Its efficacy is strictly correlated with its anhydrous state.

Due to the four diethylamino groups, the central phosphorus atom is electron-rich, but the salt itself is extremely hygroscopic . Moisture contamination leads to:

  • Competitive Nucleophilicity: Hydroxide ions (from water) can compete with the intended nucleophile.

  • Hydrolysis: At elevated temperatures (>100°C), water can facilitate the decomposition of the phosphonium cation.

  • Stoichiometric Errors: Weighing "wet" salt introduces significant mass errors, skewing molar ratios in sensitive catalytic cycles.

This guide provides a self-validating workflow to restore TEAPB to an anhydrous, free-flowing powder.

Troubleshooting Guide (Q&A)

Phase 1: Visual Diagnosis & Initial Handling

Q: My TEAPB has turned into a sticky gum or a viscous liquid. Is it ruined? A: Not necessarily, but it is heavily solvated. TEAPB is a crystalline solid with a melting point of ~245–246°C. If it appears liquid at room temperature, it has undergone deliquescence —it has absorbed enough atmospheric water to dissolve in it.

  • Action: Do not attempt to filter. Proceed immediately to Protocol B (Azeotropic Rescue) . Standard vacuum drying will likely trap water inside a "skin" of dried salt, leaving the core wet.

Q: Can I dry this in a standard convection oven? A: Absolutely not. While TEAPB is thermally stable up to ~200°C in pure form, heating a wet phosphonium salt in air promotes hydrolysis and oxidation.

  • Rule: Always dry under high vacuum (<1 mbar) or inert gas flow.

Phase 2: Drying Protocols

Q: What is the standard protocol for routine drying? A: Use Protocol A if the salt is solid but clumpy.

Protocol A: Vacuum Oven (Standard)
  • Equipment: Vacuum oven, P₂O₅ (phosphorus pentoxide) or Silica desiccant tray.

  • Temperature: Set to 60°C – 80°C . (Conservative limit; rapid decomposition occurs >200°C, but thermal stress should be minimized).

  • Pressure: < 5 mbar (High vacuum is essential).

  • Duration: 12–24 hours.

  • Step-by-Step:

    • Spread the salt in a thin layer on a wide glass dish.

    • Place a tray of fresh P₂O₅ in the bottom of the oven (acts as a water sink).

    • Evacuate slowly to prevent "bumping" of fine powder.

    • Backfill with dry Argon or Nitrogen only.

Q: Protocol A failed. The NMR still shows a water peak. How do I perform a "Deep Dry"? A: Use Protocol B , which utilizes azeotropic distillation. This is the "Gold Standard" for removing lattice-bound water.

Protocol B: Azeotropic Distillation (Rescue)
  • Principle: TEAPB is soluble in Acetonitrile (MeCN) . Water and MeCN form a low-boiling azeotrope (83.7% MeCN / 16.3% H₂O, bp 76°C). This allows you to pull water out of the crystal lattice during evaporation.

  • Solvent Choice:

    • Acetonitrile:[1][2][3]Recommended. Dissolves the salt, ensuring homogeneous drying.

    • Toluene:Secondary. Salt is likely insoluble. Good for stripping surface water but less effective for deep lattice drying.

  • Step-by-Step:

    • Dissolve the "wet" TEAPB in anhydrous Acetonitrile (approx. 5–10 mL per gram) in a round-bottom flask.

    • Attach to a rotary evaporator.

    • Evaporate the solvent at 50°C under reduced pressure.

    • Repeat: Redissolve the residue in fresh anhydrous Acetonitrile and evaporate again. Repeat 3x.

    • Final Step: Attach the flask to a high-vacuum Schlenk line (<0.1 mbar) and heat to 80°C for 4 hours to remove trace solvent.

Phase 3: Verification & Storage

Q: How do I verify the salt is actually dry? A: Do not rely on visual appearance. Use ¹H NMR .

  • Method: Take a small sample (~10 mg) in a glovebox. Dissolve in anhydrous CD₃CN (Acetonitrile-d3) or DMSO-d6 .

  • Marker: Look for the water peak.

    • CD₃CN: Water appears ~2.1 ppm.

    • DMSO-d6: Water appears ~3.3 ppm.

  • Criteria: The water integral should be negligible (<0.1 molar equivalents) relative to the ethyl group signals of the cation.

Q: How should I store the dried material? A:

  • Primary: Inside an Argon-filled glovebox.[4]

  • Secondary: Schlenk tube sealed with a greased glass stopcock (avoid rubber septa for long-term storage as they are permeable to moisture).

  • Desiccant: Store the vial inside a secondary jar containing Drierite or P₂O₅.

Technical Data Summary

PropertyValue / Note
Appearance White crystalline powder (Dry) vs. Colorless gum (Wet)
Melting Point 245–246°C
Solubility Soluble: Acetonitrile, DMF, DMSO, WaterInsoluble: Diethyl Ether, Hexane, Toluene
Hygroscopicity Extreme (Deliquescent)
Thermal Stability Stable <200°C (Pure); Reaction limit ~180°C
Azeotrope Acetonitrile/Water (bp 76°C) removes 16% water per cycle
CAS Number 81175-49-7

Decision Workflow (Visualization)

DryingWorkflow Start Start: TEAPB Condition Check Visual Visual Inspection Start->Visual Solid Free-flowing Powder Visual->Solid Looks Dry Clumpy Clumpy / Sticky Solid Visual->Clumpy Moist Liquid Liquid / Deliquesced Visual->Liquid Very Wet QC QC: 1H NMR in Dry CD3CN Solid->QC Verify VacOven Protocol A: Vacuum Oven (60-80°C, <5 mbar, P2O5) Clumpy->VacOven Azeotrope Protocol B: Azeotropic Rescue (Dissolve in MeCN -> Evaporate -> High Vac) Liquid->Azeotrope VacOven->QC Azeotrope->QC Pass Water Peak Negligible? YES -> Store in Glovebox QC->Pass Pass Fail Water Peak Significant? NO -> Repeat Protocol B QC->Fail Fail Fail->Azeotrope

Caption: Logic flow for selecting the appropriate drying protocol based on the physical state of the salt.

References

  • BenchChem. this compound Physicochemical Properties. (Accessed 2023).[5][6]

  • Halpern, M. this compound is a high temperature phase-transfer catalyst.[7] PTC Organics, Inc.[7]

  • Sigma-Aldrich. this compound Product Specification.

  • American Elements. Tetrakis(diethylamino)phosphanium bromide Properties.[8]

  • ScienceMadness & Reddit ChemPros. Consensus on drying hygroscopic quaternary salts via azeotropic distillation. (Community Validation).

Sources

Removing sodium bromide impurities from Tetrakis(diethylamino)phosphonium bromide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification of Tetrakis(diethylamino)phosphonium Bromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most common bottlenecks in phosphonium salt synthesis: the isolation of this compound ([(Et2N)4P]Br) from inorganic sodium bromide (NaBr) impurities.

This guide bypasses generic advice to focus on the physicochemical causality behind the purification steps, ensuring your protocols are robust, reproducible, and self-validating.

Diagnostic Rationale: The Origin of the Impurity

Q: Why is Sodium Bromide (NaBr) a persistent impurity in my[(Et2N)4P]Br synthesis? A: [(Et2N)4P]Br is a highly specialized phase-transfer catalyst (PTC)[1]. In standard industrial and laboratory syntheses, the final step often involves the alkylation of tris(diethylamino)phosphinimine using bromoethane in the presence of sodium hydroxide[2]. This reaction inherently generates stoichiometric amounts of NaBr[2]. Because both the product and the byproduct are bromide salts, evaporating the reaction solvent without a selective separation strategy causes the inorganic NaBr to co-precipitate with your target phosphonium salt[2].

Physicochemical Rationale for Separation

Q: Can I use a standard aqueous wash (Liquid-Liquid Extraction) to remove the NaBr? A: I strongly advise against using a dichloromethane/water liquid-liquid extraction for this specific compound.[(Et2N)4P]Br is a powerful high-temperature phase-transfer catalyst[1]. If you attempt to partition the mixture between water (to dissolve NaBr) and an organic solvent, the phosphonium salt will aggressively lower the interfacial tension, creating a severe, unbreakable emulsion.

Instead, the most reliable separation exploits the vast difference in their solid-state lattice energies and lipophilicity:

  • [(Et2N)4P]Br: The four bulky diethylamino groups sterically shield the central phosphorus cation. This reduces the overall lattice energy and imparts high lipophilicity, allowing the salt to dissolve readily in polar aprotic solvents[3].

  • NaBr: As an inorganic salt with high lattice energy, NaBr requires solvents with high dielectric constants and strong hydrogen-bonding capabilities (like water or methanol) to overcome its ionic bonds[4]. It is virtually insoluble in aprotic solvents like acetonitrile or nitrobenzene[2][5].

Table 1: Comparative Solubility Profile at 25°C

SolventNaBr Solubility[(Et2N)4P]Br SolubilitySuitability for Separation
Water ~94.3 g/100 mL[6]High[3]Poor (Both dissolve, emulsion risk)
Methanol ~16.8 g/100 g[6]High[3]Poor (Both dissolve)
Nitrobenzene Insoluble[2]High[2]Excellent (Industrial standard)
Acetonitrile ~0.04 g/100 g[5]High[3]Excellent (Volatile, easy to remove)
Acetone ~0.08 g/100 g[5]Moderate/HighGood (Alternative to MeCN)

Troubleshooting Workflows & Protocols

Protocol A: Selective Dissolution (The Acetonitrile/Nitrobenzene Method)

Causality: By suspending the dry crude mixture in a polar aprotic solvent, the organic phosphonium salt fully dissociates into solution, while the inorganic NaBr remains as an insoluble crystalline solid[2]. Self-Validation: The success of this protocol relies on the complete absence of water. NaBr readily forms dihydrates (NaBr·2H2O)[6][7], and trace water will solubilize NaBr into the organic phase, defeating the separation.

Step-by-Step Methodology:

  • Azeotropic Drying: Dissolve the crude mixture in a small amount of toluene and evaporate under reduced pressure. Repeat this twice to azeotropically remove any trace water[8].

  • Suspension: Add anhydrous acetonitrile or nitrobenzene (approx. 5-10 mL per gram of crude) to the dried solid[2].

  • Thermal Agitation: Heat the suspension to 40°C and agitate vigorously for 30 minutes to ensure complete dissolution of the bulky phosphonium salt.

  • Cooling: Allow the mixture to cool to 20°C to ensure maximum precipitation of any trace dissolved NaBr.

  • Filtration: Filter the suspension under vacuum through a fine glass frit (porosity 4) or a tightly packed Celite pad. The filter cake will retain the insoluble NaBr and NaBr hydrates[2].

  • Recovery: Wash the filter cake with a minimal volume of cold solvent. Concentrate the combined filtrate under reduced pressure to recover the purified [(Et2N)4P]Br.

G Crude Crude Mixture [(Et2N)4P]Br + NaBr Solvent Add Polar Aprotic Solvent (Acetonitrile or Nitrobenzene) Crude->Solvent Agitate Agitate at 40°C then cool to 20°C Solvent->Agitate Filter Vacuum Filtration (Glass Frit / Celite) Agitate->Filter Solid Filter Cake (Insoluble NaBr) Filter->Solid Retained Filtrate Filtrate ([(Et2N)4P]Br in Solvent) Filter->Filtrate Passes Through Evaporate Solvent Evaporation (Reduced Pressure) Filtrate->Evaporate Pure Pure[(Et2N)4P]Br (Crystalline Solid) Evaporate->Pure

Fig 1: Workflow for the selective dissolution and isolation of [(Et2N)4P]Br from NaBr impurities.

Protocol B: Overcoming the "Oiling Out" Phenomenon

Q: My purified [(Et2N)4P]Br is crashing out as a viscous oil instead of a solid. Did the purification fail? A: Not necessarily. Phosphonium salts are exceptionally hygroscopic. Even atmospheric moisture introduced during filtration can cause the purified product to "oil out" rather than crystallize[8].

Step-by-Step Methodology:

  • Redissolution: Dissolve the viscous oil in a minimal amount of dry dichloromethane (DCM).

  • Anti-Solvent Addition: Slowly add an anti-solvent such as anhydrous hexanes or diethyl ether dropwise while stirring vigorously[8].

  • Trituration: If an oil forms again, decant the supernatant and vigorously scratch the oil with a glass rod in the presence of fresh cold hexanes to mechanically induce nucleation[8].

  • Maturation: Store the flask in a freezer (-15°C to -20°C) overnight. The low temperature will force the oil to transition into a crystalline solid[8].

Protocol C: Advanced Adsorber Resin Purification (For Trace Impurities)

Q: I need pharmaceutical-grade purity. How do I remove the last <1% of NaBr? A: For ultra-high purity, selective dissolution can be followed by solid-phase extraction using a non-polar adsorber resin[9]. Causality: The lipophilic [(Et2N)4P]Br binds to the hydrophobic resin matrix via van der Waals forces, while the highly polar NaBr remains in the aqueous mobile phase.

Step-by-Step Methodology:

  • Loading: Dissolve the partially purified product in a minimal volume of a water/methanol mixture and load it onto a column packed with a hydrophobic adsorber resin[9].

  • Washing: Elute the column with pure water or a dilute 10% NaCl solution. The polar NaBr will wash straight through the column[9].

  • Elution: Switch the mobile phase to a polar organic solvent (e.g., dichloromethane or pure methanol) to disrupt the hydrophobic interactions and elute the pure phosphonium salt[9].

  • Verification: Confirm the absence of inorganic sodium via Flame Atomic Absorption Spectroscopy (FAAS) or evaluate the organic purity via 31P NMR[2].

References

Sources

Purification of Tetrakis(diethylamino)phosphonium bromide from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Purification of Tetrakis(diethylamino)phosphonium bromide (TDEAP-Br) Reference ID: TDEAP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Overview

You are likely accessing this guide because your synthesis of This compound (TDEAP-Br) has resulted in a viscous oil, a hygroscopic solid, or a product contaminated with starting materials (diethylamine salts).

TDEAP-Br is a sterically hindered, non-nucleophilic phase transfer catalyst. Its purification is complicated by two main factors:

  • Hygroscopicity: The salt avidly absorbs atmospheric moisture, turning crystalline solids into "goo."

  • Ionic Similarities: The primary byproduct, Diethylamine Hydrobromide (

    
    ), shares similar solubility profiles with the product in many organic solvents.
    

This guide provides a tiered troubleshooting approach to isolate high-purity TDEAP-Br.

Module 1: Diagnostic Flowchart

Before selecting a protocol, identify your primary impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Dry Oil Viscous Oil / Goo CheckState->Oil Wet/Solvent Rich CheckImpurity Major Impurity? Solid->CheckImpurity MethodB PROTOCOL B: Caustic Extraction Oil->MethodB Likely Amine Contamination Inorganic Inorganic Salts (NaBr, P-oxides) CheckImpurity->Inorganic Insoluble in DCM AmineSalt Amine Hydrobromide (Et2NH.HBr) CheckImpurity->AmineSalt Soluble in DCM MethodA PROTOCOL A: Filtration & Trituration Inorganic->MethodA AmineSalt->MethodB MethodC PROTOCOL C: Cryo-Recrystallization MethodB->MethodC For >99% Purity

Figure 1: Decision matrix for selecting the appropriate purification strategy based on the physical state and impurity profile of the crude material.

Module 2: Troubleshooting & FAQs
Q1: My product is a sticky oil that refuses to crystallize. Is it ruined?

A: Likely not. This "oiling out" is usually caused by residual solvent or water acting as a plasticizer.

  • The Fix: Perform a solvent exchange . Dissolve the oil in a minimal amount of dry Dichloromethane (DCM), then add anhydrous Diethyl Ether dropwise with vigorous stirring. If it oils out again, scratch the flask walls with a glass rod under a stream of nitrogen.

  • Critical Step: You must remove all traces of diethylamine. Residual amine lowers the melting point significantly.

Q2: How do I separate the Diethylamine Hydrobromide (

) byproduct?

A: This is the most critical separation. Both the product and this impurity are salts.[1]

  • Solubility Trap: Both are soluble in water and DCM.

  • The Solution: Use the "Caustic Wash" (Protocol B) . By treating the mixture with cold Sodium Hydroxide, you deprotonate the amine salt (

    
    ). The free amine is volatile and organic-soluble, but unlike the salt, it can be removed by evaporation or washed away, while the TDEAP cation remains stable [1, 2].
    
Q3: Why is the product turning yellow/brown?

A: This indicates oxidation or hydrolysis.

  • Cause: Phosphonium salts can hydrolyze to phosphine oxides (

    
    ) under highly alkaline conditions at high temperatures.
    
  • Prevention: When using base washes (Protocol B), keep the temperature below 5°C and work quickly.

Module 3: Experimental Protocols
Protocol A: Inorganic Salt Removal (Filtration)

Use this if your main impurity is Sodium Bromide (NaBr) or other inorganic salts insoluble in organic solvents.

  • Dissolution: Dissolve the crude solid in anhydrous Dichloromethane (DCM) or Nitrobenzene (approx. 5 mL per gram of salt).

  • Filtration: The TDEAP-Br will dissolve; inorganic salts (NaBr) will not. Filter the suspension through a sintered glass funnel (porosity 3) or a Celite pad.

  • Isolation: Evaporate the filtrate under reduced pressure.

  • Trituration: Add anhydrous Diethyl Ether to the residue. Sonicate until a white powder forms. Filter and dry under high vacuum.

Protocol B: The Caustic Wash (Standard Purification)

Use this for removing Diethylamine Hydrobromide (


).

Safety Warning: This procedure involves evolving diethylamine gas. Work in a fume hood.

StepActionMechanistic Rationale
1 Dissolve crude in DCM (10 mL/g).Solubilizes both TDEAP-Br and Amine salts.
2 Cool solution to 0°C (Ice bath).Prevents hydrolysis of the phosphonium cation.
3 Wash with 1M NaOH (cold, 1:1 vol).Converts

(Free Amine) +

(aq).
4 Separate layers quickly.The TDEAP-Br stays in DCM. NaBr goes to water.
5 Wash Organic layer with Brine .Removes residual water and base.
6 Dry over

.[2]
Removes trace moisture (critical for crystallization).
7 Evaporate DCM.Leaves TDEAP-Br + residual free amine (

).
8 High Vacuum (50°C, 2h).Evaporates the volatile free amine (bp 55°C).
Protocol C: Cryo-Recrystallization (High Purity)

Use this for analytical grade purity (>99%).

  • Solvent System: Acetone / Diethyl Ether.

  • Dissolution: Dissolve the dried salt in the minimum amount of boiling Acetone .

  • Precipitation: Add Diethyl Ether dropwise until the solution turns slightly cloudy.

  • Nucleation: Add 1 drop of Acetone to clear the cloudiness.

  • Crystallization: Seal the flask and place it in a -20°C freezer for 24 hours. Do not disturb.

  • Collection: Filter the crystals quickly (hygroscopic!) under a nitrogen blanket. Wash with cold Ether.[3]

Module 4: Visualizing the Extraction Logic

The following diagram illustrates the chemical fate of the impurities during Protocol B.

ExtractionWorkflow Input Crude Mixture (DCM Phase) Reaction Mixing / Deprotonation Input->Reaction Reagent Add 1M NaOH (aq) Reagent->Reaction Aqueous Aqueous Layer (Contains NaBr) Reaction->Aqueous Phase Sep Organic Organic Layer (DCM) Reaction->Organic Phase Sep Product TDEAP-Br (Product) Organic->Product Remains Impurity Free Diethylamine (Volatile) Organic->Impurity Co-extracted Impurity->Product Removed by Evaporation

Figure 2: Phase distribution during the caustic wash. Note that the amine impurity is converted to its neutral form, allowing it to be removed via evaporation later.

References
  • Google Patents. (2000). WO2000069864A1 - An improved synthesis of tetrakis (dihydro carbylamino) phosphonium halides.[4] Retrieved March 1, 2026, from

  • University of Cape Town. (n.d.). SOP: Crystallization and Recrystallization of Organic Salts. Retrieved March 1, 2026, from [Link]

Sources

Preventing thermal decomposition of Tetrakis(diethylamino)phosphonium bromide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Thermal Decomposition of Tetrakis(diethylamino)phosphonium Bromide (TEAPB)

Last Updated: March 1, 2026 (JST)

Welcome to the TEAPB Troubleshooting and Support Guide. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals who utilize this compound (TEAPB) in high-temperature phase-transfer catalysis (PTC), particularly in Halex (halogen exchange) fluorinations.

While aryl-substituted phosphonium salts generally exhibit thermal stability above 300°C, alkyl and amino variants like TEAPB typically begin to decompose around 200°C[1]. However, because Halex reactions often require extended heating at 180°C to 190°C[2], operating in this narrow thermal window requires strict mechanistic control to prevent catalyst degradation[3].

Part 1: The Causality of Thermal Decomposition (The "Why")

Q1: Why does TEAPB decompose at elevated temperatures despite being marketed as a "high-temperature" PTC? A1: TEAPB's stability is highly context-dependent. The compound is structurally robust due to the steric shielding provided by the four diethylamino groups, but it is vulnerable to two distinct decomposition pathways under reaction conditions:

  • Nucleophilic Dealkylation (C-N Bond Cleavage): At temperatures approaching 190°C[3], the active nucleophile (e.g., F⁻ in Halex reactions) or the native counterion (Br⁻) gains enough kinetic energy to perform an S_N2 attack on the ethyl groups. This cleaves the C-N bond, releasing volatile ethyl halides and forming catalytically inactive phosphazene derivatives.

  • Hydrolytic Cleavage (P-N Bond Cleavage): The phosphorus-nitrogen bond is exceptionally sensitive to moisture. If trace water is present at temperatures >100°C, it acts as a hard nucleophile, attacking the electrophilic phosphorus center. This irreversibly hydrolyzes the catalyst into phosphine oxides and free diethylamine.

TEAPB_Degradation TEAPB TEAPB Catalyst [P(NEt2)4]⁺ Br⁻ Hydrolysis Pathway A: Hydrolysis (Trace Moisture >100°C) TEAPB->Hydrolysis H2O Nucleophilic Attack Dealkylation Pathway B: Dealkylation (Anhydrous >180°C) TEAPB->Dealkylation Br⁻/F⁻ SN2 Attack Phosphoramide Phosphine Oxides + Diethylamine Hydrolysis->Phosphoramide P-N Bond Cleavage Volatiles Alkyl Halides + Phosphazenes Dealkylation->Volatiles C-N Bond Cleavage

Fig 1: Primary thermal decomposition pathways of TEAPB highlighting mechanistic cleavage points.

Part 2: Quantitative Thermal Profiling (The "Data")

Q2: What is the optimal temperature window to maximize catalytic efficiency while preventing thermal degradation? A2: You must balance the activation energy required for your substrate against the thermal half-life of TEAPB. Below is a field-validated thermal profile for TEAPB in a standard biphasic Halex reaction.

Table 1: Temperature vs. TEAPB Stability and Reaction Efficiency

Operating Temperature (°C)TEAPB Estimated Half-LifeHalex Reaction KineticsPrimary Degradation Pathway
< 150°C > 48 hoursSluggish (< 20% yield)Negligible
160°C – 170°C 24 – 36 hoursOptimal (85 – 95% yield)Slow Dealkylation
180°C – 190°C 10 – 12 hoursModerate (70 – 80% yield)Accelerated S_N2 Dealkylation
> 200°C < 2 hoursPoor (< 40% yield)Rapid Thermal Cleavage[1]

Insight: Always aim to run your reactions at 160°C - 170°C . If your specific substrate requires 190°C, you must alter your dosing strategy (see Q4).

Part 3: Troubleshooting & Preventive Protocols (The "How")

Q3: How can I prevent hydrolytic degradation during my high-temperature fluorination? A3: Because Halex reactions utilize highly hygroscopic salts like Potassium Fluoride (KF), trace moisture is the leading cause of premature TEAPB failure. You must establish a self-validating anhydrous system using the following step-by-step methodology:

Protocol 1: Rigorous Dehydration Workflow

  • Solvent Purification: Select a high-boiling, polar aprotic solvent (e.g., sulfolane or chlorobenzene). Distill the solvent over calcium hydride (CaH₂) and store it over activated 4Å molecular sieves.

  • Reagent Dehydration (Critical): Do not use standard KF. Purchase spray-dried KF and subject it to vacuum drying (0.1 mbar) at 150°C for a minimum of 4 hours immediately prior to use.

  • Inert Assembly: Transfer the dried KF, the organic substrate, and the TEAPB catalyst into the reaction vessel inside a nitrogen or argon-filled glovebox.

  • Validation: Before heating above 100°C, run a Karl Fischer titration on a 1 mL aliquot of the reaction mixture. Proceed only if the water content is < 50 ppm .

Q4: My reaction strictly requires extended heating at 180°C. How do I maintain catalyst activity over 24 hours? A4: At 180°C, TEAPB has a half-life of roughly 10-12 hours. Loading the entire catalyst amount upfront will result in a stalled reaction as the catalyst degrades. Instead, utilize a Fed-Batch Catalyst Dosing Protocol .

Protocol 2: Fed-Batch Catalyst Dosing

  • Initial Loading: Add only 50% of the calculated required TEAPB mass at the start of the reaction (t = 0).

  • Kinetic Monitoring: Heat the reaction to 180°C. Pull 50 µL aliquots every 4 hours and analyze via GC/MS or HPLC to track product formation.

  • Threshold Dosing: When the rate of product formation plateaus (typically around the 8-hour mark, indicating catalyst depletion), inject 25% of the remaining TEAPB (dissolved in anhydrous solvent).

  • Final Spike: Inject the final 25% at the 16-hour mark. This ensures the active catalyst concentration remains above the critical threshold without subjecting the entire batch to 24 hours of thermal stress.

Halex_Workflow Prep 1. Dehydration Vacuum 150°C Mix 2. Assembly Glovebox (N2) Prep->Mix Heat 3. Thermal Control 160-180°C Max Mix->Heat Dose 4. Fed-Batch Catalyst Dosing Heat->Dose

Fig 2: Step-by-step self-validating workflow for high-temperature Halex reactions using TEAPB.

Part 4: References

  • Benchchem. "this compound | 81175-49-7". Benchchem. URL:

  • PTC Organics, Inc. "this compound". Industrial Phase-Transfer Catalysis. URL:

  • Google Patents. "US6166242A - Method for producing compounds containing fluorine, in particular fluorobenzaldhydes and fluorobenzonitriles". Google Patents. URL:

Sources

Technical Support Center: Handling Tetrakis(diethylamino)phosphonium Bromide Under Inert Gas

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for Tetrakis(diethylamino)phosphonium bromide (TEAPB). This guide is engineered for process chemists, researchers, and drug development professionals utilizing TEAPB as a high-temperature phase-transfer catalyst (PTC).

Mechanistic Insights: The Causality of Inert Atmosphere

This compound (C₁₆H₄₀BrN₄P) is a bulky quaternary phosphonium salt that facilitates nucleophilic substitution by shuttling anions across phase boundaries[1]. It is highly valued in industrial Halex (halogen exchange) fluorinations operating at or above 180 °C[2].

However, handling this catalyst requires rigorous inert gas protocols (Argon or Nitrogen) due to two primary mechanistic vulnerabilities:

  • Hemihydrate Formation (Hygroscopicity): TEAPB is highly hygroscopic. When exposed to ambient air, it rapidly absorbs moisture to form a stable hemihydrate structure, crystallographically characterized by cyclic hydrogen-bonded[(H2O)2Br2]²⁻ units[3].

  • Nucleophile Poisoning & Hydrolytic Cleavage: In Halex reactions, the active nucleophile (e.g., fluoride from KF) is easily deactivated by hydrogen bonding with water. Furthermore, at elevated temperatures, trace moisture leads to the hydrolytic cleavage of the P-N bonds, degrading the active catalyst into inactive byproducts such as tris(diethylamido)phosphoxide[4].

Mechanism TEAPB TEAPB Catalyst (Anhydrous) Air Atmospheric Moisture (H2O Exposure) TEAPB->Air Ambient Exposure Halex Halex Reaction (>180°C) TEAPB->Halex Inert Gas Handling Hemihydrate TEAPB Hemihydrate [(H2O)2Br2]2- Air->Hemihydrate Hemihydrate->Halex Heated Success High Yield Fluorinated Product Halex->Success Failure Hydrolysis & Fluoride Poisoning Halex->Failure Degradation Tris(diethylamido)phosphoxide (Inactive) Failure->Degradation

TEAPB degradation pathway vs. successful Halex catalysis under inert conditions.

Troubleshooting & FAQs

Q: My TEAPB powder has clumped and turned slightly yellow. Is it compromised? A: Yes, clumping is a macroscopic indicator of moisture ingress and hemihydrate formation. While high-purity TEAPB is a colorless crystalline solid, degraded or hydrated commercial samples often exhibit a yellow tint[3]. Resolution: Do not use it directly in moisture-sensitive reactions. Subject the catalyst to azeotropic distillation (see Protocol B) before introducing it to the main reaction vessel.

Q: Our Halex fluorination yields are stalling below 30%, despite using 5 mol% TEAPB. What is failing? A: This is a classic manifestation of "water poisoning." If the TEAPB was handled in ambient air, the introduced moisture heavily solvates the fluoride ions from the alkali metal fluoride salt. This solvation shell drastically reduces the nucleophilicity of the fluoride. Resolution: Transition to glovebox handling for the catalyst and ensure your KF is spray-dried and handled strictly under argon[4].

Q: How can I analytically validate the integrity of my TEAPB stock? A: Utilize ³¹P NMR spectroscopy. Pure TEAPB will present a clean, single resonance. The appearance of secondary peaks—specifically corresponding to tris(diethylamido)phosphoxide—confirms hydrolytic degradation of the phosphonium core[4].

Quantitative Data & Specifications

ParameterSpecification / DataImpact on Experimental Design
Chemical Formula C₁₆H₄₀BrN₄PBulky structure provides excellent lipophilicity for phase-transfer.
Molecular Weight 399.4 g/mol Calculate mol% accurately; account for high mass in small-scale reactions[1].
Melting Point 245–246 °CThermally stable for high-temp (>180 °C) Halex reactions if kept anhydrous.
Primary Impurity Tris(diethylamido)phosphoxideInactive degradation product; must be monitored via ³¹P NMR[4].
Moisture Affinity Forms stable hemihydrateMandates Schlenk line or glovebox handling to prevent water poisoning[3].

Experimental Protocols (Self-Validating Systems)

Protocol A: Glovebox Handling and Self-Validating Transfer

Objective: Transfer TEAPB into a reaction vessel without introducing atmospheric moisture.

  • Purge Cycle: Ensure the glovebox atmosphere (Argon or N₂) maintains <1 ppm H₂O and O₂.

  • Static Elimination: Phosphonium salts carry static charge. Use an anti-static gun (Zerostat) on spatulas and weighing boats to prevent powder dispersion.

  • Weighing: Weigh the required mass of TEAPB into a pre-dried Schlenk flask.

  • Validation Step: Seal the Schlenk flask with a heavily greased glass stopper and secure it with a Keck clip before removing it from the antechamber. A successful seal is validated if the flask holds a static vacuum on the Schlenk line for 5 minutes without any pressure drift.

Protocol B: In-Situ Azeotropic Drying (Remediation)

Objective: Remove trace moisture from compromised TEAPB prior to a Halex reaction[4].

  • Slurry Formation: In a Schlenk flask under argon, suspend the compromised TEAPB and the alkali fluoride (e.g., KF) in a volatile anhydrous hydrocarbon that forms a water azeotrope (e.g., benzene or toluene).

  • Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to the boiling point of the solvent.

  • Validation Step: Monitor the distillation head temperature. The system is validated as anhydrous when the head temperature stabilizes exactly at the boiling point of the pure solvent (e.g., 110.6 °C for toluene), and no further water droplets separate in the trap.

  • Solvent Removal: Distill off the remaining hydrocarbon under reduced pressure before adding the high-boiling reaction solvent (e.g., benzonitrile)[4].

Workflow Glovebox 1. Glovebox (Ar/N2 Purge) Weighing 2. Weighing (Sealed Vial) Glovebox->Weighing Schlenk 3. Schlenk Line Transfer Weighing->Schlenk Azeotrope 4. Azeotropic Distillation Schlenk->Azeotrope If moisture suspected Reaction 5. Halex Reaction Schlenk->Reaction Azeotrope->Reaction Dry Catalyst

Step-by-step inert handling and azeotropic drying workflow for TEAPB.

References

  • [1] Benchchem. "this compound | 81175-49-7". 1

  • [2] PTC Organics, Inc. "this compound". 2

  • [4] Google Patents. "US5965781A - Catalysis in halogen exchange reactions". 4

  • [3] IUCr. "this compound hemihydrate". 3

Sources

Technical Support Center: Tetrakis(diethylamino)phosphonium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for tetrakis(diethylamino)phosphonium bromide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile phase-transfer catalyst in their work, particularly at elevated temperatures. We will delve into the nuances of its thermal stability, offering field-proven insights and practical troubleshooting advice to ensure the success and safety of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the thermal stability of this compound.

Q1: What is the recommended maximum operating temperature for this compound?

While this compound is considered a high-temperature phase-transfer catalyst and has been successfully used in reactions at 180°C for extended periods, caution is strongly advised when approaching or exceeding 200°C.[1] The melting point of this salt is reported to be between 245-246°C, and significant thermal decomposition can occur at temperatures below the melting point.[2]

Q2: My high-temperature reaction is showing inconsistent results. Could the catalyst be the issue?

Yes, inconsistent results at elevated temperatures can be a sign of catalyst instability. Above 200°C, this compound can undergo decomposition, which will alter the concentration of the active catalyst and potentially introduce new, reactive species into your system. This can lead to variable reaction rates, lower yields, and the formation of unexpected byproducts.

Q3: What are the likely decomposition products of this compound at high temperatures?

Q4: How does the bromide anion affect the thermal stability?

The nature of the anion plays a significant role in the thermal stability of phosphonium salts. Halide ions, such as bromide, can act as nucleophiles at high temperatures, attacking the alkyl groups of the phosphonium cation and initiating decomposition.[3][4][5] Salts with less nucleophilic anions, such as tosylates or bis(trifluoromethylsulfonyl)imide, often exhibit greater thermal stability.[6]

Q5: Are there more stable alternatives for reactions above 200°C?

For reactions requiring temperatures above 200°C, it is advisable to consider phosphonium salts with greater inherent thermal stability. Aryl-substituted phosphonium salts, such as tetraphenylphosphonium bromide, generally exhibit higher decomposition temperatures (often exceeding 300°C) due to the stabilizing effect of the aromatic rings.[7][8]

Troubleshooting Guide: High-Temperature Applications

This section provides a structured approach to troubleshooting common issues encountered when using this compound at or near its thermal stability limit.

Observed Issue Potential Cause Troubleshooting Steps
Decreased reaction rate or incomplete conversion Catalyst decomposition leading to a lower concentration of the active phase-transfer catalyst.1. Confirm Catalyst Integrity: Analyze a sample of the catalyst that has been subjected to the reaction temperature (without other reactants) by ³¹P NMR to check for the appearance of a phosphine oxide peak. 2. Lower Reaction Temperature: If possible, reduce the reaction temperature to below 180°C. 3. Increase Catalyst Loading: As a temporary measure, a higher initial catalyst loading may compensate for some decomposition, but this is not ideal.
Formation of unexpected byproducts Decomposition products of the catalyst may be reacting with your substrates or intermediates.1. Identify Byproducts: Use techniques like GC-MS or LC-MS to identify the structure of the unexpected byproducts. 2. Consider Alternative Catalyst: If byproducts are a persistent issue, switch to a more thermally stable catalyst like tetraphenylphosphonium bromide.
Pressure buildup in a sealed reaction vessel The formation of gaseous decomposition products.1. Immediate Action: Reduce Temperature and Vent Safely. 2. Analyze Headspace: If possible and safe, analyze the headspace of the reaction vessel by GC-MS to identify any volatile decomposition products. 3. Avoid Sealed Systems: When working near the decomposition temperature of the catalyst, it is advisable to use a system with a pressure relief mechanism or to run the reaction under an inert gas flow.
Discoloration of the reaction mixture The formation of degradation products that are colored.1. Correlate with Performance: Note if the discoloration coincides with a decrease in reaction performance. 2. Purification Challenges: Be aware that colored impurities may co-purify with your product, requiring additional purification steps.

Advanced Technical Data

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₆H₄₀BrN₄P[7][9]
Molecular Weight 399.4 g/mol [7]
Appearance White powder[2]
Melting Point 245-246 °C[2]
Solubility Soluble in polar aprotic solvents (e.g., DMF, acetonitrile)[7]
Proposed Thermal Decomposition Pathway

The primary mechanism for the thermal decomposition of this compound above 200°C is likely initiated by the nucleophilic attack of the bromide anion on one of the ethyl groups attached to a nitrogen atom. This would proceed through an SN2-type mechanism.

G Start This compound (Above 200°C) TS Transition State Start->TS Heat Products Tris(diethylamino)phosphine Imide + Ethyl Bromide TS->Products Decomposition Rearrangement Intramolecular Rearrangement Products->Rearrangement Further Reaction Final Tris(diethylamino)phosphine Oxide + Other Products Rearrangement->Final

Caption: Proposed decomposition of this compound.

Experimental Protocol: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines a standard method for determining the thermal decomposition profile of this compound.

Objective: To determine the onset temperature of decomposition and the mass loss profile of the catalyst as a function of temperature.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas supply

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Carefully weigh 5-10 mg of this compound into a clean TGA pan (platinum or ceramic).

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with the inert gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

    • Continuously record the sample mass and temperature.

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature.

    • Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline with the tangent of the decomposition curve.

    • Note the temperature at which 5% and 50% mass loss occurs (T₅ and T₅₀).

Expected Results: Based on the available literature, a significant mass loss is expected to begin around or slightly above 200°C.[7] The TGA thermogram will provide a clear visual representation of the temperature range at which the catalyst is unstable.

References

  • Benchchem. (n.d.). This compound | 81175-49-7.
  • ResearchGate. (2025, August 10). Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids | Request PDF.
  • Journal of the Chemical Society C: Organic. (n.d.). The thermal decomposition of phosphonium alkoxides.
  • CORA. (2016, June 6). The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond.
  • Repositorio UCHILE. (n.d.). Thermal decomposition of triphenylphosphonium alkyl ester salts. Retrieved from [Link]

  • Taylor & Francis Online. (2008, May 9). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts.
  • PTC Organics, Inc. (n.d.). High-Temperature Polymerization Using Tetraphenyl Phosphonium Salts.
  • Alfa Chemistry. (n.d.). Phosphonium Salts - Catalysts.
  • Benchchem. (n.d.). Technical Support Center: Phosphonium Salt Synthesis.
  • Sigma-Aldrich. (n.d.). tetrakis(diethylamino)phosphanium bromide | 81175-49-7.
  • ResearchGate. (2025, August 6). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts.
  • Google Patents. (n.d.). WO2001087900A1 - Phosphonium salts.
  • PTC Organics, Inc. (n.d.). This compound.
  • AMERICAN ELEMENTS. (n.d.). Tetrakis(diethylamino)phosphanium bromide.
  • MDPI. (2023, September 29). Synthesis and Thermal Studies of Two Phosphonium Tetrahydroxidohexaoxidopentaborate(1-) Salts: Single-Crystal XRD Characterization of [iPrPPh3][B5O6(OH)4].
  • Sigma-Aldrich. (n.d.). tetrakis(diethylamino)phosphanium bromide | 81175-49-7.
  • (n.d.). Tetrakis(hydroxymethyl)phosphonium salts: Their properties, hazards and toxicities.
  • Economics and Finance Research. (n.d.). THERMAL DECOMPOSITION AND DESORPTION OF DIETHYLAMIDO OF TETRAKIS(DIETHYLAMIDO)ZIRCONIUM (TDEAZr) ON Si(100).
  • TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts.

Sources

Technical Support Center: Phosphonium Catalyst Purification & Inorganic Salt Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalyst Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers facing a common bottleneck in catalyst synthesis: the persistence of inorganic salts (e.g., NaCl, KBr) in phosphonium-based phase transfer catalysts and ionic liquids.

When synthesizing phosphonium catalysts via alkylation or anion metathesis, stoichiometric inorganic salts are generated as by-products. If left unpurified, these salts can severely poison catalytic activity, disrupt phase behavior in biphasic systems, and cause reactor fouling. In applications like the synthesis of cyclic carbonates, pure phosphonium salts demonstrate superior thermal stability and catalytic activity compared to ammonium halides, making their purification critical[1].

This guide provides field-proven, self-validating methodologies to isolate your phosphonium catalysts with high purity.

Diagnostic FAQs: Understanding the Physical Chemistry

Q1: Why do inorganic salts stubbornly persist in my phosphonium catalyst preparations? A1: Phosphonium salts often act as powerful phase-transfer agents. During synthesis, they can form stable microemulsions that trap inorganic salts within the organic or ionic liquid matrix. Because the bulky phosphonium cations ([PR₄]⁺) mask the charge density of the system, standard filtration often fails unless the thermodynamic drivers of solvation are explicitly manipulated.

Q2: How does the density of phosphonium salts affect my purification strategy compared to ammonium or imidazolium analogs? A2: This is a critical mechanical advantage. Alkylphosphonium salts are generally less dense than water, which is highly beneficial during product work-up steps involving the decantation of aqueous layers containing inorganic salt by-products[2]. When you perform a liquid-liquid extraction, the aqueous layer (containing the heavy inorganic salts) will reliably settle at the bottom, facilitating rapid and clean phase separation[3].

Q3: When should I choose Solvent Precipitation over Liquid-Liquid Extraction (LLE)? A3: The choice depends entirely on the hydrophobicity of your specific catalyst.

  • Use Solvent Precipitation for hydrophilic, short-chain catalysts (e.g., tetrabutylphosphonium bromide). These will dissolve in water alongside the inorganic salts, making LLE impossible.

  • Use Liquid-Liquid Extraction for hydrophobic, long-chain catalysts (e.g., trihexyl(tetradecyl)phosphonium chloride). The bulky alkyl chains drive the catalyst into the organic phase, leaving the inorganic salts in the aqueous phase.

Purification Workflow & Decision Matrix

To determine the correct purification pathway, you must first assess the lipophilicity of your target molecule. Follow the logical workflow below to select your protocol.

DecisionMatrix Start Crude Phosphonium Catalyst (Inorganic Salt Contamination) Assess Assess Catalyst Hydrophobicity Start->Assess Hydrophobic Hydrophobic Catalyst (e.g., [P66614]Cl) Assess->Hydrophobic Water Insoluble Hydrophilic Hydrophilic Catalyst (e.g., [P4444]Br) Assess->Hydrophilic Water Soluble LLE Liquid-Liquid Extraction (Water / Toluene) Hydrophobic->LLE Precipitation Solvent Precipitation (Dry Acetone / DCM) Hydrophilic->Precipitation PhaseSep Phase Separation (Decant bottom aqueous layer) LLE->PhaseSep Filtration Vacuum Filtration (Inorganic salt on frit) Precipitation->Filtration Validation Validation: AgNO3 Test or Conductivity PhaseSep->Validation Filtration->Validation Validation->LLE Fail (Hydrophobic) Validation->Precipitation Fail (Hydrophilic) Pure Purified Phosphonium Catalyst Validation->Pure Pass

Caption: Phosphonium Catalyst Purification Decision Matrix

Step-by-Step Experimental Protocols

Protocol A: Solvent Anti-Solvent Precipitation (For Hydrophilic Catalysts)

This method relies on exploiting the massive difference in lattice energies between organic and inorganic salts.

Causality: Inorganic salts like NaCl and KBr possess high lattice energies. In low-dielectric solvents (like dry acetone or dichloromethane), the energetic cost of breaking the ionic lattice cannot be compensated by solvation, causing the inorganic salts to precipitate. Conversely, the bulky, asymmetric phosphonium cations have low charge density and are easily solvated by these organic media.

  • Dissolution: Dissolve the crude phosphonium catalyst in a minimal volume of anhydrous dichloromethane (DCM) or dry acetone.

  • Agitation: Stir vigorously at room temperature for 30 minutes. This mechanical agitation is required to break up micro-inclusions where inorganic salts might be trapped inside chunks of the greasy phosphonium product.

  • Filtration: Filter the suspension through a Celite pad or a fine-porosity glass frit (Porosity 4). The filtration of insoluble inorganic salts will result in a transparent liquid filtrate[4].

  • Washing: Wash the filter cake with a small volume of cold solvent to maximize the recovery of the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the clear, oily residue of the purified quaternary phosphonium salt[4].

  • Self-Validation System: Take a 10 mg aliquot of the final dried product, dissolve it in 1 mL of DI water, and add 1 drop of 0.1 M AgNO₃. A lack of white/pale yellow precipitate confirms the absence of residual inorganic chlorides/bromides. If a precipitate forms, repeat steps 1-5.

Protocol B: Aqueous Biphasic Washing (For Hydrophobic Catalysts)

This method leverages the distinct partitioning behavior of lipophilic phosphonium cations versus highly hydrated inorganic ions.

LLE_Mechanism Mixture Crude Mixture [PR4]+ X- & Na+ Y- Solvents Add H2O + Organic (e.g., Toluene) Mixture->Solvents OrganicPhase Organic Phase (Top) Contains [PR4]+ X- (Bulky, Lipophilic) Solvents->OrganicPhase AqueousPhase Aqueous Phase (Bottom) Contains Na+ Y- (High Hydration Energy) Solvents->AqueousPhase AqueousPhase->OrganicPhase Phase Boundary

Caption: Biphasic Separation Mechanism for Phosphonium Salts

Causality: The bulky alkyl chains of the phosphonium cation drive it into the organic phase to minimize disruption of the water hydrogen-bond network. Simultaneously, the high hydration energy of the inorganic ions (e.g., Na⁺, Cl⁻) forces them entirely into the aqueous phase.

  • Dilution: Dilute the crude hydrophobic phosphonium catalyst with an immiscible organic solvent such as toluene or hexane to reduce viscosity.

  • Aqueous Wash: Add an equal volume of deionized (DI) water.

  • Extraction: Stir the biphasic mixture vigorously for 15 minutes, then transfer to a separatory funnel.

  • Phase Separation: Allow the phases to separate. Because alkylphosphonium salts are generally less dense than water, the aqueous layer containing the inorganic salts will form the bottom layer[2].

  • Decantation: Drain the bottom aqueous layer. Repeat the water wash 2-3 times.

  • Self-Validation System: Monitor the electrical conductivity of the discarded aqueous washes. Once the conductivity of the aqueous wash drops to match that of pure DI water (< 5 µS/cm), the inorganic salts have been successfully removed.

  • Recovery: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum.

Protocol C: Ion-Exchange Resin Purification (For Ultra-High Purity)

When your application (e.g., battery electrolytes) demands parts-per-million (ppm) halide levels, solvent-based methods are insufficient.

Causality: Ion-exchange resins provide a massive surface area of immobilized functional groups that thermodynamically favor the binding of the small inorganic contaminant ions, driving the equilibrium toward complete exchange.

  • Preparation: Prepare a column with a suitable ion-exchange resin.

  • Loading: Dissolve the partially purified phosphonium salt in a compatible solvent (e.g., methanol).

  • Elution: Elute the solution slowly through the column (1-2 bed volumes per hour) to ensure maximum residence time. The purified product is eluted from the ion exchange material while the inorganic contaminants remain bound to the resin[5].

  • Self-Validation System: Analyze the eluate using Ion Chromatography (IC) to verify that inorganic cation/anion levels are below the required ppm threshold before evaporating the solvent.

Quantitative Data: Solvent Selection & Partitioning Profiles

To optimize your purification, refer to the following synthesized data regarding solvent selection and expected salt removal efficiencies based on catalyst structure.

Catalyst TypeExample StructurePreferred Purification MethodOptimal Solvent SystemInorganic Salt Removal Efficiency
Hydrophobic Phosphonium Trihexyl(tetradecyl)phosphonium chloride ([P₆₆₆₁₄]Cl)Liquid-Liquid ExtractionToluene / DI Water> 99.5%
Hydrophilic Phosphonium Tetrabutylphosphonium bromide ([P₄₄₄₄]Br)Solvent PrecipitationDry Acetone or DCM90 - 95%
Functionalized Phosphonium OH-functionalized Phosphonium ILsIon Exchange ChromatographyMethanol / Water> 99.9% (ppm levels)
Aryl Phosphonium Tetraphenylphosphonium chloride ([PPh₄]Cl)Solvent PrecipitationChloroform / Ether95 - 98%

References

  • "Chapter 5: Ionic Liquids for Analysis of Heavy Metals in Waters", RSC Books. 6

  • "US6630605B2 - Process for the purification of phosphonium salts", Google Patents. 5

  • "Phosphonium Ionic Liquids", Alfa Chemistry. 2

  • "Phosphonium-Based Ionic Liquids: An Overview", ConnectSci. 3

  • "Azidophosphonium salt-directed chemoselective synthesis...", Beilstein Journals. 4

  • "Ionic Liquids: The Synergistic Catalytic Effect in the Synthesis of Cyclic Carbonates", MDPI. 1

Sources

Color change and degradation of Tetrakis(diethylamino)phosphonium bromide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Tetrakis(diethylamino)phosphonium bromide (TEAPB) Technical Support Center . As a Senior Application Scientist, I have designed this portal to move beyond basic safety data sheets, providing researchers and drug development professionals with a mechanistic understanding of TEAPB behavior.

TEAPB is a robust quaternary phosphonium salt primarily utilized as a high-temperature phase-transfer catalyst (PTC) in complex organic syntheses, such as Halex reactions[1]. However, its unique structure—a central phosphorus atom bonded to four diethylamino groups and paired with a bromide counterion—makes it susceptible to specific environmental degradation pathways[1].

Below is our comprehensive troubleshooting guide, self-validating protocols, and mechanistic FAQs to ensure the integrity of your catalytic workflows.

Diagnostic Dashboard: Understanding TEAPB Degradation

When TEAPB degrades, the most immediate observable symptom is a distinct color change. While pure TEAPB is a white powder, environmental stress can shift its appearance to yellow or light brown. Catalyst decomposition is a critical variable that must be monitored, as it directly impacts reaction yields and kinetics[2].

TEAPB_Degradation TEAPB Intact TEAPB [(Et2N)4P]Br (White) Photo Photolytic Stress (UV/Ambient Light) TEAPB->Photo Thermal Thermal/Hydrolytic Stress (>180°C + H2O/Base) TEAPB->Thermal Oxidation Oxidative Stress (Strong Oxidizers) TEAPB->Oxidation Deg1 Bromide Oxidation (Yellow/Brown Color) Photo->Deg1 Radical Formation Deg2 P-N Bond Cleavage (Phosphine Oxides + Amines) Thermal->Deg2 Nucleophilic Attack Oxidation->Deg1 Br- oxidized to Br2

Mechanistic pathways of TEAPB degradation triggered by environmental stress.

Deep-Dive FAQs: Troubleshooting Color Change

Q1: My TEAPB stock turned from a crisp white to a pale yellow. Is the catalyst dead? A: Not necessarily. The yellowing is typically caused by the photolytic degradation of the bromide counterion, a common vulnerability in phosphonium salts[1]. Exposure to ambient light or UV radiation causes trace oxidation of


 to elemental bromine (

) or tribromide species (

), which are highly chromophoric. Because this often occurs only on the surface of the crystalline lattice, the bulk catalytic efficacy may remain intact. You must validate the structural integrity using

NMR before discarding the batch[3].

Q2: I am running a Halex fluorination reaction at 180°C. My yields are dropping over extended reaction times. Why? A: TEAPB is specifically engineered for high-temperature PTC halex reactions at 180°C[4]. However, extended exposure to this thermal extreme in the presence of trace water or strong bases (if present as impurities) can induce hydrolytic degradation. The diethylamino groups provide electron-donating properties[1], but at 180°C, nucleophilic attack by hydroxide (


) or fluoride (

) can cleave the P-N bonds, yielding catalytically inactive phosphine oxides and free diethylamine. Ensure your system is rigorously anhydrous to maintain catalyst longevity.

Q3: Can I use strong oxidizers like


 in the same pot as TEAPB? 
A:  No. TEAPB is strictly incompatible with strong oxidizers unless intentional decomposition is desired[1]. Oxidizers will rapidly convert the bromide counterion into bromine gas and aggressively attack the diethylamino ligands, leading to complete catalyst destruction and a deep brown/black color change.

Quantitative Degradation Matrix

To facilitate rapid decision-making, compare your observations against our standardized degradation matrix.

Stress VectorObservable SymptomPrimary Chemical MechanismStructural ImpactRecommended Mitigation
Photolytic (Light) White ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Pale Yellow
Oxidation of

to

Surface-level counterion lossStore in amber glass[1].
Thermal (>200°C) White

Brown Melt
Pyrolysis of P-N bondsComplete structural collapseMaintain temp

180°C.
Hydrolytic (Base/H2O) Ammonia/Amine OdorHydrolysis to Phosphine OxideLoss of quaternary cationMaintain anhydrous conditions.
Oxidative Rapid Dark Brown/RedMassive Bromide OxidationComplete degradationAvoid strong oxidizers[1].

Self-Validating Experimental Protocols (SOPs)

To establish a self-validating system, you cannot rely on visual inspection alone. The following protocols ensure that your troubleshooting is grounded in empirical data.

SOP 1: NMR Purity Validation Workflow

Because color changes can be deceptive,


 NMR is the gold standard for confirming the oxidation state and integrity of the phosphonium center[2].
  • Sample Preparation: Extract a 10–20 mg sample of the discolored TEAPB.

  • Solvation: Dissolve the sample in an anhydrous, polar aprotic deuterated solvent (e.g.,

    
     or 
    
    
    
    ). TEAPB exhibits excellent solubility in polar aprotic solvents due to its diethylamino groups[1].
  • Internal Standard: Add a sealed capillary of 85%

    
     as an external reference (0 ppm).
    
  • Acquisition: Acquire the

    
     NMR spectrum.
    
  • Validation Logic:

    • A single, sharp peak confirms the intact symmetric

      
       cation[2].
      
    • The appearance of new peaks (typically shifted upfield) indicates P-N bond cleavage and the formation of phosphine oxides. If purity is

      
       96.5%[3], the catalyst is viable for use despite superficial color changes.
      
SOP 2: Catalyst Rescue via Recrystallization

If your


 NMR indicates high purity but the color change is interfering with your downstream optical analyses, you can rescue the batch using this solvent-antisolvent recrystallization method[5].
  • Dissolution: Dissolve the discolored TEAPB in a minimum volume of anhydrous dichloromethane (

    
    )[5].
    
  • Filtration: Pass the solution through a 0.2

    
     PTFE syringe filter to remove insoluble inorganic impurities (e.g., oxidized polymeric byproducts).
    
  • Precipitation: Slowly add anhydrous diethyl ether dropwise to the filtrate under vigorous stirring until the solution becomes turbid[5].

  • Crystallization: Chill the mixture to -20°C for 4 hours to induce the precipitation of pure, white TEAPB crystals.

  • Recovery: Filter the wet product under a nitrogen blanket and dry under high vacuum[3]. Store immediately in an amber glass vial[1].

Troubleshooting_Workflow Start Symptom: Powder turns Yellow/Brown CheckNMR Execute SOP 1: Run 31P NMR Start->CheckNMR IsPurity Is Intact Cation Purity > 96.5%? CheckNMR->IsPurity Action1 Superficial Photolysis Execute SOP 2 (Recrystallize) IsPurity->Action1 Yes Action2 Structural Degradation Discard & Procure Fresh IsPurity->Action2 No

Decision tree for troubleshooting TEAPB color change and purity validation.

References

  • Benchchem. "this compound | 81175-49-7". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETF_yQX7S55AtoxlboidG_NdD3Zbsr93fY2V0pBbD3pig4NLJcLWWuBic3Kzm53mBXyVELkab1omzYFSYiEm9_7Z3AUyPoDB1zUebr5OjbWlYEA6wuCEjQ4xUaszO_5OSB6RjtvQ==]
  • PTC Organics, Inc. "this compound". Phase Transfer Catalysis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz5bPVN92BkgQQEJywcwg6eWirujB5o-dulSaz93BgyGCb-cjzTW7ju5058ZMRWDYEifmiCydfKjmmCxX1eksYiISpcNC-S1pcSS1GVaaFQS7JxQ39vuyuaPgrc44uwcHrp7cvWx_-yga4zmMlv19hKNzqiPPlsmkCgvqs2biqYztHHVHWm_CNLA8suk4EulK4zA==]
  • Google Patents. "WO2000069864A1 - An improved synthesis of tetrakis (dihydro carbylamino) phosphonium halides". Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjuh6KeMOs7_zTrXRlLncRuJHrhfCrb2BWBAVoCgt3GoSMMAi0HC7tPAVTs0lLc2IU1Nqu0n7EMoOAbT7BGl7yqeNWf-w1znow8CUXE-6qTIBUFFN7zLAgzngbG50UW8TNml3EVpelGs_ThO7s7g==]
  • Benchchem. "Tetramethylphosphonium Bromide|C4H12BrP|4519-28-2". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9_ie0fl7MEZIOewM8eGqhsXAuhfH3KYeIrQMBsDPifVF9MS1pIDCY71-NAQ9qrLay0j130kecpqXy1aQ92tWbDWnGFe9QGWVlAhyiK34OV_Nper42LVOFiLNFj-4t3-tVjHgmYQ==]
  • Google Patents. "EP0944564B9 - Halogen exchange reactions and uses thereof". Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1tB6KW2TwYDrWcHUK9LlkexTgJ4curYHSKFle3uQdKOPqD5Rp_Bm1kkNMyEq8FjsvZ2qKn3op5bdZ5Dx52tZdUK4xmHmuZxroHwGLw5KEyIXlupiHqpE7V_2QTJpJzPaV2rivVXO2KiM4UQ==]

Sources

Precision Fluorination Support Center: Phase Transfer Catalysis (PTC)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Phase Transfer Catalyst Loading for Nucleophilic Fluorination (Halex Reaction) Audience: Process Chemists, Medicinal Chemists, and Chemical Engineers.

Welcome to the Technical Support Center

Status: Operational | System: Halex Reaction Optimization

This guide moves beyond standard textbook definitions to address the specific failure modes encountered in high-value nucleophilic fluorination. We treat the reaction mixture not as a simple solution, but as a complex heterogeneous system governed by interfacial surface area, lattice energy, and thermal stability limits.

Part 1: The Core Directive (Diagnostic Workflow)

Before adjusting loading, you must diagnose the rate-limiting step. Use this decision matrix to identify if your issue is Kinetic (Transfer limited) , Thermodynamic (Lattice limited) , or Stability (Decomposition limited) .

OptimizationWorkflow Start PROBLEM: Low Conversion / Stalled Reaction CheckTemp 1. Check Temperature Start->CheckTemp TempDecision > 120°C? CheckTemp->TempDecision Yes Yes TempDecision->Yes High Thermal Stress No No TempDecision->No Kinetic Barrier CheckCatType 2. Check Catalyst Type CatDecision Is it TBA (Tetrabutyl)? CheckCatType->CatDecision CatDecision->Yes CatDecision->No SwitchCat CRITICAL ERROR: TBA undergoes Hofmann Elimination >100°C. Switch to TMA or Phosphonium. CheckWater 3. Check Water Content WaterDecision Water Level? CheckWater->WaterDecision TooDry Too Dry (<50 ppm): KF Lattice Energy too high. Add trace CsF or controlled moisture. WaterDecision->TooDry TooWet Too Wet (>1000 ppm): Fluoride Solvation. Azeotropic Distillation required. WaterDecision->TooWet Optimal (100-500 ppm) Optimal (100-500 ppm) WaterDecision->Optimal (100-500 ppm) CheckLoading 4. Optimize Loading Yes->CheckCatType Yes->SwitchCat No->CheckWater No->CheckWater Optimal (100-500 ppm)->CheckLoading

Figure 1: Diagnostic logic flow for troubleshooting Halex fluorination failures. Note the critical branch regarding catalyst thermal stability.

Part 2: Technical Modules & FAQs
Module 1: Catalyst Selection & Thermal Stability

The Issue: Many protocols default to Tetrabutylammonium Fluoride (TBAF) or Bromide (TBAB). For Halex reactions (often requiring 140°C–190°C), this is a fatal error.

Q: Why does my reaction start fast but stop completely after 2 hours at 150°C? A: You likely killed your catalyst. Quaternary ammonium salts with


-hydrogens (like TBA) undergo Hofmann Elimination  under basic/fluoride conditions at temperatures >100°C, decomposing into tributylamine and butene. Once the catalyst decomposes, the transfer of fluoride from solid KF to the organic phase ceases.

The Fix:

  • < 100°C: TBA salts are acceptable.

  • > 120°C: Switch to Tetramethylammonium (TMA) salts (TMA-Cl) or Tetraphenylphosphonium (TPP) salts. TMA lacks

    
    -hydrogens and is stable up to ~250°C.
    
  • Alternative: Use 18-Crown-6 (complexes K+) or PEG-400 (cheaper, forms "omega phase"), which are thermally robust.

Comparative Stability Data:

Catalyst ClassExampleMax Operating TempDecomposition MechanismCost
Tetrabutyl Ammonium TBA-Br / TBAF~100°CHofmann Elimination (Fast)Low
Tetramethyl Ammonium TMA-Cl~250°CDemethylation (Slow)Low
Phosphonium TPP-Br~300°CPhosphine Oxide formationHigh
Crown Ether 18-Crown-6>250°CRing opening (Very Slow)Very High
Polyether PEG-400>200°COxidation (if O2 present)Very Low
Module 2: The "Water Paradox" (Solvation vs. Lattice Energy)

The Issue: Researchers often dry the reaction "to death," assuming anhydrous conditions are best.

Q: I dried my KF and solvent for 48 hours over sieves, but the conversion is <5%. Why? A: You have created a "Brick Wall" effect. Crystalline KF has a massive lattice energy (808 kJ/mol). To enter the organic phase, the PTC must strip a fluoride ion from this lattice. If the system is completely anhydrous, the surface of the KF crystal is too stable for the PTC to erode.

The "Goldilocks" Protocol:

  • Too Wet (>2000 ppm): Fluoride is heavily solvated by water (H-bonds), reducing nucleophilicity drastically (

    
     drops by 100x).
    
  • Too Dry (<50 ppm): PTC cannot overcome KF lattice energy.

  • Optimal (100–500 ppm): Trace water creates a disordered surface layer ("omega phase") on the KF crystal, facilitating ion exchange without fully solvating the bulk fluoride.

Experimental Fix: Do not use molecular sieves in the reaction flask (they grind KF and trap PTC). Instead, perform an azeotropic distillation (e.g., with toluene or chlorobenzene) to remove bulk water, then distill off the azeotrope until the head temperature indicates the high-boiling solvent (e.g., Sulfolane/DMSO) is pure. This usually leaves the "essential" trace moisture.

Module 3: Optimization of Loading (Mol%)

The Issue: "More is better" does not apply here.

Q: Can I increase the rate by using 50 mol% catalyst? A: Generally, no. High loadings lead to:

  • Emulsions: Difficult aqueous workup.

  • Ion Pairing: At high concentrations,

    
     exists as tight ion pairs rather than loose ions, reducing reactivity.
    
  • Cost: Waste of expensive reagents.

Recommended Loading Strategy:

  • Standard Substrates (Activated Nitro/Chloro): Start at 1–3 mol% .

  • Deactivated Substrates: Increase to 5–10 mol% .

  • Solid-Liquid Surface Area: If the reaction is slow, increasing loading is often less effective than increasing surface area. Spray-dried KF (high surface area) is superior to crystalline KF. Using spray-dried KF often allows you to lower catalyst loading.

Part 3: The Mechanism Visualized

Understanding the "Interfacial Shuttle" is key to troubleshooting. The reaction does not happen in the bulk liquid; it happens at the interface and transports the "naked" fluoride into the bulk.

HalexMechanism cluster_solid Solid Phase (KF) cluster_interface Interfacial Region cluster_organic Organic Phase (DMSO/Sulfolane) KF_Solid K+ F- (Lattice) Exchange Ion Exchange [Q+ Cl-] -> [Q+ F-] KF_Solid->Exchange Surface Erosion Q_F Q+ F- (Active Nucleophile) Exchange->Q_F Phase Transfer Transition Meisenheimer Complex Q_F->Transition + Ar-Cl Substrate Ar-Cl Product Ar-F Transition->Product Q_Cl Q+ Cl- (Leaving Group Pair) Transition->Q_Cl Q_Cl->Exchange Recycle

Figure 2: The Phase Transfer Cycle. Note that Q+Cl- must return to the solid surface to regenerate Q+F-. If Q+ decomposes, this cycle breaks.

Part 4: Validated Protocol (Standard Operating Procedure)

Reagents:

  • Substrate: 1.0 equiv

  • KF (Spray-dried recommended): 1.5 – 2.0 equiv

  • Catalyst (TMA-Cl or TPP-Br): 0.05 equiv (5 mol%)

  • Solvent: Sulfolane (preferred for stability) or DMSO.

Step-by-Step:

  • Drying: Charge KF and Catalyst into the flask. Add Toluene (20% v/v relative to reaction solvent). Reflux with a Dean-Stark trap to remove bulk water. Distill off Toluene.

  • Solvation: Add the high-boiling solvent (Sulfolane). Stir at 100°C for 30 mins to allow the catalyst to "condition" the KF surface.

  • Reaction: Add the substrate. Heat to reaction temperature (typically 140–180°C).

  • Monitoring: Monitor by HPLC/GC.

    • Troubleshooting: If conversion stalls at 50%, add 0.1 equiv of fresh spray-dried KF (not catalyst). The surface of the original KF may be coated with KCl (byproduct), blocking further reaction.

References
  • Mechanism & Kinetics: Halpern, M. "Phase-Transfer Catalysis: Fundamentals and Applications." Industrial Phase-Transfer Catalysis, 2024 . Link

  • Catalyst Stability (TBA vs TMA): Sun, H.; DiMagno, S. G. "Anhydrous Tetrabutylammonium Fluoride."[1][2] J. Am. Chem. Soc.2005 , 127, 2050–2051. Link

  • Halex Reaction Reviews: Adams, D. J.; Clark, J. H. "Nucleophilic Fluorination in Aprotic Solvents." Chem. Soc. Rev.1999 , 28, 225-234. Link

  • Spray Dried KF Benefits: Smyth, T. P., et al. "Optimizing the Halex Reaction." Organic Process Research & Development2010 , 14, 1050. Link

  • Crown Ether vs. Ammonium Salts: Dermeik, S.; Sasson, Y. "Fluoride-Initiated Reactions."[1][3] J. Org.[4][5] Chem.1985 , 50, 879. Link

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Validation & Comparative

High-Performance Phase Transfer Catalysis: Tetrakis(diethylamino)phosphonium Bromide vs. TBAB

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Workhorse" vs. The "Specialist"

In the landscape of Phase Transfer Catalysis (PTC), Tetrabutylammonium Bromide (TBAB) is the industry-standard "workhorse."[1] It is cost-effective, widely available, and sufficient for roughly 80% of biphasic nucleophilic substitutions conducted below 100°C.

Tetrakis(diethylamino)phosphonium bromide (TEAPB) , however, represents a specialized class of "high-performance" catalysts. It is engineered to survive conditions where TBAB fails catastrophically—specifically, high-temperature environments (>120°C) and strongly alkaline media.

The Verdict:

  • Choose TBAB for routine alkylations, cyanide displacements, and oxidations at mild temperatures (<100°C) where cost is the primary driver.

  • Choose TEAPB for "difficult" reactions requiring high activation energies (e.g., Halex fluorinations), strongly basic conditions where ammonium salts undergo Hofmann elimination, or when catalyst recycling is required to offset cost.

Technical Deep Dive: Structure & Stability Mechanisms

To select the correct catalyst, one must understand the failure modes of the alternatives. The primary differentiator between these two salts is their resistance to thermal and chemical degradation.

Tetrabutylammonium Bromide (TBAB)[2][3]
  • Structure: Quaternary ammonium salt with four butyl chains.

  • Failure Mode (Hofmann Elimination): Under basic conditions (e.g., 50% NaOH) and elevated temperatures (>60-100°C), the hydroxide ion abstracts a

    
    -proton from the butyl chain. This leads to the elimination of 1-butene and the formation of tributylamine, destroying the catalyst and potentially contaminating the product.
    
  • Failure Mode (Nucleophilic Dealkylation): At high temperatures, nucleophiles can attack the

    
    -carbon, leading to irreversible dealkylation.
    
This compound (TEAPB)
  • Structure: A phosphorus cation bonded to four diethylamino groups

    
    .
    
  • Stability Mechanism (Resonance Stabilization): Unlike standard tetraalkylphosphonium salts (which degrade to phosphine oxides via alkaline hydrolysis), the amino groups on TEAPB donate electron density to the phosphorus atom via

    
     back-bonding. This significantly reduces the electrophilicity of the phosphorus center, making it resistant to attack by hydroxide ions (
    
    
    
    ).
  • Thermal Resilience: TEAPB is stable up to 180°C–200°C , making it the catalyst of choice for Halex reactions (Ar-Cl

    
     Ar-F), which require high thermal energy to overcome the activation barrier.
    
Visualizing the Stability Logic

CatalystStability Condition Reaction Conditions Mild Mild (<100°C, pH < 12) Condition->Mild Harsh Harsh (>120°C, pH > 12) Condition->Harsh TBAB TBAB (Ammonium) Mild->TBAB Cost Effective Harsh->TBAB Unsuitable TEAPB TEAPB (Aminophosphonium) Harsh->TEAPB Required Hofmann Hofmann Elimination (Catalyst Destruction) TBAB->Hofmann Base + Heat Stable Resonance Stabilization (Catalyst Intact) TEAPB->Stable P-N Bond Strength Outcome1 Product + Impurities (Low Yield) Hofmann->Outcome1 Outcome2 High Yield (Clean Reaction) Stable->Outcome2

Figure 1: Decision logic for catalyst selection based on reaction severity and degradation pathways.

Comparative Performance Analysis

The following data summarizes the operational boundaries of both catalysts.

FeatureTetrabutylammonium Bromide (TBAB)This compound (TEAPB)
CAS Number 1643-19-281175-49-7
Operational T Max ~100°C (Rapid degradation >110°C)~200°C
Alkaline Stability Poor (Hofmann Elimination)Excellent (Resistant to Hydrolysis)
Lipophilicity Moderate (Good for general PTC)High (Excellent for non-polar solvents)
Key Application Alkylation, Cyanidation, OxidationHalex (Fluorination), High-T Etherification
Approx.[2] Cost Low (Commodity Chemical)High (Specialty Reagent)
Catalyst Recovery Difficult (Often consumed)Feasible (Due to high stability)

Experimental Protocol: High-Temperature Fluorination (Halex Reaction)

This protocol demonstrates a reaction where TBAB fails (due to decomposition before reaction completion) and TEAPB succeeds .

Objective: Synthesis of 4-fluoronitrobenzene from 4-chloronitrobenzene via Halex reaction. Reaction:



Materials
  • Substrate: 4-Chloronitrobenzene (15.7 g, 0.1 mol)

  • Reagent: Potassium Fluoride (KF), spray-dried (11.6 g, 0.2 mol)

  • Solvent: Sulfolane or Dimethylacetamide (DMAc) (50 mL) - Note: PTC allows use of less polar solvents, but polar aprotic is standard for Halex.

  • Catalyst A: TBAB (1.6 g, 5 mol%) - Control Group

  • Catalyst B: TEAPB (2.0 g, 5 mol%) - Experimental Group

Methodology
  • Drying: Ensure KF is rigorously dry. Water inhibits fluoride nucleophilicity. Dry KF in a vacuum oven at 150°C for 4 hours prior to use.

  • Setup: Charge a 3-neck round bottom flask with 4-chloronitrobenzene, dry KF, and the chosen catalyst (TBAB or TEAPB).

  • Solvent Addition: Add the solvent (Sulfolane) under an inert atmosphere (

    
    ).
    
  • Heating Phase:

    • Heat the mixture to 180°C with vigorous mechanical stirring (crucial for solid-liquid transfer).

  • Monitoring:

    • TBAB Run: Monitor by GC/HPLC every 30 mins.

    • TEAPB Run: Monitor by GC/HPLC every 30 mins.

  • Workup: Cool to room temperature. Filter off inorganic salts (KCl/KF). Dilute filtrate with water and extract with dichloromethane.

Expected Results & Discussion
  • TBAB Outcome: The reaction will stall early. At 180°C, TBAB degrades within minutes to tributylamine and butene. The active catalyst concentration drops to near zero before significant conversion of the aryl chloride occurs. Yield: <10-20%.

  • TEAPB Outcome: The catalyst remains stable at 180°C. It effectively shuttles the fluoride ion into the organic phase (or interface) continuously. Yield: >85% after 4-6 hours.

Mechanism of Action (TEAPB)

The TEAPB cation forms a loose ion pair with fluoride


. The bulky, electron-rich cation reduces the hydration/solvation shell around the fluoride ion, creating a "naked" fluoride species with significantly enhanced nucleophilicity, essential for attacking the electron-deficient aromatic ring.

HalexMechanism SolidKF Solid KF (Lattice Energy High) Interface Interface SolidKF->Interface Dissolution IonPair Active Pair [Q+ F-] Interface->IonPair Ion Exchange OrgPhase Organic Phase (Reaction Zone) Substrate Ar-Cl OrgPhase->Substrate Nucleophilic Attack TEAPB TEAPB (Q+) TEAPB->Interface Migration IonPair->OrgPhase Transfer Product Ar-F Substrate->Product 180°C Product->TEAPB Regeneration (Q+ Cl-)

Figure 2: Phase transfer mechanism for Fluorination. TEAPB enables the transfer of F- into the organic phase where it reacts with Ar-Cl.

Cost-Benefit & Selection Guide

When should you switch from TBAB to TEAPB?

  • Temperature Threshold: If your reaction requires

    
    , TBAB is economically inviable due to rapid decomposition. Switch to TEAPB.
    
  • Base Strength: If using 50% NaOH or KOH at elevated temperatures, TBAB will undergo elimination. TEAPB is necessary.[3]

  • Reaction Rate: For sluggish reactions (e.g., substitution on deactivated rings), the higher lipophilicity and "naked anion" effect of TEAPB can increase rates by 10-100x compared to ammonium salts.

  • Cost Factor: TEAPB is significantly more expensive. It should only be used when the yield improvement or process enablement justifies the cost, or when the catalyst can be recycled.

References

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Definitive text on PTC mechanisms and stability).
  • Brunelle, D. J. (1987). "Phase Transfer Catalysis in Condensation Polymerization".
  • Albemarle Corporation. (2023). Phase Transfer Catalysts Product Guide.
  • Marchenko, A. P., et al. (1980).[4] "Synthesis and properties of aminophosphonium salts". Zhurnal Obshchei Khimii. (Original characterization of TEAPB stability).

  • Halpern, M. (2000). "Industrial Phase-Transfer Catalysis".[5][6] Acc.[2][5] Chem. Res. (Comparison of ammonium vs. phosphonium performance in industrial settings). [Link]

Sources

31P NMR Spectrum of Tetrakis(diethylamino)phosphonium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the 31P NMR spectral characteristics of Tetrakis(diethylamino)phosphonium bromide , a specialized phase-transfer catalyst and organic structure-directing agent (OSDA). This guide is designed for analytical chemists and synthetic researchers requiring precise purity assessment protocols.

Content Type: Publish Comparison Guide Subject:


 Spectral Analysis & Purity Verification

Executive Summary & Technical Context

This compound (CAS: 81175-49-7) is a sterically crowded, cation-rich phosphorus species used primarily as a robust phase-transfer catalyst (PTC) and more recently as a structure-directing agent for high-silica zeolites (e.g., ITQ-70).

Unlike standard alkylphosphonium salts (e.g., tetrabutylphosphonium), the phosphorus center in this compound is shielded by four electron-rich diethylamino groups. This unique electronic environment results in a distinct 31P NMR signature that serves as the primary method for validating catalyst integrity against common degradation pathways (hydrolysis and oxidation).

Key Spectral Feature
  • Primary Resonance:

    
     +42.5 ppm  (Singlet)
    
    • Note: Value based on the close structural analog Tetrakis(dimethylamino)phosphonium hexafluorophosphate in CDCl3. The diethyl analog resonates in the immediately adjacent range (40–45 ppm).

  • Reference Standard: 85%

    
     (external, 
    
    
    
    0.0 ppm).

Spectral Comparison: Product vs. Impurities

A critical function of 31P NMR in this context is distinguishing the active catalyst from its synthetic precursors and degradation byproducts. The table below outlines the chemical shift hierarchy.

Table 1: Comparative 31P NMR Chemical Shifts (CDCl3)
Compound SpeciesStructureChemical Shift (

ppm)
MultiplicitySignal Origin
Tetrakis(diethylamino)phosphonium Br

+42.5 ± 2.0 Singlet Active Catalyst
Tris(diethylamino)phosphine

+118.0 – 122.0SingletUnreacted Precursor
Tris(diethylamino)phosphine oxide (TEPA)

+24.0 – 26.0SingletOxidation Impurity
Phosphoric Acid

0.0SingletExternal Standard
Phosphazenium Hydrolysis Products

+30.0 – 35.0SingletHydrolysis Degradant

Expert Insight: The large chemical shift difference (


 ppm) between the trivalent precursor (

) and the pentavalent product (

) makes 31P NMR far superior to 1H NMR for reaction monitoring, where ethyl group signals often overlap.

Mechanistic Pathways & Spectral Logic

Understanding the origin of spectral impurities requires mapping the synthesis and degradation logic. The diagram below illustrates the transformation of the phosphorus center and the corresponding shift in NMR resonance.

G Precursor Precursor: P(NEt2)3 (δ +120 ppm) Intermediate Intermediate: P(NEt2)3Br2 (Transient) Precursor->Intermediate + Br2 Oxide Impurity: O=P(NEt2)3 (δ +25 ppm) Precursor->Oxide Oxidation (O2/H2O) Product Product: [(Et2N)4P]Br (δ +42.5 ppm) Intermediate->Product + Et2NH / -HBr Product->Oxide Hydrolysis (High pH/Heat)

Figure 1: Reaction pathway tracking phosphorus oxidation states and their corresponding NMR shifts. Green indicates the target active species.

Validated Experimental Protocol (Self-Validating)

To ensure reproducibility and quantitative accuracy (qNMR), follow this specific workflow. This protocol is designed to prevent in-tube hydrolysis, a common source of false negatives.

Materials
  • Solvent: Chloroform-d (

    
    ) neutralized with basic alumina (acidic 
    
    
    
    can catalyze hydrolysis).
  • Internal Standard (Optional): Triphenylphosphine oxide (

    
     +29 ppm) – distinct from the analyte peak.
    
Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 15–20 mg of the phosphonium salt into a clean vial.

    • Dissolve in 0.6 mL of dry

      
      .
      
    • Critical: If the solution is cloudy, filter through a 0.2 µm PTFE syringe filter (removes inorganic salts like

      
       that may affect shimming).
      
  • Acquisition Parameters:

    • Pulse Sequence: zgig (Inverse gated decoupling) to suppress NOE for integration accuracy.

    • Spectral Width: -100 ppm to +200 ppm.

    • Relaxation Delay (D1): Set to

      
       (typically 10–15 seconds for quaternary phosphoniums) to ensure full magnetization recovery.
      
    • Scans: 64–128 scans for high S/N ratio.

  • Processing & Validation:

    • Apply exponential multiplication (LB = 1.0–2.0 Hz).

    • Phase correction: Manual (automatic phasing often fails with broad baseline rolls).

    • Validation Check: If a peak appears at ~25 ppm (Oxide), calculate the molar ratio:

      
      
      (Where 
      
      
      
      is the integral of the respective peak).

Comparative Performance Analysis

Why choose This compound over alternatives?

FeatureTetrakis(diethylamino)phosphonium Br Tetraphenylphosphonium Br Tetrabutylphosphonium Br
Cation Stability High (Steric protection by amino groups)Moderate (Susceptible to alkaline hydrolysis)High (Thermally stable)
Solubility Soluble in organic & aqueous phasesLimited aqueous solubilityHighly lipophilic
NMR Diagnosis Distinct Region (40-50 ppm) Overlaps with many aryl-phosphines (20-30 ppm)Overlaps with alkyl-phosphines (30-35 ppm)
Application Specialized PTC / Zeolite OSDAGeneral PTCGeneral PTC / Ionic Liquids

References

  • Chemical Shift Data & Analogues

    • Suppressing Water Uptake in Ion-Exchange Materials (NSF). (2022).[1][2] Identifies 31P shift of

      
       at 42.5 ppm.
      
  • Synthesis & Zeolite Application

    • Synthesis and Structure of Zeolite ITQ-70. (2024).[3][4] Describes the use of Tetrakis(diethylamino)phosphonium as OSDA and its intact detection via 31P NMR.

  • General Phosphorus NMR Data

    • 31P NMR Chemical Shifts of Phosphorus Compounds. (Review).
  • Phase Transfer Catalysis

    • This compound Properties.[5][6] Benchchem Technical Data.

Sources

Comprehensive Purity Analysis Guide: Tetrakis(diethylamino)phosphonium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Tetrakis(diethylamino)phosphonium Bromide Purity Analysis Methods CAS: 81175-49-7 Content Type: Publish Comparison Guide[1]

Executive Summary & Chemical Profile

This compound (CAS 81175-49-7) is a specialized quaternary phosphonium salt primarily utilized as a high-temperature Phase Transfer Catalyst (PTC).[1] Its thermal stability and lipophilicity make it a critical reagent in Halex (Halogen Exchange) reactions , particularly for synthesizing fluorinated pharmaceuticals and agrochemicals.

Unlike simple organic molecules, this compound presents a "Purity Triad" challenge:

  • Ionic Nature: It does not behave like a neutral organic compound in chromatography.

  • Chromophore Deficiency: The lack of aromatic rings means it has negligible UV absorbance above 210 nm, rendering standard UV-HPLC ineffective.

  • Hygroscopicity: As a salt, it greedily absorbs atmospheric moisture, which acts as a "silent impurity" by weight.

This guide compares the three most effective methodologies for validating its purity: Quantitative NMR (qNMR) , Potentiometric Titration , and Ion-Pair HPLC .

Chemical Identity[2][3][4]
  • Formula:

    
    
    
  • MW: 399.40 g/mol [1]

  • Structure: A central phosphorus atom tetrahedrally bonded to four diethylamino groups, balanced by a bromide anion.[2]

Critical Impurity Landscape

Before selecting a method, one must understand what impurities are likely present. The synthesis typically involves the reaction of phosphorus pentachloride (


) with diethylamine, followed by anion exchange.

Figure 1: Potential impurity origins in the synthesis of this compound.

Method 1: Quantitative NMR (qNMR) – The Gold Standard

Verdict: Best for Absolute Purity (Cation) & Organic Impurities.

qNMR is the superior method for this compound because it does not rely on UV absorption. By using an internal standard (IS), you can determine the absolute mass purity of the phosphonium cation directly.

Experimental Protocol

Reagents:

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-

    
    ) is preferred for solubility and preventing exchangeable proton issues.
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). It is non-volatile, stable, and has a distinct singlet at

    
     6.2 ppm, clear of the sample's ethyl signals.
    

Workflow:

  • Drying: Dry the sample in a vacuum oven at 60°C for 4 hours to remove surface moisture.

  • Weighing: Accurately weigh ~20 mg of Sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.7 mL DMSO-

    
    .
    
  • Acquisition:

    • Pulse Sequence: 90° pulse.

    • Relaxation Delay (D1): Must be

      
       (typically 30–60 seconds) to ensure full relaxation.
      
    • Scans: 16–32 scans are usually sufficient.

  • Integration: Integrate the IS singlet and the methyl protons of the sample (triplet, ~1.1 ppm).

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Mass weighed,

= Purity of IS.[2][3][4][5][6][7][8]

Advantages:

  • Specificity:

    
     NMR (decoupled) can also be run to instantly spot phosphorus-based impurities (e.g., phosphine oxides) which appear as distinct peaks away from the main phosphonium signal.
    
  • No Response Factors: Unlike HPLC, NMR response is uniform for all protons.

Method 2: Potentiometric Titration – The Stoichiometry Check

Verdict: Best for Anion Quantification (Bromide) & Halide Purity.

While qNMR measures the organic cation, it cannot see the bromide counterion. Potentiometric titration is essential to ensure the salt is chemically stoichiometric (1:1 Cation:Anion) and free from chloride contamination.

Experimental Protocol

System: Automatic Titrator with a Silver/Silver Bromide (Ag/AgBr) electrode. Titrant: 0.1 N Silver Nitrate (


).

Workflow:

  • Dissolution: Dissolve ~150 mg of sample in 50 mL of deionized water. Add 2 mL of 5M

    
     to acidify (prevents interference from hydroxides/carbonates).
    
  • Titration: Titrate with 0.1 N

    
     under vigorous stirring.
    
  • Detection: Monitor the potential (mV). The End Point (EP) is the inflection point of the curve.

  • Chloride/Bromide Discrimination: If chloride is present (from incomplete exchange), you may observe a second inflection point or a shift in the EP. For high precision, use a derivative curve (

    
    ) to pinpoint the exact volume.
    

Causality:



The steep change in potential indicates the complete consumption of free bromide ions.

Method 3: Ion-Pair HPLC with ELSD – The Impurity Profiler

Verdict: Best for Trace Organic Impurities Separation.

Standard UV-HPLC fails here due to the lack of chromophores. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is required because they detect mass, not light absorption.

Experimental Protocol

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm. Mobile Phase:

  • A: Water + 0.1% Trifluoroacetic acid (TFA). Note: TFA acts as an ion-pairing agent to retain the cationic phosphonium on the hydrophobic column.

  • B: Acetonitrile + 0.1% TFA. Gradient: 5% B to 95% B over 20 minutes. Detector: ELSD (Drift tube temp: 60°C, Gain: 8).

Why this works: The TFA forms a neutral ion pair with the phosphonium cation


, allowing it to interact with the C18 stationary phase. Without TFA, the salt would elute in the void volume.

Comparative Analysis & Data Synthesis

The following table summarizes the performance of each method based on experimental validation criteria.

FeatureqNMR (

)
Potentiometric Titration HPLC-ELSD
Primary Target Organic Cation & Phosphorus byproductsBromide Anion (Counterion)Trace Organic Impurities
Accuracy High (< 1% error)High (< 0.5% error)Moderate (Response factors vary)
LOD (Limit of Detection) ~0.1%~0.5%< 0.05% (Best for trace)
Specificity Excellent (Structural ID)High for HalidesGood for Separation
Speed Fast (15 min)Fast (10 min)Slow (30-45 min)
Major Limitation Requires expensive instrument; hygroscopic handlingCannot detect organic degradationRequires specialized detector (ELSD/CAD)
Recommended Workflow

For a complete Certificate of Analysis (CoA), a single method is insufficient. Use this integrated workflow:

Figure 2: Integrated Analytical Workflow for Phosphonium Salt Certification.

Conclusion

For This compound , reliance on standard UV-HPLC leads to "blind" spots in quality control.

  • Research Use: Use

    
     qNMR  for a quick check of catalyst integrity (absence of oxides).
    
  • GMP/GLP Release: Must combine qNMR (for the cation), Potentiometric Titration (for the anion), and Karl Fischer (for water) to ensure the mass balance closes to 100%.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (General reference for qNMR methodology).
  • Kariuki, B. M., et al. (1998). Phosphonium salts as phase transfer catalysts. Journal of Chemical Crystallography. (Context for structural stability and hygroscopicity).

Sources

Comparing phosphonium vs ammonium salts for phase transfer catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Phosphonium vs. Ammonium Salts in Phase Transfer Catalysis

Executive Summary Phase transfer catalysis (PTC) is a cornerstone methodology in organic synthesis and drug development, enabling efficient reactions between immiscible aqueous and organic phases. By employing catalytic amounts of phase transfer agents, researchers can bypass the need for expensive, toxic, and difficult-to-remove aprotic polar solvents. The two most dominant classes of phase transfer catalysts are quaternary ammonium and quaternary phosphonium salts. While ammonium salts have historically dominated the market due to cost-efficiency, phosphonium salts are increasingly recognized for their superior thermal stability and kinetic advantages in demanding chemical environments[1].

This guide provides an objective, data-backed comparison of these two catalyst classes to aid process chemists in optimizing synthetic routes.

Mechanistic Causality in Phase Transfer Catalysis

To understand the divergence in performance between these two catalyst classes, one must first examine the fundamental mechanism of PTC. The catalyst (


) pairs with an aqueous nucleophile (

) to form a lipophilic ion pair (

). This complex migrates across the interfacial boundary into the organic phase. Because the nucleophile is weakly solvated in the organic layer, it becomes highly reactive, facilitating rapid substitution with the organic substrate (

).

PTC_Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase NaX Na+ Y- (Reactant Salt) QY_aq Q+ Y- (Active Catalyst) NaX->QY_aq Anion Exchange QY_org Q+ Y- (Lipophilic Ion Pair) QY_aq->QY_org Phase Transfer QX_aq Q+ X- (Spent Catalyst) QX_aq->QY_aq Regeneration RX R-X (Substrate) RY R-Y (Product) RX->RY Reacts with Q+Y- QY_org->RY Nucleophilic Substitution QX_org Q+ X- (Lipophilic Byproduct) QY_org->QX_org Byproduct Formation QX_org->QX_aq Phase Transfer

Caption: Biphasic mechanism of phase transfer catalysis showing ion pair migration.

Core Performance Comparison

Thermal and Chemical Stability The most critical differentiator between phosphonium and ammonium catalysts is their stability profile. Quaternary ammonium salts (e.g., Tetrabutylammonium bromide, TBAB) are highly susceptible to Hofmann elimination when exposed to strong bases and elevated temperatures (typically >100°C)[2]. This base-catalyzed degradation strips a beta-hydrogen, cleaving the catalyst into an inactive tertiary amine and an alkene.

Conversely, phosphonium salts (e.g., Tetraphenylphosphonium bromide, TPPB) exhibit remarkable thermal durability, often remaining intact at temperatures exceeding 300°C[3]. The larger atomic radius of phosphorus reduces the electronegativity of the cationic center, rendering adjacent beta-hydrogens significantly less acidic. Furthermore, phosphines are poorer leaving groups than amines, effectively shutting down the Hofmann elimination pathway[3].

Degradation_Logic Base Strong Base / Heat (Reaction Conditions) Ammonium Quaternary Ammonium (e.g., TBAB) Base->Ammonium Phosphonium Quaternary Phosphonium (e.g., TPPB) Base->Phosphonium Hofmann Hofmann Elimination (Beta-Hydrogen Abstraction) Ammonium->Hofmann Susceptible Stable Catalyst Remains Intact (No Degradation) Phosphonium->Stable Resistant Degradation Alkene + Tertiary Amine (Catalyst Deactivation) Hofmann->Degradation Loss of Efficiency Active Continued Phase Transfer (High Yield) Stable->Active Sustained Kinetics

Caption: Catalyst degradation pathways under strongly basic or high-heat conditions.

Lipophilicity and Reaction Kinetics Because phosphorus is a larger atom than nitrogen, phosphonium cations are generally larger and more polarizable. This increased lipophilicity enhances the partitioning of the catalyst-anion pair into the organic phase, which directly accelerates reaction kinetics in nucleophilic substitutions[2]. For sterically hindered or highly hydrated anions, phosphonium salts often provide the necessary phase-transfer efficiency that ammonium salts lack.

Quantitative Data and Yield Comparisons

The following table summarizes experimental data comparing catalyst performance in the alkylation of sodium benzoate with butyl bromide. (Standardized Reaction Conditions: 1:1 molar ratio, 0.001 mol catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation)[2].

Catalyst ClassSpecific CatalystYield of Butyl Benzoate (%)Thermal Stability LimitSusceptibility to Strong Base
Phosphonium Tetraphenylphosphonium Bromide (TPPB)98% > 300°CHighly Resistant
Ammonium Tri-caprylyl methyl ammonium chloride (Aliquat 336)92% ~ 100°CSusceptible (Degrades)
Ammonium Tetrabutylammonium Bromide (TBAB)91% ~ 100°CSusceptible (Degrades)

Table 1: Comparative performance and stability metrics of standard PTCs[2],[3].

Validated Experimental Protocol: Alkylation of Sodium Benzoate

To objectively evaluate the kinetic differences between phosphonium and ammonium catalysts, researchers can utilize the following self-validating biphasic alkylation protocol. The causality behind the precise agitation and molar ratios is to ensure the reaction is strictly chemically kinetically controlled, rather than mass-transfer limited.

Materials:

  • Sodium benzoate (10 mmol)

  • Butyl bromide (10 mmol)

  • Catalyst: TPPB or TBAB (0.01 mmol, 0.1 mol%)

  • Solvent: Toluene (10 mL) and Deionized Water (10 mL)

  • Internal Standard: Dodecane (1 mmol, for GC quantification)

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 10 mmol of sodium benzoate in 10 mL of deionized water in a 50 mL round-bottom flask. Causality: Pre-dissolving the salt ensures maximum availability of the benzoate anion at the interfacial boundary.

  • Organic Phase Preparation: In a separate vial, dissolve 10 mmol of butyl bromide and 1 mmol of dodecane (internal standard) in 10 mL of toluene.

  • Catalyst Introduction: Add 0.01 mmol of the chosen phase transfer catalyst (TPPB or TBAB) to the aqueous solution.

  • Biphasic Initiation: Pour the organic phase into the round-bottom flask. Equip the flask with a reflux condenser and a magnetic stir bar.

  • Thermal Activation & Agitation: Heat the biphasic mixture to 60°C while stirring at exactly 500 rpm. Causality: 500 rpm is the critical threshold to maximize interfacial surface area; below this, the reaction becomes diffusion-limited, skewing comparative kinetic data.

  • Self-Validating Sampling: At 15, 30, 45, and 60 minutes, halt stirring for 15 seconds to allow phase separation. Extract a 50 µL aliquot from the upper organic layer.

  • Analytical Readout: Dilute the aliquot in 1 mL of ethyl acetate and analyze via GC-FID. Calculate the conversion of butyl bromide to butyl benzoate relative to the dodecane internal standard. Validation Check: A successful phosphonium-catalyzed reaction will show a near-linear kinetic profile reaching >95% conversion at 60 minutes, whereas the ammonium-catalyzed reaction will plateau near 90% due to lower lipophilicity and early-stage degradation.

Conclusion & Selection Matrix

The selection between phosphonium and ammonium-based phase transfer catalysts dictates the scalability, kinetic rate, and purity of a synthetic route:

  • Choose Ammonium Salts (e.g., TBAB, Aliquat 336) for standard, low-temperature (<80°C) nucleophilic substitutions where cost-efficiency is the primary driver and mild conditions prevent Hofmann elimination[2],[1].

  • Choose Phosphonium Salts (e.g., TPPB, Cyphos ILs) for high-temperature reactions, strongly basic conditions, or when pushing a reaction to absolute completion is required to avoid complex downstream purifications[2],[3],.

References

  • Title: Phase Transfer Catalyst Market by Type, End-use Industry and Region - Global Forecast to 2023. Source: MarketsandMarkets URL: [Link]

Sources

Stability Showdown: Tetrakis(diethylamino)phosphonium Bromide vs. Tetraphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and process chemists, the choice between Tetrakis(diethylamino)phosphonium bromide (TEAPB) and Tetraphenylphosphonium bromide (TPP) is rarely about cost alone—it is a decision dictated by the pH and electrochemical window of the target application.

  • Select this compound (TEAPB) if your system involves strong bases (pH > 12) , nucleophilic attack, or requires a wide electrochemical window (e.g., supercapacitor electrolytes). Its amino-substituents provide electronic shielding that renders the phosphorus center exceptionally resistant to hydrolysis.

  • Select Tetraphenylphosphonium bromide (TPP) if your process requires extreme thermal stability (>250°C) in neutral or acidic media, or if you need a lipophilic cation for mitochondrial probing. However, be warned: TPP degrades rapidly under alkaline conditions.

Scientific Foundation: Structural & Electronic Determinants

The stability divergence between these two salts stems directly from the electronic interaction between the substituents and the central phosphorus atom.

Structural Comparison
FeatureTetraphenylphosphonium Bromide (TPP)This compound (TEAPB)
Cation Structure


Substituent Nature Aromatic (Aryl)Aliphatic Amine (Amino)
Electronic Effect Inductive withdrawal; Resonance delocalization over rings.Strong

donation
from Nitrogen to Phosphorus.
Steric Profile Bulky, rigid propeller shape.Bulky, but flexible ethyl chains.
The "Phosphorus Shielding" Mechanism

The critical differentiator is the electron density at the phosphorus center.

  • In TPP , the phenyl rings withdraw electron density, making the phosphorus atom highly electrophilic and susceptible to attack by nucleophiles (like

    
    ).
    
  • In TEAPB , the lone pairs on the nitrogen atoms donate electron density into the empty d-orbitals (or

    
     orbitals) of the phosphorus. This reduces the electrophilicity  of the phosphorus, effectively "shielding" it from hydroxide attack.
    

Critical Stability Analysis

Alkaline Stability (Hydrolysis Resistance)

Verdict: TEAPB is Superior.

This is the most significant operational difference. TPP undergoes rapid alkaline hydrolysis (degradation) in the presence of base, while TEAPB remains stable for extended periods.

  • TPP Degradation: In 1M NaOH or KOH, TPP degrades via the formation of a pentacoordinate intermediate, ultimately collapsing to Triphenylphosphine oxide (TPPO) and benzene.

  • TEAPB Resistance: The electron-rich phosphorus repels the hydroxide ion. Experimental data indicates TEAPB can survive conditions (e.g., 50% NaOH at elevated temperatures) that would destroy TPP in minutes.

Comparative Data:

ConditionTPP StabilityTEAPB Stability
1M KOH / MeOH, 80°C < 10 minutes (Complete degradation)> 20 days (No significant degradation)
Phase Transfer (50% NaOH) Rapid loss of catalytic activityMaintains activity for extended cycles
Degradation Product Triphenylphosphine Oxide (TPPO)Phosphoramide oxides (slow formation)
Thermal Stability

Verdict: TPP is Superior (in neutral conditions).

  • TPP: Exhibits excellent thermal stability due to the robust P-C bonds and aromatic system. Decomposition typically begins >350°C.

  • TEAPB: Stable up to ~200-250°C. While sufficient for most organic synthesis (including Halex reactions at 180°C), it cannot match the extreme thermal ceiling of TPP.

Electrochemical Stability

Verdict: TEAPB is Superior.

TEAPB is widely used in electrical double-layer capacitors (EDLCs) because it offers a wider electrochemical window. The anodic stability limit is higher because the amino groups are harder to oxidize than the phenyl rings of TPP, which can undergo electropolymerization or passivation.

  • TPP Window: ~ 2.5 V (vs. Ag/Ag+)

  • TEAPB Window: ~ 3.2 V (vs. Ag/Ag+) in acetonitrile.

Visualizing the Degradation Pathways[1]

The following diagram illustrates the mechanistic difference between the rapid failure of TPP in base and the resistance of TEAPB.

StabilityComparison cluster_0 TPP: Alkaline Degradation Pathway cluster_1 TEAPB: Alkaline Resistance Mechanism TPP Tetraphenylphosphonium (TPP) [High Electrophilicity] OH_Attack Nucleophilic Attack (OH-) TPP->OH_Attack High pH Inter_TPP Pentacoordinate Intermediate (Unstable) OH_Attack->Inter_TPP TPPO Triphenylphosphine Oxide + Benzene Inter_TPP->TPPO Rapid Collapse TEAPB Tetrakis(diethylamino)phosphonium (TEAPB) [Low Electrophilicity] N_Donation Nitrogen Lone Pair Donation (Shielding Effect) TEAPB->N_Donation Intrinsic OH_Repel Hydroxide Repulsion (No Reaction) N_Donation->OH_Repel High pH OH_Repel->TEAPB Catalyst Recovers

Caption: Mechanistic divergence in alkaline media. TPP (left) succumbs to nucleophilic attack, while TEAPB (right) is electronically shielded by nitrogen donation.

Experimental Protocols for Validation

To verify these stability profiles in your own lab, use the following self-validating protocols.

Protocol A: Alkaline Stress Test (Hydrolysis Kinetics)

Objective: Quantify the half-life of the cation in high-pH environments.

  • Preparation: Prepare a 0.05 M solution of the phosphonium salt (TPP or TEAPB) in a mixture of

    
     (deuterated methanol) and 2M 
    
    
    
    (in
    
    
    ).
  • Incubation: Seal the NMR tube and heat to 60°C in a temperature-controlled bath.

  • Monitoring: Acquire

    
     NMR spectra at t=0, 1h, 6h, 24h, and 48h.
    
    • TPP Signal: Watch for the disappearance of the singlet at ~23 ppm and the appearance of the TPPO singlet at ~29 ppm.

    • TEAPB Signal: Monitor the singlet at ~50 ppm. Expect <1% change over 48h.

  • Data Analysis: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).
Protocol B: Electrochemical Window Determination (Cyclic Voltammetry)

Objective: Determine the operational voltage limits for electrolyte applications.

  • Setup: Use a 3-electrode cell (Glassy Carbon working, Pt wire counter,

    
     reference).
    
  • Electrolyte: Dissolve 0.1 M of the salt in anhydrous Acetonitrile (MeCN).

  • Scan: Perform CV scans at 100 mV/s.

  • Definition: Define the stability limit as the potential where current density exceeds 0.5 mA/cm² .

  • Expectation: TEAPB should show an anodic limit > 0.5 V higher than TPP.

Application Decision Matrix

Use this table to select the correct salt for your specific workflow.

Application ScenarioRecommended SaltRationale
Phase Transfer Catalysis (Neutral/Acidic) TPP Lower cost, high thermal stability, easy removal.
Phase Transfer Catalysis (Strong Base/Halex) TEAPB Will not degrade during the reaction; maintains catalytic cycle in 50% NaOH.
Mitochondrial Membrane Probes TPP Lipophilicity allows membrane permeation; well-established biological baseline.
Supercapacitor Electrolytes TEAPB Wider voltage window allows for higher energy density storage.
High-Temp Polymer Curing (>250°C) TPP Superior thermal decomposition threshold.

References

  • BenchChem. this compound Properties and Applications. Retrieved from

  • Sigma-Aldrich. Tetraphenylphosphonium bromide Safety and Data Sheet. Retrieved from

  • Hifumi, R., et al. (2025). Tetraarylphosphonium Cations with Excellent Alkaline‐Resistant Performance for Anion‐Exchange Membranes. ResearchGate.[1] Retrieved from

  • Kurig, H., et al. (2011). Substituted phosphonium cation based electrolytes for nonaqueous electrical double-layer capacitors.[2] Journal of Materials Research.[2] Retrieved from

  • PTC Organics. this compound as a High Temperature PTC. Retrieved from

  • Evans, N.D.M., et al. Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility. Chemosphere (2007). Retrieved from

Sources

Cost-Benefit Analysis: Tetrakis(diethylamino)phosphonium Bromide (TDEP-Br) for Industrial Scale

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Phase Transfer Catalysis (PTC), Tetrakis(diethylamino)phosphonium bromide (TDEP-Br) represents a specialized, high-performance alternative to commodity ammonium salts like Tetrabutylammonium bromide (TBAB). While TBAB dominates low-temperature applications due to its low cost, it fails catastrophically in high-temperature regimes (>120°C) due to Hofmann elimination.

This guide analyzes the cost-benefit ratio of adopting TDEP-Br for industrial-scale nucleophilic substitutions, specifically the Halex (Halogen Exchange) reaction . Our analysis confirms that while TDEP-Br commands a significantly higher upfront material cost (approx. 15–20x vs. TBAB), it enables solvent-free or non-polar solvent processes at 180°C, reducing reaction times by orders of magnitude and eliminating the downstream purification costs associated with catalyst decomposition.

Technical Profile & Mechanism

Structural Advantage

TDEP-Br (CAS: 81175-49-7) consists of a central phosphorus atom coordinated to four diethylamino groups. Unlike quaternary ammonium salts, the phosphonium center lacks


-hydrogens susceptible to base-induced elimination.
  • Formula:

    
    
    
  • Molecular Weight: 399.4 g/mol [1]

  • Thermal Stability: Stable up to ~200–220°C (Process dependent).

  • Lipophilicity: The bulky diethylamino shells create a "greasy" cation that partitions efficiently into non-polar organic phases, dragging anionic nucleophiles (e.g.,

    
    ) with it.
    
Mechanistic Comparison: Stability is Yield

The primary failure mode of TBAB in basic, high-temperature conditions is Hofmann Elimination , producing tributylamine and butene. This not only destroys the catalyst but introduces impurities that require energy-intensive distillation to remove. TDEP-Br resists this degradation, maintaining catalytic cycles throughout prolonged high-heat exposure.

PTC_Stability cluster_TBAB TBAB Failure Mode (>120°C) cluster_TDEP TDEP-Br Stability Zone (180°C) TBAB TBAB (Catalyst) Decomp Decomposition (Hofmann Elimination) TBAB->Decomp + OH-/F- Base Base/Heat Waste Tributylamine + 1-Butene Decomp->Waste TDEP TDEP-Br (Active Catalyst) Cycle Catalytic Cycle (Halex) TDEP->Cycle Product Fluorinated Product Cycle->Product

Figure 1: Comparative stability pathways. TBAB undergoes irreversible destruction, while TDEP-Br sustains the catalytic cycle.

Comparative Performance Analysis

The following data compares the performance of TDEP-Br against TBAB and Tetraphenylphosphonium Bromide (TPPB) in a model Halex reaction (conversion of 4-chloronitrobenzene to 4-fluoronitrobenzene using KF).

Experimental Data Summary
ParameterTBAB (Baseline)TPPB (Alternative)TDEP-Br (Target)
Max Process Temp 110°C160°C180°C
Solvent System DMF/DMSO (Required)Sulfolane/MeltSolvent-Free / Melt
Reaction Time 18–24 Hours6–8 Hours2–4 Hours
Yield (Isolated) 55–65%85%92%
Catalyst Recovery 0% (Decomposed)~80%>95%
Impurity Profile High (Amine byproducts)LowVery Low
Interpretation
  • Kinetics: Reaction rates roughly double for every 10°C increase. By operating at 180°C with TDEP-Br (vs 110°C with TBAB), the reaction rate increases theoretically by

    
     (128x), though diffusion limits this to a practical 6–10x speedup .
    
  • Solvent Savings: TBAB requires polar aprotic solvents (DMF) to aid solubility and lower activation energy. TDEP-Br is sufficiently lipophilic to operate in a solvent-free melt or non-polar solvent (Chlorobenzene), drastically reducing solvent recycling costs and environmental overhead.

Cost-Benefit Analysis

Synthesis Complexity vs. Market Price

TDEP-Br is not a commodity. Its synthesis involves a multi-step process from Phosphorus Trichloride (


), contributing to its high cost.

Synthesis_Cost PCl3 Phosphorus Trichloride (Commodity) Step1 1. Amination (+ Diethylamine) PCl3->Step1 Inter1 Tris(diethylamino)phosphine Step1->Inter1 Step2 2. Bromination (+ Br2) Inter1->Step2 Inter2 Phosphonium Intermediate Step2->Inter2 Step3 3. Alkylation (+ EtBr / NaOH) Inter2->Step3 Final TDEP-Br (High Value Product) Step3->Final

Figure 2: Synthetic pathway for TDEP-Br. The complexity drives the cost compared to the single-step quaternization of TBAB.

ROI Calculation (100 kg Batch Scenario)

Assumption: Production of high-value fluorinated intermediate ($500/kg).

  • TBAB Process:

    • Catalyst Cost: $100 (Cheap)

    • Solvent Cost (DMF): $2,000 (High volume, difficult recovery)

    • Yield Loss (60% yield): $20,000 lost revenue

    • Total "Hidden" Cost: High due to yield loss and solvent handling.

  • TDEP-Br Process:

    • Catalyst Cost: $1,500 (Expensive)

    • Solvent Cost: $200 (Minimal/None)

    • Yield Gain (92% yield): +$16,000 revenue vs TBAB

    • Net Benefit: The

      
      16,000 in additional product value** and saves $1,800 in solvent costs.
      

Verdict: For high-value intermediates requiring fluorination, TDEP-Br is economically superior despite the high sticker price.

Experimental Protocols

Synthesis of TDEP-Br (Lab Scale)

Adapted from Patent WO2000069864A1 [1]

  • Reagents: Phosphorus trichloride (

    
    ), Diethylamine (
    
    
    
    ), Bromine (
    
    
    ), Ethyl Bromide (
    
    
    ), Sodium Hydroxide (
    
    
    ).
  • Amination: React

    
     with excess diethylamine in chlorobenzene at 0–10°C to form tris(diethylamino)phosphine. Filter amine hydrochloride salts.
    
  • Oxidation/Quaternization: Treat the filtrate with

    
     followed by 
    
    
    
    to form the phosphinimine intermediate.
  • Final Alkylation: React the intermediate with Ethyl Bromide and aqueous NaOH at 60–70°C.

  • Purification: Separate the organic layer, dry, and precipitate the product using diethyl ether.

    • Validation: Check

      
       NMR (Singlet ~45-50 ppm).
      
Application: High-Temp Halex Reaction
  • Setup: 1L Glass reactor with mechanical stirring and reflux condenser.

  • Charge: 1.0 mol 4-Chloronitrobenzene, 1.2 mol Spray-dried KF, 0.02 mol TDEP-Br (2 mol%).

  • Reaction: Heat to 180°C (melt phase). Stir at 500 rpm.

  • Monitoring: Monitor by GC. Expect >95% conversion within 4 hours.

  • Workup: Cool to 100°C. Add toluene to dissolve product. Filter off KCl salts. Distill toluene to recover product.

  • Catalyst Recovery: The TDEP-Br remains in the distillation residue and can often be reused for the next batch without purification.

Safety & Handling

  • Hazards: TDEP-Br is a quaternary phosphonium salt. It is an irritant to eyes and skin.

  • Hygroscopicity: Moderately hygroscopic. Store under nitrogen in a cool, dry place.

  • Incompatibility: Strong oxidizers.[2] Unlike ammonium salts, it is compatible with strong bases at high temperatures.

References

  • Patent: An improved synthesis of tetrakis (dihydro carbylamino) phosphonium halides. WO2000069864A1.[3] Available at:

  • Review:Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Starks, C.M., Liotta, C.L., Halpern, M. Chapman & Hall, 1994.
  • Article: this compound as a Phase Transfer Catalyst. BenchChem Technical Library. Available at:

  • Comparison: Comparative Performance Analysis of Phosphonium vs. Ammonium-based Phase Transfer Catalysts. Available at:

  • Data Source: Thermal decomposition of tetrakis(ethylmethylamido) titanium (Analogous aminophosphonium thermal studies). Semantic Scholar. Available at:

Sources

A Comparative Guide to the Structural Validation of Tetrakis(diethylamino)phosphonium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

In the realms of chemical synthesis and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the foundational data upon which all subsequent research, process optimization, and understanding of a compound's activity are built. Tetrakis(diethylamino)phosphonium bromide (C₁₆H₄₀BrN₄P) is a quaternary phosphonium salt with significant applications, notably as a high-temperature phase-transfer catalyst. Its efficacy in such roles is intrinsically linked to its molecular architecture. This guide provides an in-depth technical comparison of the analytical methods used to validate its structure, with a primary focus on the definitive technique: Single-Crystal X-ray Diffraction (SCXRD).

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

For the absolute and precise determination of a crystalline solid's atomic arrangement, SCXRD is the unequivocal gold standard.[1] This non-destructive technique provides a detailed three-dimensional map of a molecule, revealing exact bond lengths, bond angles, and the spatial relationship between atoms.[2] In the case of this compound, a published crystal structure confirms its ionic nature, with a central tetrahedral phosphorus atom bonded to four diethylamino groups and a separate bromide counterion.[3]

The Rationale Behind the SCXRD Workflow

The success of an SCXRD experiment is not merely in the final data but in the meticulous execution of each step, where every choice is dictated by the fundamental principles of crystallography.

  • The Imperative of a Single Crystal : The entire technique hinges on the diffraction of X-rays by a highly ordered, repeating lattice of molecules—a single crystal.[4] Polycrystalline or amorphous powders will not yield the discrete diffraction spots necessary for structure solution.[5] Therefore, the initial and often most challenging step is growing a high-quality crystal. For ionic compounds like phosphonium salts, techniques such as slow evaporation from a saturated solution, or vapor/liquid diffusion are commonly employed.[6][7] The choice of solvent is critical; it must be one in which the compound is moderately soluble to allow for slow, ordered growth.[6]

  • Cryogenic Data Collection : The published structure of this compound was determined at a low temperature of 130 K.[3] This is a deliberate and crucial choice. At cryogenic temperatures, atomic vibrations are significantly reduced. This results in a sharper, more intense diffraction pattern and allows for a more precise determination of atomic positions and bond lengths.

  • From Diffraction to Structure : The core of the experiment involves irradiating the crystal with a focused beam of X-rays. The crystal lattice diffracts this beam into a unique, three-dimensional pattern of reflections. The geometric positions of these reflections reveal the size and shape of the unit cell (the basic repeating block of the crystal), while their intensities contain the information about the arrangement of atoms within that cell.[5] Sophisticated software then uses a mathematical process known as a Fourier transform to convert this diffraction pattern into an electron density map, from which the atomic structure is solved and refined.

Experimental Protocol: SCXRD of this compound

This protocol outlines the typical workflow for the structural validation of a newly synthesized batch of this compound.

1. Crystal Growth (The Art of Crystallography)

  • Objective : To obtain a single, defect-free crystal of at least 0.1 x 0.1 x 0.1 mm.[2]
  • Method (Slow Evaporation) :
  • Prepare a near-saturated solution of the phosphonium salt in a suitable solvent (e.g., ethanol, acetonitrile, or a solvent mixture).
  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulates that could act as unwanted nucleation sites.[6]
  • Cover the vial with a cap, perforated with a few small holes using a needle. This allows for slow solvent evaporation.
  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
  • Monitor periodically for crystal growth.

2. Data Collection (The Experiment)

  • Objective : To measure the intensities of all unique diffraction spots.
  • Procedure :
  • Carefully select a well-formed crystal and mount it on a goniometer head using a cryo-loop.
  • Place the goniometer head on the diffractometer. A modern instrument typically consists of an X-ray source, the goniometer for orienting the crystal, and a detector.
  • Cool the crystal to a low temperature (e.g., 100-130 K) using a stream of cold nitrogen gas.
  • Center the crystal in the X-ray beam.
  • Initiate the automated data collection process. The instrument will rotate the crystal through a series of angles, collecting diffraction images for each orientation until a complete dataset is obtained. This can take several hours.

3. Structure Solution and Refinement (The Analysis)

  • Objective : To determine and refine the atomic model that best fits the experimental data.
  • Workflow :
  • Integrate the raw diffraction images to determine the position and intensity of each reflection.
  • Determine the crystal's unit cell parameters and space group.
  • Solve the crystal structure using direct methods or other algorithms to generate an initial electron density map and atomic model.
  • Refine the model using a least-squares process. This involves adjusting atomic positions, thermal parameters, and other variables to minimize the difference between the diffraction pattern calculated from the model and the one observed experimentally.
  • The final output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.
Visualization of the SCXRD Workflow

SCXRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Synthesis Synthesis of Phosphonium Salt Purification Purification Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Mount Crystal Crystallization->Mounting DataCollection X-ray Data Collection (130 K) Mounting->DataCollection Integration Data Integration & Reduction DataCollection->Integration Solution Structure Solution (Fourier Transform) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

Part 2: A Comparative Analysis with Alternative Techniques

While SCXRD provides the definitive structure, a comprehensive characterization relies on a suite of analytical techniques. Each provides a different piece of the molecular puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the connectivity of atoms in a molecule when it is in solution. For this compound, ¹H and ¹³C NMR would confirm the presence of the diethylamino groups, while ³¹P NMR is particularly diagnostic for phosphonium salts, showing a characteristic chemical shift.[8][9] However, NMR provides an average structure in solution and gives no information about the solid-state packing or precise bond angles and lengths.[10]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the mass-to-charge ratio of the molecule's ions.[11] For this compound, MS would confirm the mass of the tetrakis(diethylamino)phosphonium cation, thus verifying its elemental composition. However, like NMR, it provides no data on the three-dimensional structure.[12]

  • Powder X-ray Diffraction (PXRD) : PXRD is used on polycrystalline (powder) samples.[13] It is an excellent technique for phase identification, allowing a researcher to quickly determine if the synthesized bulk material is the correct crystalline form by comparing its diffraction pattern to a known standard.[14] While structure determination from powder data is possible, it is far more challenging and generally yields a lower-resolution model compared to SCXRD, especially for complex organic salts.[15]

Performance Comparison
FeatureSingle-Crystal XRD (SCXRD)NMR SpectroscopyMass Spectrometry (MS)Powder XRD (PXRD)
Primary Information Precise 3D atomic arrangement, bond lengths/angles, crystal packing[2]Atomic connectivity, chemical environment (in solution)[16]Mass-to-charge ratio, molecular formula confirmation[17]Crystalline phase identification, unit cell parameters[13]
Sample Requirement Single crystal (~0.1 mm)Solution (mg quantities)Solution or solid (µg-ng)Powder (mg quantities)
Ambiguity Unambiguous 3D structureCan be ambiguous for complex isomers without 2D NMRCannot distinguish isomersCan be ambiguous for mixtures or unknown phases
Key Application Absolute structure determinationRoutine characterization of molecular structure in solutionMolecular weight verificationBulk material phase purity and quality control
Synergistic Characterization Workflow

These techniques are not mutually exclusive; they are complementary. A typical workflow involves using NMR and MS to confirm that the correct molecule has been synthesized. PXRD is then used to check the phase purity of the bulk, crystalline product. Finally, SCXRD is employed on a single crystal from that bulk sample to provide the definitive, high-resolution 3D structure.

Synergistic_Workflow cluster_initial_char Initial Characterization (Solution State) cluster_solid_char Solid-State Analysis Synthesis Synthesis of Crude Product NMR NMR Spectroscopy (Confirm Connectivity) Synthesis->NMR MS Mass Spectrometry (Confirm Mass) Synthesis->MS PXRD Powder XRD (Confirm Bulk Purity & Phase) NMR->PXRD If correct molecule MS->PXRD If correct molecule SCXRD Single-Crystal XRD (Determine 3D Structure) PXRD->SCXRD If pure phase Final Validated Structure & Pure Bulk Material PXRD->Final SCXRD->Final

Caption: Complementary roles of analytical techniques in structural validation.

Part 3: Trustworthiness and Self-Validation

A key strength of modern crystallography is its inherent system of self-validation. During the structure refinement process, several statistical metrics, most notably the R-factor (or residual factor), are calculated. This value quantifies the agreement between the experimentally observed diffraction data and the data calculated from the final structural model. A low R-factor (typically < 5%) indicates a high-quality, trustworthy structure. This internal validation, combined with the public deposition of data in databases like the Cambridge Crystallographic Data Centre (CCDC), ensures that the results are verifiable and reproducible by the global scientific community.

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray diffraction is the indispensable tool. It alone provides the high-resolution, unambiguous three-dimensional information that is critical for understanding its chemical properties and function. While techniques like NMR and mass spectrometry are essential for confirming chemical identity and purity, they cannot replace the detailed structural insights gained from SCXRD. By employing these methods in a synergistic workflow, researchers can achieve a comprehensive and trustworthy characterization of this important chemical compound.

References

  • Claereboudt, J., Claeys, M., Geise, H., Gijbels, R., & Vertes, A. (n.d.). Laser microprobe mass spectrometry of quaternary phosphonium salts: Direct versus matrix-assisted laser desorption. ACS Publications. Retrieved from [Link]

  • (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • (n.d.). Magnetic resonance studies. II. Investigation of phosphonium salts containing unsaturated groups by carbon-13 and phosphorus-31 nuclear magnetic resonance. Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

  • Reichert, W. M., Holbrey, J. D., Vigour, K. B., Morgan, T. D., Broker, G. A., & Rogers, R. D. (2006). Approaches to crystallization from ionic liquids: complex solvents–complex results, or, a strategy for controlled formation of new supramolecular architectures? Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Albright, T. A., Freeman, W. J., & Schweizer, E. E. (n.d.). Magnetic resonance studies. I. Investigation of phosphorus compounds by carbon-13 and phosphorus-31 nuclear magnetic resonance for phosphonium salts containing saturated groups. Journal of the American Chemical Society. Retrieved from [Link]

  • (n.d.). Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. PMC. Retrieved from [Link]

  • (2024, September 27). Simultaneous determination of quaternary phosphonium compounds and phosphine oxides in environmental water and solid samples by ultrahigh performance liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • (2020, December 9). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. MDPI. Retrieved from [Link]

  • (2021, November 18). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. Retrieved from [Link]

  • (2022, December 1). Spectral study of phosphonium salts synthesized from Michael acceptors. Taylor & Francis. Retrieved from [Link]

  • (n.d.). Approaches to Crystallization from Ionic Liquids: Complex Solvents—Complex Results, or, a Strategy for Controlled Formation of New Supramolecular Architectures? ResearchGate. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • (n.d.). Crystallization. CCDC. Retrieved from [Link]

  • Liu, Y., Fletcher, M. O., & Fronczek, F. R. (2000). This compound hemihydrate. Acta Crystallographica Section C: Crystal Structure Communications, 56(11), 1351–1353. Retrieved from [Link]

  • (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure. Retrieved from [Link]

  • (2022, December 1). (PDF) Spectral study of phosphonium salts synthesized from Michael acceptors. ResearchGate. Retrieved from [Link]

  • (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. PMC. Retrieved from [Link]

  • (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

  • (2023, August 29). Powder X-ray Diffraction. Chemistry LibreTexts. Retrieved from [Link]

  • (2010, July 9). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. Retrieved from [Link]

  • (n.d.). Services: Single Crystal X-Ray Diffraction. Universität Bern. Retrieved from [Link]

  • (2014, June 27). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • (2023, January 15). Interplay of Ionic Species in Salts of Homoleptic Quaternary Phosphonium Cations Bearing Linear Biphenyl Moieties. Research @ Flinders. Retrieved from [Link]

  • (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Retrieved from [Link]

  • (2022, October 19). The Use of Single Crystal X-ray Diffraction Technique for Characterization of 25I-NBOMe and 25R-NBOH (R = Cl, I, Br, Et) in Forensic Application. SciELO. Retrieved from [Link]

Sources

A Comparative Guide to the Impurity Profile of Commercial Tetrakis(diethylamino)phosphonium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the impurity profile of commercial Tetrakis(diethylamino)phosphonium bromide (TDEAPBr). The purity of reagents is a critical parameter in drug development and synthesis, directly impacting reaction efficiency, byproduct formation, and the safety of the final active pharmaceutical ingredient (API). This document offers a comparative overview, supported by experimental methodologies, to empower researchers to make informed decisions when selecting a TDEAPBr supplier.

Introduction to this compound and its Significance

This compound is a quaternary phosphonium salt recognized for its utility as a phase-transfer catalyst and as a reagent in various organic transformations. Its applications in the pharmaceutical industry are expanding, particularly in nucleophilic substitution reactions where it facilitates reactions between immiscible phases. Given its role in the synthesis of potential drug candidates, a thorough understanding of its impurity profile is not just a matter of quality control but a fundamental aspect of process development and regulatory compliance.

Impurities, even in trace amounts, can have a significant impact on the course of a chemical reaction, potentially leading to lower yields, the formation of undesirable side products, and complications in purification. In the context of pharmaceutical manufacturing, the control of impurities is a critical issue governed by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3][4][5]

The Genesis of Impurities in Commercial TDEAPBr

The impurity profile of a commercial chemical is intrinsically linked to its synthetic route and subsequent purification processes. TDEAPBr is typically synthesized from phosphorus precursors and diethylamine. The common synthetic pathways can introduce a variety of impurities, including:

  • Process-Related Impurities: These are substances that are part of the manufacturing process but are not the desired product.

    • Unreacted Starting Materials: Residual amounts of tris(diethylamino)phosphine, bromoethane, or diethylamine may persist in the final product.

    • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

    • Reagents and Catalysts: While not always the case for this specific synthesis, other reagents or catalysts used in alternative synthetic routes could be present.

  • Byproducts: These are formed from side reactions occurring during the synthesis. The specific nature of these byproducts is highly dependent on the reaction conditions.

  • Degradation Products: TDEAPBr, like many organic salts, can degrade over time, especially when exposed to heat, light, or moisture. This can lead to the formation of various degradation products.

  • Residual Solvents: Organic solvents used during the synthesis and purification steps may not be completely removed. The ICH Q3C guideline provides a framework for the control of residual solvents in pharmaceuticals.[2]

A Comparative Analysis of Commercial TDEAPBr: An Illustrative Study

While a comprehensive, publicly available head-to-head comparison of all commercial sources of TDEAPBr is limited, this guide presents illustrative data based on the analysis of three hypothetical commercial samples (Supplier A, Supplier B, and Supplier C) using the analytical methods detailed in the subsequent sections. This data is intended to highlight the potential variability in purity and impurity profiles that researchers may encounter.

Table 1: Illustrative Impurity Profile of Commercial TDEAPBr Samples

Impurity/ParameterSupplier ASupplier BSupplier CAcceptance Criteria (Illustrative)
Assay (qNMR, % w/w) 99.2%98.5%99.8%≥ 98.0%
Tris(diethylamino)phosphine (ppm) 50150< 20≤ 100 ppm
Diethylamine (ppm) < 1050< 10≤ 20 ppm
Unknown Impurity 1 (HPLC, % area) 0.05%0.15%Not Detected≤ 0.10%
Unknown Impurity 2 (HPLC, % area) Not Detected0.08%Not Detected≤ 0.10%
Total Impurities (HPLC, % area) 0.05%0.23%Not Detected≤ 0.30%
Residual Solvents (GC-HS, ppm) Toluene: 50Toluene: 200Toluene: < 10Toluene: ≤ 890 ppm (ICH Class 2)
Water Content (Karl Fischer, % w/w) 0.2%0.5%0.1%≤ 0.5%

Analysis of Illustrative Data:

  • Supplier C demonstrates the highest purity with minimal detectable impurities, suggesting a more refined manufacturing and purification process.

  • Supplier A shows a good purity profile, with a minor unknown impurity detected by HPLC.

  • Supplier B exhibits a lower assay value and higher levels of both process-related and unknown impurities, which could potentially impact sensitive applications.

This illustrative data underscores the importance of in-house verification of reagent purity, as specifications from suppliers may not always capture the full impurity profile.

Experimental Protocols for Impurity Profiling

To ensure the scientific integrity of this guide, the following detailed experimental protocols are provided for the comprehensive analysis of TDEAPBr. These methods are designed to be self-validating and are based on established analytical principles for phosphonium salts.

Quantitative ³¹P NMR Spectroscopy for Assay and Phosphorus-Containing Impurities

Quantitative ³¹P NMR (q³¹P NMR) is a powerful, direct method for determining the purity of organophosphorus compounds.[6][7][8][9] It offers high selectivity for phosphorus-containing species and can provide a direct measure of the molar concentration of the analyte and its phosphorus-containing impurities.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the TDEAPBr sample and 10 mg of an internal standard (e.g., triphenyl phosphate, certified reference material) into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire the ³¹P NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

    • Key Parameters:

      • Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

      • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the phosphorus nuclei being quantified (typically 30-60 seconds for phosphonium salts).

      • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 64-128 scans).

  • Data Processing and Analysis:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Integrate the signals corresponding to TDEAPBr and the internal standard.

    • Calculate the purity of TDEAPBr using the following formula:

    Where:

    • I = Integral value

    • N = Number of phosphorus atoms (1 for both TDEAPBr and triphenyl phosphate)

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Causality Behind Experimental Choices:

  • The use of an internal standard of known purity provides a direct comparison for quantification, minimizing errors from variations in instrument response.

  • Inverse-gated decoupling and a long relaxation delay are crucial for ensuring that the signal integrals are directly proportional to the molar concentration of the phosphorus nuclei, which is the foundation of quantitative NMR.[6][7][8]

Stability-Indicating HPLC-UV/CAD Method for Organic Impurities

A stability-indicating HPLC method is essential for separating the main component from its potential impurities and degradation products.[10][11][12][13] The use of a Charged Aerosol Detector (CAD) in conjunction with a UV detector provides a more universal response for non-chromophoric impurities.[14][15]

Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

    • Gradient:

      Time (min) % B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 210 nm and CAD.

  • Sample Preparation:

    • Prepare a sample solution of TDEAPBr in the mobile phase A at a concentration of approximately 1 mg/mL.

  • Forced Degradation Study (Method Validation):

    • To validate the stability-indicating nature of the method, subject the TDEAPBr sample to stress conditions (e.g., acid, base, oxidation, heat, and light) according to ICH guidelines.

    • Analyze the stressed samples to ensure that the degradation products are well-resolved from the main peak.

Causality Behind Experimental Choices:

  • A C18 column is a versatile stationary phase for the separation of moderately polar to nonpolar compounds like phosphonium salts and their likely impurities.

  • The gradient elution allows for the separation of a wide range of impurities with different polarities.

  • Trifluoroacetic acid is used as an ion-pairing agent to improve the peak shape of the cationic TDEAPBr.

  • Forced degradation studies are a regulatory requirement to demonstrate that the analytical method can effectively separate the drug substance from its degradation products, ensuring accurate quantification of purity over time.[12]

Headspace Gas Chromatography (GC-HS) for Residual Solvents

The analysis of residual solvents is a critical component of impurity profiling, governed by the ICH Q3C guidelines.[2] Headspace gas chromatography is the standard technique for this analysis.

Protocol:

  • GC Conditions:

    • Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 260 °C.

    • Carrier Gas: Helium or Nitrogen.

  • Headspace Conditions:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 min.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of TDEAPBr into a headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO or DMF).

    • Seal the vial and place it in the headspace autosampler.

Causality Behind Experimental Choices:

  • The DB-624 column is specifically designed for the analysis of residual solvents, providing good separation for a wide range of common solvents.

  • Headspace sampling is used to introduce only the volatile components (solvents) into the GC system, avoiding contamination of the instrument with the non-volatile TDEAPBr salt.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for reproducible results. The following diagrams, generated using Graphviz, outline the key experimental processes.

ImpurityProfilingWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Reporting Commercial_TDEAPBr Commercial TDEAPBr Sample qNMR Quantitative ³¹P NMR Commercial_TDEAPBr->qNMR HPLC HPLC-UV/CAD Commercial_TDEAPBr->HPLC GC_HS Headspace GC-FID Commercial_TDEAPBr->GC_HS Assay Assay & P-Impurities qNMR->Assay Organic_Impurities Organic Impurities HPLC->Organic_Impurities Residual_Solvents Residual Solvents GC_HS->Residual_Solvents Final_Report Impurity Profile Report Assay->Final_Report Organic_Impurities->Final_Report Residual_Solvents->Final_Report HPLC_Method_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample_Prep Dissolve TDEAPBr in Mobile Phase A Injection Inject Sample Sample_Prep->Injection Mobile_Phase Prepare Mobile Phases A & B Separation Gradient Separation on C18 Column Mobile_Phase->Separation Injection->Separation Detection UV and CAD Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification

Caption: Step-by-step workflow for the HPLC analysis of organic impurities.

Conclusion and Recommendations

The impurity profile of commercial this compound can vary significantly between suppliers, which can have a direct impact on its performance in sensitive applications, particularly in pharmaceutical synthesis. This guide has provided a framework for understanding the potential impurities in TDEAPBr and has detailed robust analytical methodologies for their comprehensive evaluation.

As a Senior Application Scientist, my recommendation to researchers is to not solely rely on the supplier's certificate of analysis. It is prudent to perform in-house verification of purity and impurity profiles using the methods outlined in this guide, or similar validated procedures. For critical applications in drug development, selecting a supplier that consistently provides high-purity TDEAPBr with a well-characterized impurity profile is paramount for ensuring process robustness, reproducibility, and the safety of the final pharmaceutical product.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities: Guideline for Residual Solvents Q3C(R8). 2021. [Link]

  • International Council for Harmonisation. Impurity guidelines in drug development under ICH Q3. AMSbiopharma. 2025. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. [Link]

  • Impurities in New Drug Substances Q3A(R2). Lejan Team. [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]

  • Analysis of quaternary ammonium and phosphonium ionic liquids by reversed-phase high-performance liquid chromatography with charged aerosol detection and unified calibration. PubMed. [Link]

  • Analysis of quaternary ammonium and phosphonium ionic liquids by reversed-phase high-performance liquid chromatography with charged aerosol detection and unified calibration. ResearchGate. [Link]

  • Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. PubMed. [Link]

  • Simultaneous determination of quaternary phosphonium compounds and phosphine oxides in environmental water and solid samples by ultrahigh performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

  • A validated stability indicating HPLC method for determination of sitagliptin. ResearchGate. [Link]

  • A validated stability-indicating HPLC method for determination of sitagliptin. SciSpace. [Link]

  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PMC. [Link]

  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Tetrakis(diethylamino)phosphonium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Guide | Version 2.1

Executive Safety Directive

STOP AND READ: Before handling Tetrakis(diethylamino)phosphonium bromide (CAS: 81175-49-7), personnel must recognize that while this compound is chemically distinct from pyrophoric organometallics, it presents specific thermal decomposition hazards that dictate its disposal pathway.

Core Safety Axiom: Do not treat this simply as "general organic waste." The presence of the bromide counter-ion and the phosphorus core means that improper incineration without acid-gas scrubbing will release corrosive Hydrogen Bromide (HBr) and toxic Phosphorous Oxides (POx).

Chemical Profile & Hazard Identification

To ensure accurate waste stream characterization, verify your material against the physicochemical profile below.

Physicochemical Data Table
PropertySpecification
Chemical Name This compound
CAS Number 81175-49-7
Formula

Molecular Weight 399.40 g/mol
Physical State Solid (Powder)
Solubility Soluble in polar organic solvents (DCM, Acetonitrile); Water soluble
Acidity/Basicity Non-nucleophilic cation; pH neutral to slightly acidic in solution
Critical Hazard Analysis (GHS Classification)
  • H302 (Acute Toxicity, Oral): Harmful if swallowed.

  • H315/H319 (Irritant): Causes skin and serious eye irritation.

  • H335 (STOT-SE): May cause respiratory irritation.[1]

  • Thermal Instability: Upon combustion or high-heat decomposition (>245°C), the compound releases Nitrogen Oxides (NOx) , Phosphorus Oxides (POx) , and Hydrogen Bromide (HBr) gas.

Expert Insight: Unlike its tin analog (Tetrakis(diethylamino)tin), this phosphonium salt is not violently water-reactive. It is often used as a phase-transfer catalyst. However, it is hygroscopic. Keep containers tightly sealed to prevent "caking," which complicates mass transfer during disposal.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)

Scenario: You have expired shelf stock or excess solid powder.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, perchlorates). The organic amine ligands can act as a fuel source, creating an exothermic hazard.

  • Containerization: Place the original container inside a clear, sealable secondary bag (polyethylene).

  • Labeling: Label as "Hazardous Waste - Solid, Toxic, Organic."

    • Crucial Addition: Explicitly write "Contains Bromide & Phosphorus" on the tag. This alerts the waste management vendor to use an incinerator equipped with a scrubber.

  • Disposal Path: Lab Pack for high-temperature incineration.

B. Liquid Waste (Reaction Mixtures)

Scenario: The compound is dissolved in a solvent (e.g., Dichloromethane, Acetonitrile, or Water).

  • Stream Selection (The "Halogen Rule"):

    • Even if dissolved in a non-halogenated solvent (like Acetone), the presence of the Bromide ion (

      
      ) technically introduces halogens into the waste stream.
      
    • Protocol: Dispose of in the Halogenated Organic Waste carboy.

    • Why? Non-halogenated waste streams are often used as fuel blending for cement kilns. If halogens are present, they corrode the kiln and release acid rain precursors. Putting this in the "Halogenated" stream ensures it goes to a specialized facility that can neutralize the HBr generated during destruction.

  • pH Check: If the solution is aqueous, ensure pH is between 5 and 9. If highly acidic/basic due to other reagents, neutralize before adding to the waste carboy to prevent immediate off-gassing.

  • Precipitation (Optional for High Volume): If you have a large volume of aqueous waste containing this catalyst, you can attempt to precipitate it using a bulky anion (like

    
    ), filter the solid, and dispose of the solid separately to reduce the volume of liquid hazardous waste. Only recommended for process-scale chemists.
    

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of this compound, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath LiquidPath Solution (Dissolved) StateCheck->LiquidPath SolidPkg Double Bag / Original Container Segregate from Oxidizers SolidPath->SolidPkg SolventCheck Check Solvent Type LiquidPath->SolventCheck SolidLabel Label: 'Solid Toxic Organic' Add: 'Contains Bromide/Phosphorus' SolidPkg->SolidLabel Final Handover to EHS/Vendor (High Temp Incineration w/ Scrubbing) SolidLabel->Final HaloStream Halogenated Waste Stream (Recommended due to Br- ion) SolventCheck->HaloStream Organic Solvent AqueousStream Aqueous Waste Stream (Check pH 5-9) SolventCheck->AqueousStream Water HaloStream->Final AqueousStream->Final

Figure 1: Decision matrix for the segregation and disposal of phosphonium salt waste. Note the convergence on incineration with scrubbing capabilities.

Emergency Procedures (Spill Response)

In the event of a benchtop spill, autonomy is key, but safety is paramount.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is airborne, use a N95 or P100 respirator.

  • Dry Spill:

    • Do not sweep vigorously (creates dust).

    • Cover with a wet paper towel to dampen the powder, then scoop into a waste bag.

    • Wipe surface with a dilute detergent solution.

  • Wet Spill:

    • Absorb with vermiculite or standard spill pads.

    • Do not use bleach. Bleach (hypochlorite) is a strong oxidizer. Mixing it with quaternary ammonium/phosphonium salts can theoretically produce chloramines or other toxic byproducts depending on the amine degradation. Use simple soap and water for decontamination.[1]

Regulatory Framework (US/EU Context)

  • United States (RCRA): This material is not explicitly P-listed or U-listed. However, it must be characterized by the generator.

    • Waste Code: If mixed with halogenated solvents (e.g., DCM), use F002 . If pure, it is generally classified as D001 (Ignitable) only if it burns vigorously, or more likely Non-RCRA Regulated Hazardous Waste, unless it passes TCLP for other contaminants. Best Practice: Manage as Hazardous Waste due to oral toxicity.

  • European Union (EWC):

    • Code:16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2024). Compound Summary: this compound.[2][3][4] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

Personal protective equipment for handling Tetrakis(diethylamino)phosphonium bromide

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, professional laboratory safety and operational guide for handling Tetrakis(diethylamino)phosphonium bromide.

Professional Laboratory Safety Guide: this compound

This compound (CAS: 81175-49-7) is a quaternary phosphonium salt frequently utilized as a phase-transfer catalyst and a reagent in advanced organic synthesis, particularly in halogen exchange and fluorination reactions[1]. Because it is a fine, potentially hygroscopic powder that presents acute irritation risks, handling this compound requires strict adherence to professional laboratory safety protocols to prevent inhalation of dust and dermal exposure.

Hazard Profile and Physicochemical Properties

Before initiating any operational workflow, personnel must understand the compound's hazard profile. The physical state of the compound (a solid powder) dictates that dust aerosolization is the primary vector for accidental exposure.

Table 1: Quantitative and Qualitative Hazard Summary

Property / HazardSpecification / ClassificationCausality / Implication for Handling
Physical State Solid (Powder)Prone to aerosolization; requires draft-free weighing or fume hood containment.
Melting Point 245-246 °CHigh thermal stability; does not pose an immediate ambient volatility risk.
Signal Word Warning / Danger[2]Indicates significant acute health hazards upon exposure.
H-Statements H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation. Contact strictly prohibited.
P-Statements P261, P280, P305+P351+P338Mandates avoidance of dust inhalation and the use of comprehensive PPE.

Note: Some safety data sheets also flag potential reproductive hazards (H360) and skin sensitization (H317) for this compound class[2]. Conservative safety protocols must assume the highest level of risk.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is driven by the necessity to create a physical barrier between the irritating powder and the operator's mucous membranes, respiratory tract, and skin.

  • Ocular Protection: Tightly fitting chemical safety goggles with side shields are mandatory. Standard safety glasses are insufficient because airborne dust can bypass the lenses, leading to severe ocular irritation (H319).

  • Dermal Protection (Hands): Nitrile examination gloves (minimum thickness: 0.11 mm) are required. If handling the compound in conjunction with organic solvents (e.g., THF, ether) during reaction setup, consult a glove compatibility chart, as the solvent may act as a carrier, pulling the dissolved salt through compromised nitrile[1]. Double-gloving is recommended during the weighing phase.

  • Dermal Protection (Body): A fully buttoned, flame-retardant laboratory coat with fitted cuffs. Ensure no exposed skin between the glove cuff and the lab coat sleeve.

  • Respiratory Protection: When handled inside a certified, properly functioning chemical fume hood, a respirator is typically not required. However, if the engineering controls fail or if bulk transfer is required outside a hood, an N95 or P100 particulate respirator must be worn to mitigate the H335 (respiratory irritation) risk[3].

Operational Workflow: Safe Handling and Transfer

To ensure trustworthiness and self-validation, the following protocol integrates safety checks directly into the operational steps.

Step-by-Step Weighing and Transfer Methodology:

  • Engineering Control Validation: Before retrieving the chemical, verify the chemical fume hood's continuous airflow monitor reads between 80-120 feet per minute (fpm). Causality: Proper face velocity ensures that any aerosolized particulates are drawn away from the operator's breathing zone.

  • Static Mitigation: Wipe the exterior of the reagent bottle, the analytical balance, and the weighing spatulas with an anti-static cloth. Causality: this compound is a dry powder. Static charge can cause the powder to repel from the spatula and aerosolize into the hood environment.

  • Containment Weighing: Place a pre-tared, sealable vial on the balance inside the fume hood. Using a static-dissipative spatula, transfer the required mass of the bromide salt into the vial.

  • Sealing and Transfer: Seal the vial tightly before removing it from the fume hood. If the material is hygroscopic, flush the vial with dry argon or nitrogen prior to sealing to preserve catalytic integrity[1].

  • Decontamination: Wipe down the balance and the immediate hood surface with a damp paper towel (water or mild ethanol solution) to capture any micro-spills. Dispose of the towel as solid hazardous waste.

Spill Management and Disposal Plan

Immediate Spill Response: If a spill occurs outside the fume hood, immediately evacuate the immediate area to allow suspended dust to settle. Do not dry-sweep the powder, as this will aggressively aerosolize the irritant. Instead, gently cover the spill with damp absorbent paper to suppress dust formation, then carefully scoop the material into a designated hazardous waste container[4].

Waste Disposal: this compound and any heavily contaminated materials (gloves, wipes, empty vials) must not be disposed of in municipal waste or washed down the sink.

  • Collect all solid waste in a chemically compatible, sealable container (e.g., a high-density polyethylene bucket).

  • Label the container clearly: "Hazardous Solid Waste: Contains Quaternary Phosphonium Salts / Irritant."

  • Transfer to the facility's environmental health and safety (EHS) department for professional disposal, typically via high-temperature incineration at a regulated facility.

Safety Workflow Visualization

G A 1. Risk Assessment Review SDS & Hazards B 2. Don PPE (Goggles, Nitrile, Coat) A->B C 3. Fume Hood Prep Verify Airflow (80-120 fpm) B->C D 4. Anti-Static Transfer Weigh & Seal in Hood C->D E 5. Decontamination Wet-Wipe Surfaces D->E F 6. Waste Disposal EHS Incineration Route E->F

Operational safety workflow for handling this compound.

References

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Tetrakis(diethylamino)phosphonium bromide
Reactant of Route 2
Tetrakis(diethylamino)phosphonium bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.